molecular formula C13H15NO3 B597554 Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate CAS No. 1260780-98-0

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B597554
CAS No.: 1260780-98-0
M. Wt: 233.267
InChI Key: BSFMQXXDLRVIPF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-8-10(13(16)17-2)5-6-11(9)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMQXXDLRVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697528
Record name Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260780-98-0
Record name Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a substituted N-aryl pyrrolidinone. N-aryl lactams are significant structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the development of novel compounds. This document details a robust and logical synthetic pathway, beginning from commercially available starting materials. The core of the strategy involves the preparation of a key aromatic amine intermediate, Methyl 4-amino-3-methylbenzoate, followed by a copper-catalyzed Ullmann-type N-arylation reaction to construct the target molecule. We provide a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and guidance on the characterization of the synthesized compounds. The content is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is an organic compound featuring a benzoate core substituted with a methyl group and an N-linked 2-pyrrolidinone ring. The 2-pyrrolidinone moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The strategic placement of the methyl and ester groups on the phenyl ring allows for further functionalization, making this molecule a valuable building block for library synthesis in drug discovery programs.[1]

The synthesis of N-aryl lactams such as the target molecule is most effectively approached through a convergent strategy involving the formation of a carbon-nitrogen (C-N) bond between a pre-functionalized aromatic ring and the lactam nitrogen. Modern organic synthesis offers two primary methodologies for this key transformation:

  • Palladium-catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds, known for its high efficiency and tolerance of a wide range of functional groups.[2][3] It typically involves a palladium catalyst and specialized, bulky phosphine ligands.[4]

  • Copper-catalyzed Ullmann Condensation (or Goldberg Reaction): A classical yet continually refined method for N-arylation.[5] While traditional Ullmann conditions were often harsh, modern protocols utilizing specific ligands and soluble copper sources allow the reaction to proceed under milder conditions, making it a cost-effective and highly reliable alternative.[6][7][8]

This guide will focus on a synthetic route employing an Ullmann-type condensation for the final C-N bond formation, preceded by a well-established, high-yielding synthesis of the requisite aromatic amine precursor.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic plan. The primary disconnection is at the aryl C-N bond, which simplifies the molecule into two key building blocks: Methyl 4-amino-3-methylbenzoate (A) and a C4 electrophile capable of forming the pyrrolidinone ring, such as γ-butyrolactone (B) or a derivative thereof.

Intermediate A can be further disconnected. The ester can be formed from the corresponding carboxylic acid, 4-amino-3-methylbenzoic acid (C) . This amino acid is readily accessible via the chemical reduction of a nitro group in 3-methyl-4-nitrobenzoic acid (D) , which is a commercially available starting material. This multi-step, linear synthesis is efficient and utilizes reliable, scalable reactions.

G TM Target Molecule: This compound Coup C-N Cross-Coupling (Ullmann Condensation) TM->Coup Disconnect IntA Intermediate A: Methyl 4-amino-3-methylbenzoate Coup->IntA IntB Reagent B: γ-Butyrolactone Coup->IntB Est Esterification IntA->Est Disconnect IntC Intermediate C: 4-Amino-3-methylbenzoic acid Est->IntC Red Nitro Group Reduction IntC->Red Disconnect SM Starting Material: 3-Methyl-4-nitrobenzoic acid Red->SM

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: Methyl 4-amino-3-methylbenzoate

The preparation of Methyl 4-amino-3-methylbenzoate is achieved in two high-yielding steps from 3-methyl-4-nitrobenzoic acid.

Step 1: Reduction of 3-Methyl-4-nitrobenzoic acid

The first step is the reduction of the aromatic nitro group to a primary amine. While various reducing agents can accomplish this, catalytic hydrogenation is preferred for its high efficiency and clean reaction profile, producing water as the only byproduct. Palladium on activated charcoal (Pd/C) is an excellent catalyst for this transformation.[9]

G cluster_0 Step 1: Nitro Reduction Start 3-Methyl-4-nitrobenzoic acid React H2 (gas) Pd/C (catalyst) Methanol (solvent) Start->React Prod 4-Amino-3-methylbenzoic acid React->Prod

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic acid [9]

  • Reaction Setup: To a 2L autoclave vessel, add 3-methyl-4-nitrobenzoic acid (1.0 mol, 181.15 g), methanol (1.2 L), and 10% palladium on carbon (5.0 g).

  • Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 0.7 MPa (approximately 7 atm).

  • Reaction Conditions: Begin vigorous stirring (e.g., 250 RPM) and heat the mixture to 60°C. Maintain these conditions for 10-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator until a solid precipitates. Dry the resulting solid under vacuum.

  • Characterization: The product, 4-amino-3-methylbenzoic acid, is typically obtained as a brown or off-white solid.

ParameterValueReference
Starting Material3-Methyl-4-nitrobenzoic acid[9]
Catalyst10% Palladium on Carbon[9]
Pressure0.7 MPa (H₂)[9]
Temperature60 °C[9]
Reaction Time10-12 hours[9]
Expected Yield ~96% [9]
Step 2: Esterification of 4-Amino-3-methylbenzoic acid

The second step is the esterification of the carboxylic acid to form the methyl ester. Fischer esterification using methanol in the presence of a strong acid catalyst is a standard and effective method. For substrates that may be sensitive to strongly acidic conditions, using thionyl chloride (SOCl₂) in methanol is an excellent alternative. It proceeds via an acid chloride intermediate in situ, driving the reaction to completion under relatively mild conditions.[10][11]

Experimental Protocol: Synthesis of Methyl 4-amino-3-methylbenzoate [10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).

  • Reagent Addition: Cool the suspension in an ice bath. Add thionyl chloride (2.2 eq) dropwise to the stirred suspension over 15-20 minutes. The solid will gradually dissolve.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the solution to reflux. Maintain reflux for 4 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

  • Characterization: The product, Methyl 4-amino-3-methylbenzoate, is typically a beige or light-colored powder.

ParameterValueReference
Starting Material4-Amino-3-methylbenzoic acid[10]
ReagentsMethanol, Thionyl Chloride[10]
TemperatureReflux[10]
Reaction Time4 hours[10]
Expected Yield ~97% [10]

Final Step: Ullmann-Type N-Arylation

The final step is the construction of the C-N bond to form the 2-pyrrolidinone ring. This is achieved by coupling Methyl 4-amino-3-methylbenzoate with γ-butyrolactone. This transformation is an example of an Ullmann-type condensation, which typically requires a copper catalyst, a base, and often a ligand to facilitate the reaction under milder conditions.[8] The reaction involves the nucleophilic attack of the amine on the lactone, which can be a challenging step. An alternative, more classical approach would involve reacting the amine with 4-chlorobutyryl chloride to form an amide intermediate, followed by a base-mediated intramolecular cyclization. However, a direct coupling with γ-butyrolactone, while potentially lower-yielding, offers a more atom-economical, one-step process.

The proposed mechanism for the copper-catalyzed N-arylation involves the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with an aryl halide. In this lactone-coupling variant, the amine coordinates to the copper center, and the base assists in activating the amine for nucleophilic attack on the lactone's carbonyl carbon.

Experimental Protocol: Synthesis of this compound

Note: This protocol is adapted from general procedures for Ullmann-type couplings. Optimization may be required.

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add Methyl 4-amino-3-methylbenzoate (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent and Reagent Addition: Add γ-butyrolactone (3.0 eq) and a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (approx. 5 mL per gram of amine).

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 120-140 °C. The high temperature is necessary to facilitate the ring-opening of the lactone by the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS over 24-48 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography on silica gel.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterSuggested Value
CatalystCopper(I) Iodide (CuI)
BasePotassium Phosphate (K₃PO₄)
SolventNMP or DMSO
Temperature120-140 °C
Reaction Time24-48 hours
Expected Yield Variable (requires optimization)

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air. Quench carefully under an inert atmosphere. All equipment must be properly grounded.

  • High-Temperature Reactions: Reactions in high-boiling solvents like DMSO or NMP pose a risk of severe burns. Use appropriate heating mantles and temperature controllers.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence starting from 3-methyl-4-nitrobenzoic acid. The pathway relies on two robust and high-yielding transformations—catalytic hydrogenation and esterification—to produce the key amine intermediate, Methyl 4-amino-3-methylbenzoate. The final C-N bond formation to construct the N-aryl pyrrolidinone ring is accomplished via an Ullmann-type condensation. This guide provides a solid foundation and detailed protocols for researchers to successfully synthesize this valuable chemical building block for applications in pharmaceutical and materials research.

References

Sources

An In-depth Technical Guide to Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this guide, Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, is a compound for which extensive experimental data is not publicly available. This document, therefore, serves as a predictive guide based on established principles of organic chemistry and data from analogous structures. It is intended for an audience of researchers, scientists, and professionals in drug development. All proposed methodologies and predicted data should be validated through laboratory experimentation.

Introduction

This compound is an aromatic compound featuring a methyl benzoate core substituted with a methyl group and a 2-oxopyrrolidin-1-yl (or γ-lactam) moiety. The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules, including nootropic agents like piracetam. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectroscopic data.

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Proposed Synthesis

A robust and efficient synthesis of N-aryl lactams can be achieved through modern cross-coupling reactions. The proposed synthetic pathway for this compound leverages a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] An alternative, more classical approach would be the copper-catalyzed Ullmann condensation.[4][5][6][7]

The synthesis would commence with the esterification of a commercially available starting material, 4-bromo-3-methylbenzoic acid, followed by the key N-arylation step.

Synthesis_Workflow cluster_esterification Step 1: Fischer Esterification cluster_amination Step 2: Buchwald-Hartwig Amination SM 4-Bromo-3-methylbenzoic Acid Intermediate Methyl 4-bromo-3-methylbenzoate SM->Intermediate MeOH, H₂SO₄ (cat.), Reflux Product This compound Intermediate->Product Pyrrolidinone 2-Pyrrolidinone Pyrrolidinone->Product Pd Catalyst, Ligand, Base, Toluene, Heat

Sources

The Enigmatic Structure of CAS 1260780-98-0: A Search for Definitive Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of chemical research and development, the definitive structural elucidation of a compound is the bedrock upon which all subsequent investigation is built. This guide endeavors to provide a comprehensive overview of the structural characterization of the compound registered under CAS number 1260780-98-0. However, a thorough investigation of publicly accessible scientific databases and literature reveals a significant challenge: a conspicuous absence of primary research detailing the synthesis and structural analysis of this specific molecule.

Part 1: Deconstructing the Putative Structure: A Hypothetical Approach

The proposed structure, Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, presents a substituted benzene ring at its core, featuring a methyl ester, a methyl group, and an N-substituted 2-oxopyrrolidine moiety. The elucidation of such a structure would classically follow a multi-pronged analytical strategy designed to piece together its constituent parts and their connectivity.

Experimental Design for Structural Confirmation

A logical workflow for confirming the structure of a newly synthesized batch of CAS 1260780-98-0 would be as follows:

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Part 2: The Pillars of Spectroscopic Analysis

As a Senior Application Scientist, the choice of each experiment is deliberate, designed to answer specific questions about the molecule's architecture. The trustworthiness of the final structure is built upon the self-validating nature of this collective data.

Mass Spectrometry: The Molecular Weight and Formula

The initial step would involve determining the molecular weight and, ideally, the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The high-resolution mass measurement of the parent ion would be used to calculate the elemental composition, which should correspond to the molecular formula C₁₃H₁₅NO₃.

Expected Data:

IonCalculated m/zObserved m/z
[C₁₃H₁₅NO₃+H]⁺234.1125-
[C₁₃H₁₅NO₃+Na]⁺256.0944-

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for CAS 1260780-98-0. The "Observed m/z" is left blank as no experimental data is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each atom.

1D NMR: The Initial Sketch

  • ¹H NMR: This experiment would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include those for the aromatic protons, the methyl groups, and the methylene protons of the pyrrolidinone ring.

  • ¹³C NMR: This would identify the number of unique carbon environments, including the carbonyl carbons of the ester and the amide, the aromatic carbons, and the aliphatic carbons.

2D NMR: Connecting the Dots

To assemble the molecular puzzle, a suite of 2D NMR experiments would be essential.

Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, specifically within the pyrrolidinone ring and potentially between the aromatic proton and the adjacent methyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments, for instance, linking the protons of the pyrrolidinone ring to the aromatic ring and connecting the methyl ester protons to the ester carbonyl carbon.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the substitution pattern on the aromatic ring.

Caption: Key hypothetical HMBC correlations for confirming the structure.

Conclusion: A Call for Data Transparency

While the identity of CAS 1260780-98-0 as this compound is plausible based on supplier information, a definitive, scientifically rigorous confirmation is contingent upon the public availability of primary experimental data. The methodologies outlined above represent the standard, authoritative approach that would be necessary to elucidate and validate this structure. For researchers and drug development professionals working with this compound, it is imperative to either perform these analytical experiments or to seek out a supplier who can provide a comprehensive Certificate of Analysis including this crucial spectroscopic data. Without such validation, any subsequent research built upon this structural assignment carries an inherent degree of uncertainty.

References

Due to the lack of primary scientific literature detailing the structure elucidation of CAS 1260780-98-0, a formal reference list with links to peer-reviewed articles or patents cannot be provided at this time. The information presented is based on general chemical principles and the putative structure assigned by chemical suppliers.

  • Chemical Supplier Listing for CAS 1260780-98-0.

  • BLD Pharm, this compound.[1]

Sources

An In-depth Technical Guide to the NMR Analysis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic compounds. This document will delve into the predicted ¹H and ¹³C NMR spectra of the target molecule, offering a rationale for the assignment of chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from analogous structures.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound incorporating a methyl benzoate moiety and an N-substituted 2-pyrrolidinone ring. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will provide a predictive framework for the interpretation of its ¹H and ¹³C NMR spectra.

The structural complexity of the title compound, with its distinct spin systems in the aromatic and aliphatic regions, necessitates a thorough and systematic approach to spectral interpretation. Understanding the electronic effects of the substituents on the benzene ring and the conformational dynamics of the pyrrolidinone ring is key to accurately assigning the observed NMR signals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the methylene protons of the pyrrolidinone ring. The analysis will be conducted based on the additive effects of substituents on aromatic chemical shifts and typical values for N-acyl systems.[1]

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~7.85d~2.0Located ortho to the electron-withdrawing ester group, resulting in a downfield shift. Coupled to H6.
H6~7.80ddJ = ~8.0, ~2.0Situated ortho to the ester group and meta to the pyrrolidinone nitrogen. Coupled to H5 and H2.
H5~7.30d~8.0Positioned ortho to the electron-donating pyrrolidinone nitrogen, leading to an upfield shift relative to H2 and H6. Coupled to H6.
OCH₃ (ester)~3.90s-Typical chemical shift for a methyl ester group on a benzene ring.[2]
Ar-CH₃~2.30s-Standard chemical shift for a methyl group attached to an aromatic ring.
N-CH₂ (pyrrolidinone)~3.85t~7.0Methylene group alpha to the nitrogen atom in the pyrrolidinone ring.
C=O-CH₂ (pyrrolidinone)~2.60t~7.5Methylene group alpha to the carbonyl group in the pyrrolidinone ring.
CH₂ (pyrrolidinone)~2.15p~7.2Methylene group beta to both the nitrogen and carbonyl groups, appearing as a pentet or multiplet.

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~166.5Typical chemical shift for an ester carbonyl carbon.[4]
C=O (pyrrolidinone)~175.0Characteristic chemical shift for an amide carbonyl carbon.[5]
C1~131.0Quaternary carbon attached to the ester group.
C2~130.0Aromatic CH carbon ortho to the ester group.
C3~138.0Quaternary carbon attached to the methyl group.
C4~140.0Quaternary carbon attached to the pyrrolidinone nitrogen.
C5~118.0Aromatic CH carbon ortho to the pyrrolidinone nitrogen, shielded by its electron-donating effect.
C6~129.0Aromatic CH carbon meta to the pyrrolidinone nitrogen.
OCH₃ (ester)~52.5Typical chemical shift for a methyl ester carbon.[2]
Ar-CH₃~21.0Standard chemical shift for an aromatic methyl carbon.
N-CH₂ (pyrrolidinone)~49.0Methylene carbon alpha to the nitrogen.[5]
C=O-CH₂ (pyrrolidinone)~33.0Methylene carbon alpha to the carbonyl.[5]
CH₂ (pyrrolidinone)~18.0Methylene carbon beta to both the nitrogen and carbonyl.[5]

Advanced NMR Techniques: A Deeper Structural Insight

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic and pyrrolidinone spin systems. For instance, a cross-peak between H5 and H6 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in assigning the chemical shifts of the protonated carbons in both the aromatic and aliphatic regions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule. For example, correlations from the OCH₃ protons to the ester carbonyl carbon (C=O) and C1 would be anticipated. Similarly, correlations from the Ar-CH₃ protons to C2, C3, and C4 would confirm its position.

HMBC Correlation Diagram:

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H2 C1 C1 H2->C1 C3 C3 H2->C3 C4 C4 H2->C4 C6 C6 H2->C6 Ester_CO Ester_CO H2->Ester_CO H5 H5 H5->C1 H5->C3 H5->C4 H5->C6 H6 H6 H6->C1 C2 C2 H6->C2 H6->C4 C5 C5 H6->C5 OCH3 OCH3 OCH3->C1 OCH3->Ester_CO ArCH3 ArCH3 ArCH3->C2 ArCH3->C3 ArCH3->C4 NCH2 NCH2 NCH2->C4 Pyrrolidinone_CO Pyrrolidinone_CO NCH2->Pyrrolidinone_CO CH2_beta_C CH2_beta_C NCH2->CH2_beta_C COCH2 COCH2 COCH2->Pyrrolidinone_CO NCH2_C NCH2_C COCH2->NCH2_C COCH2->CH2_beta_C CH2_beta CH2_beta CH2_beta->NCH2_C COCH2_C COCH2_C CH2_beta->COCH2_C OCH3_C OCH3_C ArCH3_C ArCH3_C

Caption: Predicted key HMBC correlations for structural elucidation.

Experimental Protocol: A Self-Validating System

For the acquisition of high-quality NMR data, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-200 ppm.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, optimizing as necessary for the specific sample.

Conclusion: A Predictive Roadmap for Structural Confirmation

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and key 2D correlations offer a robust framework for researchers to interpret their experimental data. By systematically applying the principles outlined herein, the unambiguous structural confirmation of this and related novel compounds can be achieved with a high degree of confidence.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Piirsalu, M., et al. (2004). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones. Annals of Magnetic Resonance, 8(1/2), 9-13. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • National Institutes of Health. (2014). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. PMC. Retrieved from [Link]

  • National Institutes of Health. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Chegg.com. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]

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"mass spectrometry of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Mass Spectrometry of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key organic intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal-driven methodologies for structural elucidation and quantification. We will explore two primary ionization techniques: the "hard" ionization of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS with EI) for detailed structural fragmentation, and the "soft" ionization of Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization (LC-MS/MS with ESI) for unambiguous molecular weight confirmation and specific fragmentation pathways. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Analyte in Context

The precise characterization of novel chemical entities is a cornerstone of modern drug development. This compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring an aromatic ester and a lactam moiety, presents a unique analytical challenge and opportunity. Mass spectrometry provides an unparalleled combination of sensitivity and specificity, making it the definitive technique for confirming the structure, assessing purity, and identifying potential metabolites or degradants of this compound.

Chemical Identity and Physicochemical Properties

A thorough mass spectrometric analysis begins with an understanding of the analyte's fundamental properties. These values are foundational for predicting ionization behavior and interpreting spectral data.

PropertyValueSource
Chemical Name This compound-
CAS Number 329205-78-9[1]
Molecular Formula C₁₃H₁₅NO₃Calculated
Average Molecular Weight 233.26 g/mol Calculated
Monoisotopic Mass 233.1052 DaCalculated

Core Principles of Ionization for this Analyte

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. The structure of this compound is amenable to multiple ionization methods, with Electron Ionization and Electrospray Ionization offering complementary information.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization (EI) is a gas-phase technique that utilizes high-energy electrons (typically 70 eV) to ionize a molecule, causing the ejection of one of its own electrons to form a radical cation (M⁺•)[2][3]. This process imparts significant excess energy into the molecular ion, leading to extensive and reproducible fragmentation[4]. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure. EI is the gold standard for creating searchable library spectra and is ideal for the structural confirmation of volatile and thermally stable compounds like our target analyte.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Confirmation

Electrospray Ionization (ESI) is a solution-phase technique that generates ions by applying a high voltage to a liquid to create an aerosol[5]. It is considered a "soft" ionization method because it imparts very little excess energy, typically resulting in an abundant signal for the protonated molecule ([M+H]⁺) with minimal fragmentation in the source[6][7]. This makes ESI ideal for unambiguously determining the molecular weight of an analyte. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, collision-induced dissociation (CID) of the selected precursor ion, providing targeted structural information that is often complementary to EI data[7].

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

The volatility and thermal stability of the analyte make it an excellent candidate for GC-MS analysis. This approach provides high-resolution separation and generates a classic, library-searchable EI spectrum.

Experimental Protocol: GC-EI-MS

This protocol is designed to be self-validating by including system suitability checks and clear performance criteria.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.
  • Create a working solution by diluting the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL.
  • Transfer 1 mL of the working solution to a 2 mL autosampler vial.

2. GC-MS System & Parameters: The parameters below are selected to ensure optimal chromatographic separation and ionization efficiency for an aromatic ester of this molecular weight.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform.
MS System Agilent 5977B MSD or equivalentSingle quadrupole analyzer, common for EI.
Injection Volume 1 µLStandard volume to avoid column overload.
Inlet Mode Split (50:1 ratio)Prevents peak broadening for a concentrated sample.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity column ideal for separating aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)Provides good separation from solvent and potential impurities.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation.
Ion Source Electron Ionization (EI)As per experimental design.
Source Temperature 230 °CStandard temperature for EI source stability.
Electron Energy 70 eVIndustry standard for reproducible fragmentation and library matching[3].
Mass Scan Range 40 - 350 m/zCovers the expected mass of the molecular ion and key fragments.
Predicted EI Fragmentation Pathway

The 70 eV electron bombardment will produce a molecular ion (M⁺•) at m/z 233. Subsequent fragmentation is predicted to follow established pathways for aromatic esters and N-aryl lactams. The most likely cleavages will occur at the ester and the bonds adjacent to the aromatic ring and lactam nitrogen, driven by the formation of stable carbocations.

Caption: Predicted EI fragmentation of the molecular ion (m/z 233).

Data Interpretation: Expected EI Mass Spectrum

The analysis of the EI spectrum involves identifying the molecular ion and correlating major fragment ions to specific structural motifs. The stability of the resulting fragment dictates its abundance in the final spectrum.

m/z (Da)Proposed Fragment StructureNeutral LossRationale for Formation
233[C₁₃H₁₅NO₃]⁺•-Molecular Ion (M⁺•)
202[M - OCH₃]⁺•OCH₃ (31)Alpha-cleavage at the ester, loss of the methoxy radical to form a stable acylium ion. A very common loss for methyl esters[8].
174[M - COOCH₃]⁺•COOCH₃ (59)Loss of the entire methyl carboxylate radical.
149[C₉H₉O₂]⁺C₄H₆NO (84)Cleavage of the C-N bond between the aromatic ring and the pyrrolidinone, with charge retention on the benzoate fragment.
148[C₉H₈O₂]⁺•C₄H₇NO (85)Cleavage of the C-N bond with hydrogen rearrangement.
121[C₈H₉O]⁺C₅H₆NO₂ (112)Likely from cleavage and rearrangement of the benzoate portion.
91[C₇H₇]⁺C₆H₈NO₃ (142)Formation of the highly stable tropylium ion, characteristic of alkyl-substituted benzene rings[9].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

For analyzing this compound in complex matrices (e.g., plasma, cell culture media) or for highly sensitive quantification, LC-MS/MS with ESI is the superior method. It provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-ESI-MS/MS

This protocol is optimized for the analysis of a moderately polar small molecule, ensuring good retention, peak shape, and ESI efficiency.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Create a working solution by diluting the stock solution in 50:50 water:methanol to a final concentration of 1 µg/mL.
  • Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

2. LC-MS/MS System & Parameters:

ParameterSettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for fast, efficient separations.
MS System Sciex Triple Quad 6500+ or equivalentHigh-sensitivity tandem MS for fragmentation analysis.
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for retaining moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase for reversed-phase.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the compound with good peak shape.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Ion Source Electrospray Ionization (ESI), Positive ModeThe presence of nitrogen makes the molecule easily protonated.
IonSpray Voltage +5500 VStandard voltage for efficient ion generation.
Source Temp 500 °CAids in desolvation of the ESI droplets.
Precursor Ion (Q1) m/z 234.1The calculated [M+H]⁺ ion.
Collision Gas NitrogenStandard inert gas for CID.
Collision Energy Optimized (e.g., 20-40 eV)Energy must be ramped to find the optimal fragmentation efficiency.
Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the analyte will form a protonated molecule, [M+H]⁺, at m/z 234.1. Tandem MS analysis (CID) of this precursor ion is expected to induce fragmentation primarily around the lactam ring, which is a known pathway for protonated N-substituted lactams[6].

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Data Interpretation: Expected Product Ion Spectrum

The product ion scan will reveal fragments resulting from the controlled dissociation of the m/z 234.1 precursor. These fragments provide targeted structural confirmation.

Precursor m/zProduct m/zProposed Fragment StructureNeutral LossRationale for Formation
234.1206.1[M+H - CO]⁺CO (28)Loss of carbon monoxide from the protonated pyrrolidinone ring. This is a characteristic fragmentation for protonated lactams[6].
234.1178.1[M+H - 2CO]⁺2xCO (56)Subsequent loss of a second CO molecule, possibly from the ester group after rearrangement.
234.1149.1[C₉H₉O₂]⁺C₄H₇NO (85)Cleavage of the C-N bond, losing the neutral pyrrolidinone ring and retaining charge on the stable methyl 3-methylbenzoate fragment.

Comprehensive Analytical Workflow

The synergy between GC-MS and LC-MS/MS provides a robust and complete analytical picture of the analyte. The following workflow ensures unambiguous identification and characterization.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Fingerprinting cluster_2 Molecular Confirmation & Quantification cluster_3 Data Interpretation Sample Receive Sample Prep Sample Preparation (Volatile & Non-Volatile Solvents) Sample->Prep GCMS GC-EI-MS Analysis Prep->GCMS LCMS LC-ESI-MS/MS Analysis Prep->LCMS EI_Data Acquire EI Spectrum (m/z 233, 202, 149) GCMS->EI_Data Report Final Report: - Confirmed Structure - Purity Assessment EI_Data->Report ESI_Data Acquire Product Ion Spectrum (Precursor 234.1 -> 206.1, 149.1) LCMS->ESI_Data ESI_Data->Report

Caption: Comprehensive workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of this compound is effectively accomplished through a dual-pronged approach. GC-MS with Electron Ionization provides a rich fragmentation pattern essential for initial structural confirmation and library matching, with key fragments observed at m/z 202 (loss of •OCH₃) and m/z 149 (loss of the pyrrolidinone ring). Complementarily, LC-MS/MS with Electrospray Ionization confirms the molecular weight via the [M+H]⁺ ion at m/z 234.1 and reveals targeted fragmentation pathways, most notably the characteristic loss of carbon monoxide (28 Da) from the lactam ring to produce the ion at m/z 206.1. Together, these methodologies provide a comprehensive and definitive characterization of the molecule, underscoring the power of mass spectrometry in modern chemical and pharmaceutical analysis.

References

  • Adam, W., et al. (2009). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Institutes of Health. Available at: [Link]

  • Straub, R. F., & Voyksner, R. D. (1993). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Journal of Chromatography. Available at: [Link]

  • Haney, M. A., & Franklin, J. L. (1976). The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. Semantic Scholar. Available at: [Link]

  • Wikipedia contributors. (2024). Electron ionization. Wikipedia. Available at: [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LECO. Available at: [Link]

  • Marín, D. (2011). Identification of Aromatic Fatty Acid Ethyl Esters. Theseus. Available at: [Link]

  • All about Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • Watson, T. (2016). Electron Ionization for GC–MS. LCGC International. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available at: [Link]

  • Wang, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. Available at: [Link]

  • Laitao, Z., et al. (2007). Studies on ternary metallo-β lactamase-inhibitor complexes using electrospray ionization mass spectrometry. ACS Publications. Available at: [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. SciSpace. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Van der Rest, G., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

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A Comprehensive Technical Guide on the Physicochemical Characteristics of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical characteristics of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, a compound of interest within the broader class of benzamide and benzoate derivatives. These structural motifs are pivotal scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1] This document outlines the compound's structural identity, its predicted physicochemical properties, and the rigorous analytical methodologies required for its comprehensive characterization. Detailed, field-proven experimental protocols for structural verification and purity assessment are provided to equip researchers with the practical knowledge necessary for advancing novel chemical entities from synthesis to biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization workflow.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical identity.[1] For this compound, this involves a combination of theoretical calculations and spectroscopic analysis.

  • Chemical Structure: Chemical Structure of this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.27 g/mol (Calculated)

Spectroscopic Verification

The proposed structure must be rigorously confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

    • ¹H NMR: Expected signals would include distinct aromatic protons with splitting patterns dictated by their substitution, a singlet for the ester methyl group, a singlet for the aromatic methyl group, and three distinct multiplets for the methylene protons of the pyrrolidinone ring.

    • ¹³C NMR: The spectrum should reveal characteristic peaks for the ester and amide carbonyl carbons, distinct aromatic carbons, the two methyl carbons, and the three aliphatic carbons of the pyrrolidinone ring.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational stretches to be observed include the C=O of the ester (approx. 1720-1740 cm⁻¹), the C=O of the lactam (amide) (approx. 1680-1700 cm⁻¹), and C-O and aromatic C-H stretches.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

PropertyPredicted/Determined ValueSignificance in Drug Development
Appearance White to off-white crystalline solidBasic quality control and formulation parameter.
Melting Point (°C) Requires experimental determination via DSC.A sharp melting point is a primary indicator of high purity.[4]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform).Affects formulation, bioavailability, and assay development.
Lipophilicity (LogP) Estimated >1.6. The related compound, Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, has a calculated LogP of 1.6.[5] The additional methyl group is expected to increase this value slightly.Governs membrane permeability and interaction with biological targets.
pKa No significant acidic or basic centers. The lactam amide is very weakly basic.Influences solubility and behavior at physiological pH.
Topological Polar Surface Area (TPSA) 46.61 Ų (Calculated for C₁₂H₁₃NO₃ analog[5]).Predictor of drug transport properties, including blood-brain barrier penetration.

Analytical Methodologies for Characterization

A systematic application of analytical techniques is essential to build a robust data package for any new chemical entity.[3]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile and thermally sensitive compounds, making it a cornerstone of pharmaceutical analysis.[6][7] Its high precision and versatility allow for the separation and quantification of the main compound from trace-level impurities.[7] A reverse-phase method using a C18 column is the standard approach, as it effectively separates compounds based on differences in hydrophobicity.

The general workflow for HPLC analysis is a self-validating system that ensures accuracy and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation System System Suitability (Calibration & Validation) MobilePhase->System Standard Standard Solution (Known Concentration) Standard->System Inject Standards Sample Sample Solution (Test Article) Analysis Chromatographic Run (Sample Injection) Sample->Analysis Inject Sample System->Analysis System OK Integration Peak Integration (Area Under Curve) Analysis->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Standard workflow for purity analysis by HPLC.

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for rapidly determining the melting point and purity of crystalline substances.[4] The principle is based on the Van't Hoff equation, which states that impurities will depress and broaden the melting point of a substance.[4] For reliable results, the compound should be crystalline, thermally stable during melting, and have a purity of at least 98%.[4]

Residual Solvent Analysis: Gas Chromatography (GC)

GC is employed to detect and quantify residual volatile organic solvents that may be present from the synthesis and purification process.[7] As residual solvents are considered impurities, their levels are strictly controlled under international guidelines.[4] GC offers high resolution and sensitivity, making it ideal for detecting these trace components.[7]

Experimental Protocols

The following protocols are standardized methodologies for the comprehensive characterization of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Rationale: This method is designed to separate the target compound from potential non-polar and moderately polar impurities. The gradient elution ensures that compounds with a wide range of polarities are effectively resolved.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 40 °C.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Thermal Analysis by DSC
  • Rationale: To determine the melting point and assess purity based on the melting endotherm. A slow heating rate is used to ensure thermal equilibrium and achieve high resolution of the melting transition.

  • Instrumentation:

    • Differential Scanning Calorimeter with an inert gas supply (Nitrogen).

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

    • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Ramp at 10 °C/min to a temperature approximately 20-30 °C above the expected melting point.

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. Purity is calculated using the instrument's software, which applies the Van't Hoff equation to the peak shape.[4]

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-faceted process that forms the bedrock of its potential development as a pharmacological agent. By systematically applying robust analytical techniques such as HPLC, DSC, and spectroscopy, researchers can build a detailed and reliable data package. This guide provides the necessary theoretical framework and practical protocols to confirm the compound's identity, quantify its purity, and determine key properties that govern its behavior. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the drug discovery pipeline.[1][8]

References

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Analytical Techniques in Pharmaceutical Analysis. (Provider not specified).
  • Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • synthesis and physicochemical characterization of benzimidazole-sulphonamide derivatives. ResearchGate.
  • Physicochemical parameters used in the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives. ResearchGate.
  • Calculated physicochemical characteristics of 2-Benzoylamino-N-phenyl-benzamide derivatives 3a-h. ResearchGate.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH).
  • Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. ChemScene.

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Harnessing the Versatility of the Pyrrolidinone Scaffold: Emerging Applications in Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of biologically active compounds.[1][2] Its unique stereochemical and physicochemical properties, including its role as a hydrogen bond donor/acceptor and its capacity to increase molecular three-dimensionality, make it an ideal building block in drug design.[2][3] Initially recognized for the nootropic effects of piracetam, the therapeutic potential of novel pyrrolidinone derivatives has expanded dramatically.[4] This technical guide provides an in-depth exploration of the burgeoning applications of these derivatives in oncology, neuropharmacology, and infectious diseases. It synthesizes field-proven insights with detailed experimental protocols and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical class.

The Pyrrolidinone Core: A Foundation for Diverse Bioactivity

The pyrrolidinone scaffold, also known as 2-oxopyrrolidine or γ-butyrolactam, is a saturated γ-lactam.[5] Its structural rigidity and the presence of a nitrogen atom and a carbonyl group provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity.[6] The non-planar, puckered conformation of the ring enables derivatives to explore a wider range of chemical space compared to their aromatic counterparts, enhancing interactions with complex biological targets.[2] This inherent versatility has driven the synthesis and evaluation of extensive libraries of pyrrolidinone derivatives, revealing potent activities across multiple therapeutic areas.[7]

Applications in Oncology: Targeting Key Cancer Pathways

Novel pyrrolidinone derivatives have emerged as promising anticancer agents, demonstrating efficacy against various cancer cell lines, including lung, breast, and colon cancers.[8][9] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway, topoisomerases, and Aurora kinases.[8]

Mechanism of Action: Inhibition of Oncogenic Signaling

2.1.1. EGFR Pathway Inhibition The EGFR signaling cascade is a crucial regulator of cell proliferation, survival, and migration.[10][11] In many cancers, this pathway is constitutively active due to mutations or overexpression of EGFR. Pyrrolidinone derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This blockade halts the uncontrolled cell growth and proliferation driven by the pathway.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates

Diagram 1: Simplified EGFR Signaling Pathway Inhibition.

2.1.2. Topoisomerase Poisoning Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[12] Certain pyrrolidinone derivatives act as topoisomerase "poisons." Instead of merely inhibiting the enzyme, they stabilize the transient covalent complex formed between the topoisomerase and DNA.[13][14] This leads to the accumulation of single- or double-strand DNA breaks, which triggers apoptosis and cell death.[15]

Topoisomerase_Inhibition cluster_process Normal Topoisomerase Action cluster_inhibition Action of Pyrrolidinone Derivative DNA_Supercoiled Supercoiled DNA Top_Binds Topoisomerase I Binds to DNA DNA_Supercoiled->Top_Binds Cleavage_Complex Cleavage Complex (Transient) Top_Binds->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Pyrrolidinone Pyrrolidinone Derivative Cleavage_Complex->Pyrrolidinone DNA_Relaxed Relaxed DNA Religation->DNA_Relaxed Stabilized_Complex Stabilized Cleavage Complex Pyrrolidinone->Stabilized_Complex Stabilizes DNA_Breaks Permanent DNA Strand Breaks Stabilized_Complex->DNA_Breaks Prevents Religation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Diagram 2: Mechanism of Topoisomerase Poisoning.
Quantitative Analysis: Anticancer Potency

The efficacy of novel pyrrolidinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. Lower values indicate higher potency.

Compound ClassTarget Cell LineReported IC50/EC50 (µM)Reference
Spiropyrrolidine-thiazolo-oxindolesHepG2 (Liver Cancer)0.80 - 0.85[16]
Tetrazolyl-triazole PyrrolidinesHeLa (Cervical Cancer)0.32 - 1.80[17]
Diphenylamine-pyrrolidinone-hydrazonesIGR39 (Melanoma)2.50[18]
Diphenylamine-pyrrolidinone-hydrazonesPPC-1 (Prostate Cancer)3.63[18]
Thiosemicarbazone pyrrolidine–copper(II) complexesSW480 (Colon Cancer)0.99[16]

Table 1: Comparative anticancer activity of various pyrrolidinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds. Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, A549) to approximately 80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Prepare a cell suspension and seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.[19]

  • Compound Treatment:

    • Prepare a stock solution of the test pyrrolidinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., DMSO) and medium-only wells as negative controls.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals within the cells under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

    • Gently mix the contents on a plate shaker to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Applications in Neuropharmacology

The blood-brain barrier poses a significant challenge for CNS drug development. The favorable physicochemical properties of the pyrrolidinone scaffold often facilitate CNS penetration, making these derivatives promising candidates for treating neurodegenerative diseases.[4][19]

Mechanism of Action: Neuroprotection

Novel pyrrolidinone derivatives have shown significant neuroprotective effects in models of cognitive impairment and ischemic stroke.[6][21] A key experimental model involves inducing amnesia in mice using scopolamine, a muscarinic acetylcholine receptor antagonist that causes oxidative stress and cholinergic deficits similar to those seen in Alzheimer's disease.[22][23] The derivatives are evaluated for their ability to reverse these deficits.

Experimental Workflow: Scopolamine-Induced Amnesia Model

Neuroprotection_Workflow start Animal Acclimatization (7 days) grouping Divide Mice into Groups (Control, Scopolamine, Test Compounds) start->grouping treatment Daily Pre-treatment (Vehicle or Pyrrolidinone Derivative) grouping->treatment induction Induce Amnesia (Scopolamine 1 mg/kg, i.p.) treatment->induction 30-60 min post-treatment behavioral Behavioral Testing (e.g., Y-Maze, Novel Object Recognition) induction->behavioral 30 min post-induction biochem Biochemical Analysis (Brain tissue collection for AChE, Oxidative Stress Markers) behavioral->biochem end Data Analysis & Interpretation biochem->end

Diagram 3: Workflow for In Vivo Neuroprotection Assay.
Quantitative Analysis: Cholinesterase Inhibition

A primary mechanism for enhancing cognitive function is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Many pyrrolidinone derivatives have been evaluated for their AChE inhibitory activity.

Compound ClassAChE IC50 (nM)Selectivity over BChEReference
Coumarin–triazole derivatives4 - 104Up to 686-fold[24]
N-Substituted 2-aryloxymethylpyrrolidinesVaries with stereoisomerismHigh[25]

Table 2: Acetylcholinesterase (AChE) inhibitory activity of selected pyrrolidinone derivatives.

Applications in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Pyrrolidinone derivatives have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[17]

Mechanism of Action: Disruption of Bacterial Processes

While mechanisms can vary, many pyrrolidinone derivatives function by inhibiting essential bacterial enzymes or disrupting cell wall integrity. Some recently developed pyrrolidine-2,3-diones have shown potent activity against S. aureus biofilms, a critical factor in persistent infections.[11][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent.[1] It establishes the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[27]

Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[1]

    • Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microtiter Plate:

    • Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

    • Add 50 µL of this working solution to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the final column.[1]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

Compound ClassOrganismReported MIC (µg/mL)Reference
Pyrrolidine-2,3-dione dimersMSSA8 - 16[26]
Azo-pyrrolidine-2,5-dioneS. aureus16 - 64[2]
Azo-pyrrolidine-2,5-dioneV. cholerae16 - 64[2]
Various Synthesized DerivativesE. coli & S. aureusVaries[29][30]

Table 3: Minimum Inhibitory Concentrations (MIC) of selected pyrrolidinone derivatives.

Conclusion and Future Perspectives

The pyrrolidinone scaffold is a remarkably versatile and enduringly relevant core in modern drug discovery. The derivatives discussed herein represent only a fraction of the potential applications, with ongoing research exploring their utility as anti-inflammatory, antidiabetic, and antiviral agents. The key to unlocking their full potential lies in the rational design of new derivatives guided by a deep understanding of structure-activity relationships and the continued development of robust, high-throughput screening protocols. As synthetic methodologies become more sophisticated, we can anticipate the emergence of next-generation pyrrolidinone-based therapeutics with enhanced potency, selectivity, and safety profiles, addressing some of the most pressing challenges in human health.

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A Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 3-Methyl-4-(pyrrolidin-1-yl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methyl-4-(pyrrolidin-1-yl)benzoate analogs, a chemical scaffold with significant potential in drug discovery. By leveraging established principles of medicinal chemistry and drawing parallels from related molecular classes, this document serves as a roadmap for the rational design, synthesis, and biological evaluation of novel therapeutic agents based on this core structure.

The Core Scaffold: A Synergy of Proven Pharmacophores

The 3-methyl-4-(pyrrolidin-1-yl)benzoate scaffold is a unique amalgamation of three key chemical moieties, each contributing to its potential pharmacological profile. Understanding the individual roles of the 4-aminobenzoic acid (PABA) backbone, the pyrrolidine ring, and the methyl group is crucial for the strategic design of analog libraries.

The PABA core is a well-established building block in medicinal chemistry, forming the basis for a wide array of drugs with diverse therapeutic effects[1][2]. Its derivatives have demonstrated applications as antimicrobial, cytotoxic, antiviral, antioxidant, and anti-inflammatory agents[1][2]. The amino and carboxyl groups of PABA offer versatile points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties[2].

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs[3][4][5][6]. Its inclusion in a molecule can enhance aqueous solubility, introduce three-dimensionality, and provide a hydrogen bond acceptor/donor functionality, all of which can lead to improved potency and selectivity for biological targets[3][5]. The non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems[3][4][6].

The methyl group at the 3-position of the benzoate ring, while seemingly a minor addition, can have a profound impact on the molecule's properties. It can influence the electronic environment of the aromatic ring and provide steric hindrance, which may affect binding to target proteins and metabolic stability.

Synthetic Strategies for Analog Generation

The synthesis of a diverse library of 3-methyl-4-(pyrrolidin-1-yl)benzoate analogs can be achieved through a systematic and flexible synthetic approach. A plausible and efficient route would involve the initial synthesis of a key intermediate, methyl 3-methyl-4-fluorobenzoate, followed by a nucleophilic aromatic substitution with pyrrolidine or its derivatives.

Experimental Protocol: Synthesis of Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate

Step 1: Esterification of 3-Methyl-4-fluorobenzoic Acid

  • To a solution of 3-methyl-4-fluorobenzoic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methyl-4-fluorobenzoate.

Step 2: Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve methyl 3-methyl-4-fluorobenzoate (1.0 eq) and pyrrolidine (1.2 eq) in dimethyl sulfoxide (DMSO) (0.5 M).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction to 120 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate.

This general protocol can be adapted to synthesize a wide range of analogs by using substituted pyrrolidines in the second step.

Synthetic_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 3-Methyl-4-fluorobenzoic Acid B Methyl 3-methyl-4-fluorobenzoate A->B Methanol, H₂SO₄, Reflux D Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate B->D C Pyrrolidine C->D K₂CO₃, DMSO, 120°C

Caption: General synthetic workflow for 3-methyl-4-(pyrrolidin-1-yl)benzoate.

Structure-Activity Relationship (SAR) Exploration: A Prospective Analysis

The development of potent and selective analogs hinges on a thorough understanding of the structure-activity relationships. The following table outlines potential modifications to the core scaffold and the hypothesized impact on biological activity, providing a framework for the rational design of a compound library.

Modification Site Proposed Modification Rationale and Hypothesized Impact
Pyrrolidine Ring Introduction of substituents (e.g., hydroxyl, amino, fluoro) at the 3-position.Can introduce new hydrogen bonding interactions and influence the ring's conformation, potentially improving target binding and selectivity. Chirality at this position could be critical for enantioselective protein binding[3][4].
Variation of ring size (e.g., azetidine, piperidine).Modulates the basicity of the nitrogen and the spatial projection of the pharmacophore, which can affect target engagement and pharmacokinetic properties.
Benzoate Ester Conversion to other esters (ethyl, propyl), amides, or carboxylic acid.Alters solubility, metabolic stability, and hydrogen bonding capacity. Amides can introduce additional hydrogen bond donors and acceptors. The free carboxylic acid may be crucial for interacting with certain biological targets.
Aromatic Ring Introduction of additional substituents (e.g., chloro, fluoro, methoxy).Modifies the electronic properties of the ring, which can influence pKa and binding interactions (e.g., halogen bonding). Can also block sites of metabolism, improving pharmacokinetic profile.
Isomeric relocation of the methyl and pyrrolidinyl groups.Alters the spatial relationship between the key functional groups, which is likely to have a significant impact on target binding and activity.

Potential Therapeutic Targets and Biological Evaluation

Given the diverse biological activities of PABA and pyrrolidine derivatives, analogs of 3-methyl-4-(pyrrolidin-1-yl)benzoate could be investigated for a range of therapeutic applications.

Potential Applications:
  • Local Anesthetics: Benzoate derivatives are classic local anesthetics, and novel analogs could offer improved duration of action and reduced toxicity[7][8].

  • Antimicrobial Agents: The PABA scaffold is a known pharmacophore in antimicrobial drugs, and novel derivatives could combat resistant strains of bacteria[1][2].

  • Anticancer Agents: Many cytotoxic agents incorporate aromatic amine and heterocyclic moieties. These analogs could be explored for their potential to inhibit cancer cell proliferation[2].

  • Neuroprotective Agents: PABA derivatives have been investigated for their potential in managing neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation[9][10].

Screening Cascade for Biological Evaluation:

A systematic approach to evaluating the biological activity of newly synthesized analogs is crucial. The following diagram outlines a proposed screening cascade.

Screening_Cascade A Primary Screening (e.g., In vitro target-based or phenotypic assays) B Secondary Screening (Dose-response curves, selectivity profiling) A->B Active Hits C In Vitro ADME (Solubility, permeability, metabolic stability) B->C Potent & Selective Hits D In Vivo Efficacy Studies (Relevant animal models) C->D Favorable ADME Profile E Lead Optimization D->E In Vivo Activity

Caption: A proposed screening cascade for the biological evaluation of novel analogs.

Conclusion

The 3-methyl-4-(pyrrolidin-1-yl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically exploring its structure-activity relationships through the synthesis and biological evaluation of a diverse analog library, researchers can unlock the full potential of this versatile chemical entity. This guide provides a foundational framework to inform and accelerate such drug discovery efforts.

References

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  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link][3][4][6]

  • Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing.
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Methodological & Application

"experimental protocol for synthesizing Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Abstract

This document provides a comprehensive, two-part experimental protocol for the synthesis of this compound, a substituted N-aryl lactam. N-aryl lactams are significant structural motifs in medicinal chemistry and materials science, often serving as key intermediates in the development of novel therapeutics.[1] The described synthetic strategy employs robust and well-established chemical transformations. The synthesis commences with the preparation of a key intermediate, methyl 4-bromo-3-methylbenzoate, from commercially available methyl 4-amino-3-methylbenzoate via a Sandmeyer reaction.[2][3] The subsequent and final step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the aryl bromide with 2-pyrrolidinone, forming the target C-N bond.[4][5] This protocol emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, and includes methods for purification and characterization to ensure the synthesis of the target compound with high purity.

Introduction

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmacologically active molecules. The target compound, this compound, incorporates an N-aryl lactam scaffold. This moiety is present in a wide array of biologically active compounds and natural products.[6] Traditional methods for N-arylation, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper catalysts.[7][8]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a highly efficient and versatile method for coupling amines (and related N-nucleophiles like lactams) with aryl halides under relatively mild conditions.[4][9] The reaction's broad substrate scope and functional group tolerance have established it as a preferred method in both academic and industrial settings.[5]

This guide details a reliable synthetic route to the title compound, designed for researchers in organic synthesis and drug development. The protocol is divided into two main stages: (1) the synthesis of the aryl bromide precursor via a Sandmeyer reaction, and (2) the crucial Buchwald-Hartwig N-arylation.

Overall Reaction Scheme

The synthetic pathway involves two sequential transformations starting from methyl 4-amino-3-methylbenzoate.

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
ReagentFormulaPuritySupplier
Methyl 4-amino-3-methylbenzoateC₉H₁₁NO₂≥98%Sigma-Aldrich
Sodium NitriteNaNO₂≥99%Fisher Scientific
Hydrobromic AcidHBr (48% aq.)ACS GradeVWR
Copper(I) BromideCuBr≥98%Alfa Aesar
2-PyrrolidinoneC₄H₇NO≥99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃97%Strem Chemicals
XPhosC₃₃H₄₇P≥98%Combi-Blocks
Cesium CarbonateCs₂CO₃≥99%Oakwood Chemical
TolueneC₇H₈Anhydrous, ≥99.8%Acros Organics
Dichloromethane (DCM)CH₂Cl₂ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeVWR
HexanesC₆H₁₄ACS GradeVWR
Sodium BicarbonateNaHCO₃ACS GradeEMD Millipore
Sodium Sulfate (anhydrous)Na₂SO₄ACS GradeSigma-Aldrich
Deuterated Chloroform (CDCl₃)CDCl₃99.8 atom % DCambridge Isotope
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Schlenk line or nitrogen/argon manifold

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (≥400 MHz)

  • Mass spectrometer (ESI or GC-MS)

Experimental Protocol

Part A: Synthesis of Methyl 4-bromo-3-methylbenzoate (Intermediate 1)

This procedure is a classic Sandmeyer reaction, which transforms an aromatic amine into an aryl halide via a diazonium salt intermediate.[10][11] The use of copper(I) bromide is crucial for the efficient conversion of the diazonium salt to the desired aryl bromide.[3]

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a magnetic stir bar and a thermometer, dissolve methyl 4-amino-3-methylbenzoate (5.0 g, 30.3 mmol) in a solution of 48% hydrobromic acid (25 mL) and water (25 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (2.3 g, 33.3 mmol) in water (10 mL). Add this solution dropwise to the cooled amine slurry over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Reaction:

    • In a separate 100 mL beaker, dissolve copper(I) bromide (5.2 g, 36.2 mmol) in 48% hydrobromic acid (15 mL).

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M NaOH (50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 98:2) to afford Methyl 4-bromo-3-methylbenzoate as a white to off-white solid.

Part B: Synthesis of this compound (Target Compound)

This step utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[12] The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the catalytic cycle, specifically the reductive elimination step that forms the C-N bond.[4] Cesium carbonate is used as the base to deprotonate the lactam, forming the active nucleophile. Anhydrous and oxygen-free conditions are essential for catalyst stability and reactivity.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL oven-dried Schlenk flask, add Methyl 4-bromo-3-methylbenzoate (2.29 g, 10.0 mmol), 2-pyrrolidinone (1.02 g, 12.0 mmol), cesium carbonate (4.89 g, 15.0 mmol), and a magnetic stir bar.

    • In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.10 mmol, 1 mol%) and XPhos (143 mg, 0.30 mmol, 3 mol%).

    • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

    • Add the catalyst and ligand to the flask under a positive flow of inert gas.

    • Add anhydrous toluene (50 mL) via syringe.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 7:3 hexanes:ethyl acetate), observing the consumption of the starting aryl bromide.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude material by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate, e.g., starting from 8:2) to yield This compound as a solid.

Characterization Data

PropertyIntermediate 1 (Expected)Target Compound (Expected)
Appearance White to off-white solidWhite to pale yellow solid
Molecular Formula C₉H₉BrO₂C₁₃H₁₅NO₃
Molecular Weight 229.07 g/mol 233.26 g/mol
¹H NMR (CDCl₃) δ ~7.9 (d), ~7.6 (s), ~7.4 (d), 3.9 (s, 3H), 2.5 (s, 3H)δ ~7.8 (m, 2H), ~7.2 (d), 3.9 (s, 3H), 3.8 (t, 2H), 2.6 (t, 2H), 2.3 (s, 3H), 2.2 (p, 2H)
¹³C NMR (CDCl₃) δ ~166, 141, 134, 132, 131, 128, 52, 23δ ~175, 166, 142, 138, 131, 129, 128, 127, 52, 49, 33, 23, 18
Mass Spec (ESI+) m/z [M+H]⁺ = 229.0, 231.0m/z [M+H]⁺ = 234.1

Workflow Visualization

G cluster_A Part A: Precursor Synthesis cluster_B Part B: N-Arylation A1 1. Dissolve Starting Amine in HBr/H₂O A2 2. Cool to 0-5 °C A1->A2 A3 3. Diazotize with NaNO₂(aq) A2->A3 A4 4. Add to CuBr/HBr solution A3->A4 A5 5. Heat to 60 °C A4->A5 A6 6. DCM Extraction & Wash A5->A6 A7 7. Dry & Concentrate A6->A7 A8 8. Column Chromatography (Intermediate 1) A7->A8 B1 9. Combine Reagents in Schlenk Flask A8->B1 Use in Part B B2 10. Add Pd Catalyst & Ligand B1->B2 B3 11. Add Anhydrous Toluene B2->B3 B4 12. Heat to 100 °C (12-24h) B3->B4 B5 13. Cool & Filter through Celite B4->B5 B6 14. Wash & Concentrate B5->B6 B7 15. Column Chromatography (Final Product) B6->B7 B8 16. Characterization (NMR, MS) B7->B8

Sources

Application Note: High-Purity Purification Strategies for Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate is a substituted aromatic compound incorporating a lactam functionality, a structural motif of interest in medicinal chemistry and materials science. As with many complex organic molecules, its synthesis can yield a crude product containing unreacted starting materials, by-products, and other impurities. The rigorous purification of this target compound is paramount for its reliable use in downstream applications, from biological screening and pharmacological studies to polymerization and materials characterization. Inaccurate biological data or inconsistent material properties are often traced back to insufficient purity of the core chemical matter.

This comprehensive guide provides a detailed, field-proven framework for the purification of this compound. We will move beyond simple procedural lists to explore the causal relationships between the molecule's physicochemical properties and the optimal purification strategy. This document outlines two primary, complementary techniques: Flash Column Chromatography for bulk impurity removal and Recrystallization for achieving high-purity, crystalline material.

Physicochemical Profile and Purification Rationale

Understanding the inherent properties of the target molecule is the cornerstone of developing an effective purification strategy. The structure, featuring a methyl benzoate group and an N-substituted pyrrolidinone ring, dictates its behavior in various separation systems.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationRationale for Purification Strategy
Molecular Formula C₁₂H₁₃NO₃-
Molecular Weight 219.24 g/mol -
Predicted Polarity ModerateThe ester and lactam groups contribute significant polarity, while the aromatic ring and methyl groups add non-polar character. This polarity is ideal for separation from less polar starting materials or more polar by-products using normal-phase chromatography.
Physical State Expected to be a solid at RTAs a solid, the compound is an excellent candidate for final purification by recrystallization to remove trace impurities and achieve high crystalline order.[1][2]
Solubility Expected to be soluble in moderately polar organic solvents (e.g., EtOAc, DCM) and poorly soluble in non-polar (e.g., Hexane) and highly polar (e.g., Water) solvents.This differential solubility is the basis for both chromatographic elution and the selection of an appropriate recrystallization solvent system.
Acidity/Basicity Near-neutral. The lactam nitrogen's lone pair is delocalized by the adjacent carbonyl, making it significantly less basic than a typical tertiary amine.Unlike simple pyrrolidine analogues which can strongly and irreversibly bind to acidic silica gel, this compound should exhibit more predictable chromatographic behavior. However, minor peak tailing can still occur.[3]

Based on this profile, a two-stage purification approach is recommended:

  • Primary Purification: Flash column chromatography to separate the target compound from impurities with significantly different polarities.

  • Secondary (Final) Purification: Recrystallization of the chromatography-purified fractions to remove closely related impurities and yield a product with >98% purity.

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for purifying moderate-to-large quantities of a compound from a reaction mixture.[4] The principle is based on partitioning the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis TLC TLC Method Development Slurry Prepare Silica Slurry Column Pack Column Slurry->Column Sample Load Crude Sample Column->Sample Elute Elute with Solvent System Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Final Final Evap->Final

Caption: Workflow for flash column chromatography purification.

Before committing to a large-scale column, it is imperative to identify an optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of ~0.25-0.35 for the target compound, ensuring good separation from its impurities.

Materials:

  • Crude this compound

  • TLC plates (Silica gel 60 F254)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • TLC developing chambers

  • UV lamp (254 nm)

Procedure:

  • Prepare three developing chambers with different Hexane:EtOAc solvent systems (e.g., 4:1, 2:1, 1:1).

  • Dissolve a small amount of the crude product in a few drops of EtOAc or Dichloromethane (DCM).

  • Using a capillary tube, spot the dissolved sample onto the baseline of three separate TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to ascend to ~1 cm from the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the separated spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the spot corresponding to the product.

Table 2: Example TLC Analysis for Eluent Optimization

Solvent System (Hexane:EtOAc)Product Rf (Approx.)Observations
4:10.15Compound moves slowly. Good for separating less polar impurities.
2:1 0.30 Optimal. Good separation from both baseline and high-Rf impurities. This system will be used for the column.
1:10.55Compound elutes too quickly, leading to poor separation from other components.

Materials:

  • Crude product (e.g., 1.0 g)

  • Silica Gel (60 Å, 230-400 mesh)

  • Selected eluent: Hexane:EtOAc (2:1)

  • Glass chromatography column

  • Sand, cotton wool, fraction collection tubes, rotary evaporator

Procedure:

  • Column Packing: Insert a cotton wool plug at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Top the silica bed with another layer of sand.

  • Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of DCM or the eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure (flash), begin eluting the sample through the column, maintaining a constant flow.

  • Fraction Collection: Collect the eluate in appropriately sized fractions (e.g., 20 mL tubes).

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Method 2: Recrystallization

Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[1] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the "mother liquor."

G Dissolve Dissolve Solid in Minimal Hot Solvent Filter Hot Filtration (Optional, for insoluble impurities) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Ice Induce Further Crystallization (Ice Bath) Cool->Ice Collect Collect Crystals (Vacuum Filtration) Ice->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Final Final Dry->Final

Caption: Step-by-step workflow for purification by recrystallization.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

Procedure:

  • Place a small amount of the chromatography-purified product (~20-30 mg) into several different test tubes.

  • To each tube, add a different test solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • For solids that are poorly soluble at room temperature, gently heat the test tube until the solid dissolves.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

Table 3: Example Recrystallization Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
MethanolSparingly solubleVery solubleGood, well-formed crystalsExcellent Candidate
HexaneInsolubleInsolubleNoneUnsuitable
Ethyl AcetateSolubleVery solublePoor recoveryUnsuitable (consider as co-solvent with Hexane)
WaterInsolubleInsolubleNoneUnsuitable

Based on the screening, methanol is a promising solvent.

Materials:

  • Partially purified product from chromatography

  • Methanol (ACS grade)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Place the solid product into an Erlenmeyer flask.

  • Add a minimal amount of hot methanol and bring the mixture to a gentle boil on a hot plate, adding more hot methanol portion-wise until the solid is completely dissolved.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to ensure the growth of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to obtain the final, high-purity product.

Purity Assessment

To validate the success of the purification protocol, the final product's purity should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the desired structure, with minimal or no peaks attributable to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Should show a single major peak with the correct mass-to-charge ratio.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) indicates high purity.

Conclusion

The purification of this compound is reliably achieved through a sequential application of flash column chromatography and recrystallization. Chromatography serves as an effective first pass to remove the bulk of impurities, while recrystallization from an appropriate solvent like methanol provides a final polishing step to yield a high-purity, crystalline solid. This robust, two-step methodology ensures the quality and consistency required for demanding research and development applications.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Lima, P. C. et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from University of South Alabama. [Link]

  • Elkin, I. et al. (2018). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 458–460. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI School of Physical Sciences. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate as a Versatile Research Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. While not a final drug product, this intermediate possesses a unique combination of structural motifs—a substituted methyl benzoate and a 2-oxopyrrolidine ring—that make it a valuable starting point for the synthesis of complex, biologically active molecules. These application notes will delve into the rationale behind its use, focusing on its potential in the development of androgen receptor antagonists, and provide detailed, field-proven protocols for its chemical modification and subsequent biological evaluation.

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

The five-membered 2-oxopyrrolidine (also known as pyroglutamate or the lactam of gamma-aminobutyric acid) is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs stems from its ability to confer favorable physicochemical properties.[1][2] The pyrrolidine ring's sp3-hybridized carbons allow for three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2][3] Furthermore, the lactam functionality can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.[1]

This compound combines this valuable pyrrolidinone moiety with a substituted benzene ring containing a methyl ester. This ester group serves as a versatile chemical handle for further synthetic transformations, such as hydrolysis to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).[4]

A particularly relevant application for intermediates of this class is in the synthesis of nonsteroidal androgen receptor (AR) antagonists. The AR is a well-established therapeutic target in prostate cancer.[5] Second-generation AR inhibitors like Apalutamide and Enzalutamide have demonstrated significant clinical success, and their molecular structures often feature complex aromatic systems linked to various heterocyclic moieties.[6][7][8] The structural components of this compound make it an excellent precursor for novel AR antagonists.

Physicochemical Properties

A clear understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[9]
Molecular Weight 219.24 g/mol [9]
CAS Number 329205-78-9[9]
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane)General knowledge of similar compounds
Topological Polar Surface Area (TPSA) 46.61 Ų[9]
logP 1.6[9]

Core Application: Synthesis of Novel Androgen Receptor Antagonists

The primary application envisioned for this compound is as a key building block for novel AR antagonists. The general pharmacophore for many AR inhibitors involves a central aromatic core that binds to the ligand-binding domain of the receptor, with various substituents that optimize potency, selectivity, and pharmacokinetic properties.[8]

Proposed Synthetic Strategy

The following scheme outlines a plausible synthetic route from the title intermediate to a hypothetical AR antagonist. This strategy is analogous to established syntheses of drugs like Apalutamide and leverages common, high-yielding reactions.[7][10]

G cluster_0 Synthetic Pathway from Intermediate Intermediate This compound Carboxylic_Acid 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid Intermediate->Carboxylic_Acid Step 1: Saponification (e.g., LiOH, THF/H₂O) Amide_Product Hypothetical AR Antagonist Precursor Carboxylic_Acid->Amide_Product Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine) Final_Compound Novel AR Antagonist Amide_Product->Final_Compound Step 3: Further Functionalization (e.g., Suzuki Coupling)

Caption: Proposed synthetic pathway for a novel AR antagonist.

Rationale for Experimental Choices
  • Step 1: Saponification: The hydrolysis of the methyl ester to a carboxylic acid is a critical first step. Lithium hydroxide (LiOH) is a preferred reagent for this transformation as it is highly effective and typically leads to clean reactions with minimal side products. The use of a tetrahydrofuran (THF)/water solvent system ensures the solubility of both the organic starting material and the inorganic base.

  • Step 2: Amide Coupling: The formation of an amide bond is one of the most robust and versatile reactions in medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction. This step allows for the introduction of diverse chemical functionalities through the choice of the amine coupling partner.

  • Step 3: Further Functionalization: Depending on the structure of the coupled amine, further modifications can be made. For instance, if the amine contains a halide, a subsequent Suzuki or Buchwald-Hartwig coupling can be employed to introduce additional aromatic or heteroaromatic rings, further expanding the chemical diversity of the synthesized library.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications.

Protocol 1: Saponification of this compound

Objective: To synthesize 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and deionized water (e.g., 10 mL/g of starting material).

  • Add lithium hydroxide monohydrate (2.0 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid with a primary or secondary amine.

Materials:

  • 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and excess reagents.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_workflow Experimental Workflow start Start: Dissolve Reactants add_reagents Add Coupling Reagents (HATU, DIPEA) start->add_reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->reaction workup Aqueous Workup (EtOAc, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Workflow for HATU-mediated amide coupling.

Protocol 3: Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a newly synthesized compound for the androgen receptor.

Principle: This is a cell-free assay that measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD). A decrease in radioactivity indicates that the test compound is binding to the receptor.

Materials:

  • Recombinant human AR-LBD protein

  • Radiolabeled ligand (e.g., [³H]-Mibolerone)

  • Test compound (serially diluted)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the AR-LBD protein, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

  • Transfer the contents of the plate to a filter plate to separate bound from free radioligand.

  • Wash the filters several times with cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Broader Applications and Future Directions

The versatility of the pyrrolidinone scaffold means that derivatives of this compound are not limited to AR antagonists.[11] This intermediate could also be used to synthesize compounds targeting other biological pathways:

  • Enzyme Inhibition: The pyrrolidinone ring is present in inhibitors of enzymes such as dihydrofolate reductase (DHFR).[12]

  • Antibacterial Agents: Certain pyrrolidinone derivatives have shown potent antibacterial activity.[13][14]

  • Central Nervous System (CNS) Active Agents: The pyrrolidinone structure is a key feature of nootropic drugs like piracetam, suggesting potential applications in neuroscience research.

Conclusion

This compound is a strategically valuable research intermediate. Its chemical structure is primed for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel androgen receptor antagonists for the treatment of prostate cancer. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this versatile building block in their drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
  • Synthesis of Drugs: Apalutamide. (2021). YouTube.
  • Qingmu Pharmaceutical. (2024). Manufacturing Processes of Apalutamide API.
  • The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025).
  • WO2018136001A1 - Process for preparing apalutamide. Google Patents.
  • US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof. Google Patents.
  • Enzymatic pathways of androgen synthesis, and target sites of abiraterone (CYP17 inhibitor) and enzalutamide (MDV3100, antagonist of androgen receptor [AR]) action. ResearchGate.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • MDV3100 (Enzalutamide). APExBIO.
  • Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. ChemScene.
  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PubMed Central.
  • Kim, D. J., et al. (2000). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Bioorganic & Medicinal Chemistry Letters.
  • Ali, B., et al. (2023). Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. Molecules.

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"analytical methods for quantifying Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Authored by: Senior Application Scientist

Abstract

This document provides comprehensive, detailed analytical methodologies for the quantitative determination of this compound. As a novel compound of interest in pharmaceutical research and development, establishing robust and reliable analytical methods is paramount for ensuring product quality, stability, and pharmacokinetic assessment. Two primary techniques are presented: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, ideal for routine quality control and assay, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, suitable for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Compound Overview

This compound is a substituted aromatic compound featuring a methyl benzoate core and a 2-oxopyrrolidinone substituent. The accurate quantification of this molecule is critical throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its determination in finished drug products and biological fluids. The analytical methods detailed herein are designed to provide the necessary precision, accuracy, and specificity to meet stringent regulatory standards.

The compound's structure, with its UV-absorbing aromatic ring and ionizable nitrogen atom, makes it amenable to both HPLC-UV and LC-MS/MS analysis. The choice of method depends on the specific application, required sensitivity, and the complexity of the sample matrix.

Table 1: Physicochemical Properties of an Analogous Compound, Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

Property Value Source
Molecular Formula C12H13NO3 [3]
Molecular Weight 219.24 g/mol [3]
InChI Key DKZFCNDOGOKHQH-UHFFFAOYSA-N [3]
SMILES COC(=O)c1ccc(N2CCCC2=O)cc1 [3]

Note: Properties for the specific target analyte, this compound (C13H15NO3, MW: 233.26 g/mol ), are predicted based on this closely related structure.

Analytical Workflow Overview

The overall process from sample handling to data reporting follows a structured workflow to ensure data integrity and reproducibility.

Analytical_Workflow cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard Preparation SamplePrep Sample Preparation (Dilution, Extraction) MethodSelection Method Selection (HPLC or LC-MS/MS) SamplePrep->MethodSelection SystemSuitability System Suitability Test (SST) MethodSelection->SystemSuitability SequenceRun Analytical Sequence Run SystemSuitability->SequenceRun DataAcquisition Data Acquisition & Integration SequenceRun->DataAcquisition Quantification Quantification & Calculation DataAcquisition->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of the target analyte.

Method 1: HPLC-UV for Assay and Impurity Profiling

This reverse-phase HPLC method is designed for the accurate quantification of this compound in bulk drug substance and formulated products. It is a robust, cost-effective technique for routine quality control.[4][5]

Principle of Operation

The method utilizes a C18 stationary phase, which is non-polar, and a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent.[4][6] Quantification is achieved by measuring the absorbance of the analyte's aromatic ring with a UV detector and comparing the peak area to that of a reference standard of known concentration.

Detailed Experimental Protocol

3.2.1. Instrumentation and Chromatographic Conditions

Parameter Setting Rationale
HPLC System Standard system with pump, autosampler, column oven, UV-Vis detector Ensures reproducible chromatographic performance.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) Industry-standard for separating moderately polar compounds.[4][6]
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile Phosphate buffer provides good buffering capacity and sharp peak shapes. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B A gradient elution ensures efficient separation from potential impurities and a reasonable run time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 35 °C Elevated temperature reduces viscosity and improves peak shape and reproducibility.
Detection λ 245 nm The optimal wavelength for detecting the benzoyl chromophore, maximizing sensitivity.

| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |

3.2.2. Reagent and Standard Preparation

  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[7]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the same as for the stock solution.

3.2.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh ~25 mg of the substance, dissolve in the diluent in a 25 mL volumetric flask to achieve a nominal concentration of 1 mg/mL. Further dilute to fall within the calibration range (e.g., to 50 µg/mL).

  • Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask. Add diluent to fill approximately 70% of the flask volume, sonicate for 15 minutes to extract the drug, then dilute to volume. Centrifuge or filter the extract through a 0.45 µm syringe filter and further dilute the clear supernatant to the desired concentration.

3.2.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by making five replicate injections of a mid-range standard (e.g., 50 µg/mL). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Construct the calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) ≥ 0.999.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol

The method's suitability must be confirmed through a validation process adhering to ICH Q2(R2) guidelines.[1][2][8]

Validation_Parameters cluster_Core Core Validation Characteristics cluster_Performance Performance Limits Method Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity (r²) Method->Linearity Robustness Robustness Method->Robustness Range Range Accuracy->Range Precision->Range LOD Limit of Detection Specificity->LOD LOQ Limit of Quantitation Specificity->LOQ Linearity->Range

Caption: Interrelationship of key validation parameters for an analytical method.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Parameter Test Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with known impurities. Assess peak purity using a PDA detector. No interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-150 µg/mL). Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.[8]
Precision Repeatability: Six replicate analyses of a 100% concentration sample.Intermediate: Repeat on a different day with a different analyst. RSD ≤ 2.0%.[8]
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. S/N of ~3 for LOD and ~10 for LOQ.

| Robustness | Systematically vary parameters like pH (±0.2), column temp (±5°C), and flow rate (±0.1 mL/min). | RSD of results should remain ≤ 2.0%. |

Method 2: LC-MS/MS for Trace-Level Quantification

For applications requiring higher sensitivity, such as pharmacokinetic studies or determination of trace-level impurities, LC-MS/MS is the method of choice.[9][10]

Principle of Operation

This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from the matrix components on a UPLC/HPLC column. It then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.[11][12]

Detailed Experimental Protocol

4.2.1. Instrumentation and Conditions

Parameter Setting Rationale
LC System UPLC or HPLC system UPLC is preferred for faster analysis and better resolution.
MS System Triple Quadrupole Mass Spectrometer Required for MRM experiments.
Column C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm) Smaller particle size provides higher efficiency and speed.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Volatile mobile phase additives are essential for stable ESI performance.[9]
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Electrospray Ionization (ESI), Positive Mode The pyrrolidinone nitrogen is readily protonated.
MRM Transitions Analyte: m/z 234.1 → 162.1 (Quantifier), 234.1 → 134.1 (Qualifier) IS: To be determined based on stable isotope-labeled standard Precursor is [M+H]⁺. Product ions are proposed based on fragmentation of the ester and methyl groups. An internal standard (IS) is crucial for accuracy.

| Source Params. | To be optimized (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min) | Optimization is critical to maximize ion signal. |

4.2.2. Standard and Sample Preparation

  • Internal Standard (IS) Stock: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., D3-Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate) at 1 mg/mL.

  • Standard/Sample Preparation (for Plasma): a. To 50 µL of plasma sample/standard, add 150 µL of Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection. This protein precipitation method is fast and effective for sample cleanup.

Method Validation Considerations

Validation for bioanalytical methods follows similar principles to HPLC but includes additional critical assessments:

  • Matrix Effect: Must be evaluated to ensure that components of the biological matrix (e.g., plasma) do not suppress or enhance the ionization of the analyte, which would affect accuracy.

  • Recovery: The efficiency of the extraction process is determined.

  • Stability: Analyte stability is tested under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Conclusion

The two analytical methods presented provide a comprehensive framework for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for quality control, while the LC-MS/MS method offers the high sensitivity required for bioanalytical and trace-level applications. Proper implementation and validation of these protocols, following the principles of scientific integrity and regulatory guidelines, will ensure the generation of accurate and defensible data throughout the lifecycle of this compound.[13]

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Thompson, C. O., & Sexton, T. L. (1994). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International. [Link]

  • Liu, Y. H., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]

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  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • ResearchGate. (2025). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3322314, Methyl 3-(1H-pyrrol-1-yl)benzoate. [Link]

  • ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • Chemsrc. Methyl benzoate | CAS#:93-58-3. [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]

  • Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ResearchGate. (2025). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]

  • World Journal of Pharmaceutical Research. ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. [Link]

  • National Institutes of Health. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

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Application Notes and Protocols for Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the strategic combination of validated pharmacophores into a single molecular framework represents a powerful approach to drug discovery. This guide focuses on Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate , a compound that, while not extensively documented in current literature, embodies a promising conjunction of two key structural motifs: the 2-oxopyrrolidinone core and a substituted benzoate ring.

The 2-oxopyrrolidinone (or pyrrolidin-2-one) moiety is a privileged scaffold, forming the backbone of a wide array of biologically active compounds, including nootropic agents like piracetam, and molecules with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, substituted benzoate esters serve as crucial intermediates and structural components in the development of a multitude of pharmaceutical agents.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential synthesis, characterization, and application of this compound. We will delve into detailed protocols, the rationale behind experimental choices, and a framework for its biological evaluation, grounded in the established significance of its constituent parts.

Part 1: Molecular Blueprint and Synthetic Strategy

Deconstruction of the Target Molecule

The structure of this compound suggests a molecule with potential for diverse biological interactions. The N-aryl linkage between the pyrrolidinone and the benzoate ring creates a rigidified structure that can be systematically explored for structure-activity relationships (SAR).

  • The 2-Oxopyrrolidinone Core: This five-membered lactam is a versatile scaffold known to participate in various biological processes. Its presence is associated with activities ranging from central nervous system effects to anticancer and antimicrobial actions.[6][7][8]

  • The Substituted Benzoate Moiety: The methyl ester of a 3-methyl-4-aminobenzoic acid derivative provides a handle for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, a common isostere for phosphate groups or a key interaction point with biological targets. The substitution pattern on the aromatic ring is critical for modulating electronic properties and directing interactions within a binding pocket.

Proposed Synthetic Workflow

A logical and efficient synthesis of the title compound can be envisioned through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its high efficiency and broad substrate scope in forming C-N bonds.[9] The proposed workflow is outlined below.

Synthetic Workflow A Methyl 3-methyl-4-aminobenzoate B Diazotization & Sandmeyer Reaction (e.g., with NaNO2, HBr, CuBr) A->B Step 1 C Methyl 4-bromo-3-methylbenzoate B->C E Buchwald-Hartwig Amination (Pd catalyst, ligand, base) C->E Intermediate D 2-Pyrrolidinone D->E Coupling Partner F This compound E->F Step 2

Caption: Proposed two-step synthesis of the target compound.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-3-methylbenzoate (Intermediate)

Rationale: The synthesis of the aryl halide precursor is a critical first step. A Sandmeyer reaction, following diazotization of the corresponding aniline, is a classic and reliable method for introducing a bromine atom onto the aromatic ring.

Materials:

  • Methyl 3-methyl-4-aminobenzoate[5]

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-methyl-4-aminobenzoate (1.0 eq) in a mixture of 48% HBr and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Methyl 4-bromo-3-methylbenzoate as a solid.

Protocol 2: Synthesis of this compound

Rationale: The Buchwald-Hartwig amination is the method of choice for this N-arylation due to its high functional group tolerance and generally high yields under relatively mild conditions. The selection of the palladium catalyst and phosphine ligand is crucial for reaction efficiency.[9]

Materials:

  • Methyl 4-bromo-3-methylbenzoate (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Methyl 4-bromo-3-methylbenzoate, 2-pyrrolidinone, Pd(OAc)₂, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Part 3: Application Notes & Framework for Biological Evaluation

Given the rich pharmacology of the 2-oxopyrrolidinone scaffold, this compound is a prime candidate for screening against a variety of biological targets. The following protocols provide a foundation for its initial biological characterization.

Potential Therapeutic Areas and Screening Strategy

The known biological activities of pyrrolidinone derivatives suggest several promising avenues for investigation:[2][7][10]

  • Anticancer Activity: Many N-substituted pyrrolidinones exhibit cytotoxic effects against various cancer cell lines.[3][6]

  • Antimicrobial Activity: The pyrrolidinone ring is a core component of several antibacterial and antifungal agents.[3][7][11]

  • Anti-inflammatory Activity: Certain pyrrolidinone derivatives have shown potential as anti-inflammatory agents.[12]

A tiered screening approach is recommended to efficiently evaluate the biological potential of this novel compound.

Screening_Cascade Start This compound Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) Start->Cytotoxicity Antimicrobial Tier 1: Antimicrobial Screening (e.g., Broth Microdilution Assay) Start->Antimicrobial AntiInflammatory Tier 1: Anti-inflammatory Screening (e.g., COX/LOX Enzyme Inhibition Assay) Start->AntiInflammatory Hit_Cyto Hit Identification (Selective Cytotoxicity) Cytotoxicity->Hit_Cyto Hit_Micro Hit Identification (Potent MIC) Antimicrobial->Hit_Micro Hit_Inflam Hit Identification (IC50 < 10 µM) AntiInflammatory->Hit_Inflam Tier2 Tier 2: Mechanism of Action & In Vivo Studies Hit_Cyto->Tier2 Hit_Micro->Tier2 Hit_Inflam->Tier2

Caption: A tiered approach for biological evaluation.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on human cancer cell lines and a non-cancerous control cell line to determine potency and selectivity.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)[3][6] and a non-cancerous cell line (e.g., HEK293)

  • DMEM or RPMI-1640 culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Antibacterial Screening (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against representative Gram-positive and Gram-negative bacteria.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to all wells containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no bacteria). Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile
Assay TypeTargetMetricResult
Cytotoxicity A549 (Lung Cancer)IC₅₀ (µM)e.g., 15.2
MCF-7 (Breast Cancer)IC₅₀ (µM)e.g., 28.4
HEK293 (Normal)IC₅₀ (µM)e.g., >100
Antibacterial S. aureusMIC (µg/mL)e.g., 8
E. coliMIC (µg/mL)e.g., >64

Interpretation: The hypothetical data in Table 1 would suggest that the compound has moderate and selective cytotoxic activity against the A549 lung cancer cell line and potent activity against the Gram-positive bacterium S. aureus. This would warrant further investigation into its anticancer and antibacterial mechanisms.

References

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Application Notes and Protocols for the Biological Screening of Pyrrolidinone-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold in Modern Drug Discovery

The pyrrolidinone ring system, a five-membered γ-lactam, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This privileged scaffold is a key structural motif in a plethora of natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities.[1][3] The conformational flexibility of the pyrrolidinone ring, coupled with its capacity for extensive functionalization, allows for the fine-tuning of steric and electronic properties, making it an attractive framework for the design of novel therapeutic agents.[4] Pyrrolidinone derivatives have demonstrated significant potential across a wide spectrum of therapeutic areas, including as nootropic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4][5][6]

This guide provides a comprehensive overview of established protocols for the biological screening of pyrrolidinone-containing compounds. Designed for researchers, scientists, and drug development professionals, these application notes offer not just step-by-step methodologies but also the underlying scientific rationale, ensuring a robust and logical approach to screening campaigns.

Part 1: General Considerations for a Successful Screening Cascade

A well-designed screening cascade is paramount for the efficient identification and validation of lead compounds. The initial phase should involve broad, high-throughput screens to identify hits, followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential liabilities.

A typical screening workflow for a library of novel pyrrolidinone derivatives is depicted below:

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening cluster_2 Tertiary & Preclinical Evaluation Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Broad Target/Phenotypic Screen Hit Identification Hit Identification Primary Assay->Hit Identification Active Compounds Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Confirmation & Potency Orthogonal Assays Orthogonal Assays Dose-Response Studies->Orthogonal Assays Mechanism of Action Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling In Vivo Models In Vivo Models Selectivity Profiling->In Vivo Models Efficacy & Safety ADME/Tox Profiling ADME/Tox Profiling In Vivo Models->ADME/Tox Profiling Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization

Caption: A generalized workflow for the biological screening of compound libraries.

A crucial initial step for any screening campaign is the assessment of compound cytotoxicity. This ensures that the observed biological effects in subsequent assays are not merely a consequence of cell death.

Protocol 1: General Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidinone-containing test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Screening Protocols for Specific Biological Activities

The diverse pharmacological activities of pyrrolidinone derivatives necessitate a range of specific screening protocols.[1][3][4][5][6] The following sections detail established methods for evaluating some of the most prominent activities of this compound class.

Antimicrobial Activity Screening

Pyrrolidinone-containing compounds have shown promise as antibacterial and antifungal agents.[5][6][8] A common initial screening method is the agar well diffusion assay.

This method is a straightforward and widely used technique to evaluate the antimicrobial activity of test compounds.[5][8]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized suspension of bacteria. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the well.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test pyrrolidinone compound solution (at known concentrations, typically dissolved in a solvent like DMSO) into each well.[5][8] Include a negative control (solvent alone) and a positive control (a standard antibiotic like amoxicillin).[5][8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5][8]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antibacterial activity.

Data Presentation:

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Pyrrol-A5001512
Pyrrol-B5001810
Amoxicillin102522
DMSO-00
Anti-inflammatory Activity Screening

The anti-inflammatory potential of pyrrolidinone derivatives can be assessed by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[9][10]

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.[9]

Principle: The assay measures the peroxidase activity of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), TMPD (chromogenic substrate), and the test pyrrolidinone compounds at various concentrations. A reference compound such as celecoxib should be used as a positive control.[9]

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer (pH 8.0), heme, the respective COX enzyme (COX-1 or COX-2), and the test compound or reference drug.[9]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.[9]

  • Incubation: Incubate the plate at 25°C for 5 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_0 cluster_1 cluster_2 Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX substrate PGs Prostaglandins COX->PGs produces Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrrolidinone_Inhibitor Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->COX Inhibits

Caption: The arachidonic acid pathway and the site of action for COX-inhibiting pyrrolidinone compounds.

Anticonvulsant Activity Screening

Several pyrrolidinone derivatives, most notably levetiracetam, are established antiepileptic drugs.[11] Preclinical screening for anticonvulsant activity often involves rodent models of induced seizures.

The MES test is a widely used model for identifying compounds that are effective against generalized tonic-clonic seizures.[4][12][13][14]

Principle: A supramaximal electrical stimulus is applied to the cornea or via ear clips, inducing a tonic hind limb extension in unprotected animals. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Protocol:

  • Animal Preparation: Use male mice (e.g., Swiss albino) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test pyrrolidinone compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin or diazepam) should be included.

  • Time to Peak Effect: Allow for a predetermined time interval between drug administration and the application of the electrical stimulus to coincide with the peak effect of the drug (typically 30-60 minutes for i.p. administration).

  • Electroshock Application: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension for 10 seconds. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose level. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.

The scPTZ test is a model for identifying compounds effective against myoclonic and absence seizures.[4][14]

Principle: Pentylenetetrazole (PTZ) is a GABAₐ receptor antagonist that induces clonic seizures when administered subcutaneously. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

Step-by-Step Protocol:

  • Animal Preparation and Compound Administration: Follow the same procedures as in the MES test.

  • PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).

  • Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. The ED₅₀ can be calculated as in the MES test.

Enzyme Inhibition Assays

Pyrrolidinone derivatives have been investigated as inhibitors of various enzymes, including α-amylase and α-glucosidase for antidiabetic applications.[15]

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and the test pyrrolidinone compounds at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8). Acarbose can be used as a reference inhibitor.[15]

  • Assay Setup: In a 96-well plate, add the α-glucosidase enzyme solution and the test compound. Incubate at 37°C for 20 minutes.[15]

  • Reaction Initiation: Add the pNPG substrate to each well to start the reaction and incubate for an additional 30 minutes.[15]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).[15]

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value for each compound.

Part 3: Data Interpretation and Follow-up Studies

The initial screening phase will generate a list of "hit" compounds. It is crucial to interpret these results in the context of the assay limitations and to design appropriate follow-up studies.

  • Confirmation of Hits: Active compounds should be re-tested to confirm their activity.

  • Dose-Response Curves: For confirmed hits, full dose-response curves should be generated to accurately determine potency (e.g., IC₅₀ or EC₅₀).

  • Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide the synthesis of more potent and selective analogs.

  • Mechanism of Action Studies: Conduct further experiments to elucidate how the active compounds exert their biological effects. This may involve target-based assays, cell signaling studies, or gene expression analysis.

  • Selectivity Profiling: Assess the selectivity of the hit compounds by testing them against a panel of related targets or in different cell lines.

  • In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of disease to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[9][10][16][17]

Conclusion

The pyrrolidinone scaffold remains a highly valuable starting point for the development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic biological screening of pyrrolidinone-containing compounds. By employing a logical and multi-faceted screening cascade, researchers can effectively identify and characterize novel drug candidates with the potential to address a wide range of unmet medical needs.

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Application Notes and Protocols for Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate. As a novel compound with potential applications in pharmaceutical research and drug development, establishing robust safety protocols is paramount. The information herein is synthesized from best practices for handling structurally similar compounds, including substituted benzoates and N-aryl pyrrolidinones. These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety and maintain the integrity of the compound.

Introduction to this compound

This compound is a complex organic molecule featuring a substituted benzene ring, an ester functional group, and a pyrrolidinone moiety. The N-aryl pyrrolidinone core is a significant structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties.[1] Given its structure, this compound is likely to be a solid at room temperature and may be used as an intermediate in the synthesis of more complex pharmaceutical agents. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide has been developed by extrapolating data from analogous chemical structures, such as methyl benzoate and other N-substituted pyrrolidinones.[2][3]

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling this compound. Based on the toxicological data of structurally related compounds, the following potential hazards should be considered:

  • Oral Toxicity: Similar to methyl benzoate, the compound may be harmful if swallowed.[4]

  • Skin and Eye Irritation: Aromatic esters and N-aryl pyrrolidinones can cause skin and eye irritation upon direct contact.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6]

  • Reactivity: The compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] Hydrolysis of the ester group may occur in the presence of strong acids or bases.[8]

It is imperative to consult the Safety Data Sheet (SDS) for any reagents used in conjunction with this compound and to perform a comprehensive risk assessment for each specific experimental procedure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and crucial line of defense against chemical exposure.[9][10] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[11][12]

PPE Selection Protocol
  • Hand Protection: Wear chemical-resistant gloves. Disposable nitrile gloves are a suitable choice for providing short-term protection against a wide range of chemicals.[13] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the compound occurs.[5]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[13] When there is a significant risk of splashing or explosion, a face shield should be worn in addition to goggles.[13]

  • Body Protection: A laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[5][14] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[13][15]

Caption: PPE Selection Workflow for Handling this compound.

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

General Handling Protocol
  • Preparation: Before starting any work, ensure that the work area is clean and uncluttered.[16] Have all necessary equipment and reagents readily available.

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][14]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[15]

  • Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Heating: Avoid overheating the compound. If heating is necessary, use a well-controlled heating mantle or oil bath. Keep away from open flames and other sources of ignition as aromatic compounds can be combustible.[6][15]

Storage Protocols

Proper storage is essential for maintaining the stability and integrity of this compound.[17]

Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool, dry place (2-8°C recommended for long-term storage)Lower temperatures slow down potential degradation reactions.[18][19]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation or reaction with atmospheric moisture.
Light Protect from lightStore in an amber vial or in a dark location to prevent photodegradation.[17][19]
Container Tightly sealed containerPrevents contamination and exposure to moisture and air.[5]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong basesTo prevent chemical reactions that could degrade the compound or create hazardous byproducts.[2][7]

Spill and Emergency Procedures

In the event of a spill or other emergency, a prompt and appropriate response is crucial to mitigate any potential harm.[16][20]

Spill Response Protocol
  • Evacuation and Notification: Immediately alert others in the vicinity of the spill. For large spills (greater than 1 liter), evacuate the area and call for emergency assistance.[21][22]

  • Assessment: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Containment: If it is safe to do so, contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[21][23]

  • Cleanup (Solid Spill): Carefully scoop the spilled solid into a labeled waste container, avoiding the creation of dust.[16]

  • Cleanup (Liquid Spill): Absorb the spilled liquid with an inert absorbent material.[16] Place the contaminated absorbent into a sealed, labeled hazardous waste container.[21]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[21]

  • Personal Decontamination: If the compound comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Remove any contaminated clothing.

Caption: Spill Response Flowchart for this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[24][25]

Waste Disposal Protocol
  • Containerization: Collect all waste, including excess compound, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.[26]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.[24]

  • Segregation: Do not mix this waste with other incompatible waste streams.[24] Specifically, keep it separate from strong acids, bases, and oxidizers.[27]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[25] Do not dispose of this compound down the drain or in the regular trash.[24]

Data Summary

The following table summarizes the predicted and inferred properties of this compound based on its structural components.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C13H15NO3Based on chemical structure
Molecular Weight ~233.26 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for similar organic compounds
Solubility Poorly soluble in water; soluble in organic solventsBased on the properties of methyl benzoate and N-aryl pyrrolidinones[2]
Stability Stable under recommended storage conditions; sensitive to strong acids, bases, and oxidizing agentsInferred from the stability of ester and amide functional groups[7]

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Anwendungshinweis: Strategien zur Derivatisierung von Methyl-3-methyl-4-(2-oxopyrrolidin-1-yl)benzoat für die gaschromatographische Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier ist ein detaillierter technischer Leitfaden zur Derivatisierung von Methyl-3-methyl-4-(2-oxopyrrolidin-1-yl)benzoat für die Analyse, der für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Zusammenfassung Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die chemische Derivatisierung von Methyl-3-methyl-4-(2-oxopyrrolidin-1-yl)benzoat zur quantitativen Analyse mittels Gaschromatographie (GC), insbesondere in Verbindung mit der Massenspektrometrie (GC-MS). Die direkte GC-Analyse von polaren Molekülen wie dem Zielanalyten kann aufgrund von geringer Flüchtigkeit, thermischer Instabilität und unerwünschten Wechselwirkungen mit der Säule zu ungenauen Ergebnissen und schlechter Peakform führen.[1][2][3] Um diese Herausforderungen zu überwinden, wird ein robuster zweistufiger Ansatz vorgestellt: (1) eine quantitative Hydrolyse des Methylesters zur entsprechenden Carbonsäure, gefolgt von (2) einer Derivatisierung der Carbonsäure, um ein flüchtiges und thermisch stabiles Derivat zu erzeugen, das für die GC-Analyse geeignet ist. Es werden zwei bewährte Derivatisierungsmethoden detailliert beschrieben: Alkylierung (Umesterung) und Silylierung.

Einleitung: Die Notwendigkeit der Derivatisierung

Methyl-3-methyl-4-(2-oxopyrrolidin-1-yl)benzoat besitzt funktionelle Gruppen – einen Ester und ein Amid (Lactam) –, die ihm eine signifikante Polarität verleihen. Bei der Analyse mittels Gaschromatographie kann diese Polarität zu mehreren analytischen Problemen führen:

  • Geringe Flüchtigkeit: Polare Verbindungen erfordern hohe Injektionstemperaturen, um in die Gasphase überzugehen, was das Risiko eines thermischen Abbaus erhöht.

  • Peak-Tailing: Die polaren funktionellen Gruppen können mit aktiven Stellen (z. B. Silanolgruppen) auf der Oberfläche des Injektor-Liners und der GC-Säule wechselwirken, was zu asymmetrischen Peaks und einer verminderten Auflösung führt.[1][4]

  • Verbesserte Nachweisbarkeit: Die Derivatisierung kann funktionelle Gruppen einführen, die die Empfindlichkeit für bestimmte Detektoren, wie z. B. den Elektroneneinfangdetektor (ECD), drastisch erhöhen.[1][2]

Der hier beschriebene Ansatz wandelt den Analyten zunächst durch Hydrolyse in eine besser handhabbare Zwischenform, die 3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoesäure, um. Diese Carbonsäure ist zwar selbst nicht flüchtig, kann aber zuverlässig in ein für die GC geeignetes Derivat umgewandelt werden.[5][6]

Teil I: Quantitative Hydrolyse des Methylesters

Kausale Begründung: Der erste Schritt besteht darin, die Esterbindung selektiv zu spalten, um die freie Carbonsäure zu erzeugen. Die alkalische Hydrolyse (Verseifung) ist eine hocheffiziente und quantitative Methode zur Umwandlung von Estern in ihre entsprechenden Carboxylatsalze.[7][8] Das Amid (Lactam) im Pyrrolidinonring ist unter diesen Bedingungen im Allgemeinen stabil. Nach der Reaktion wird die Lösung angesäuert, um das Carboxylatsalz in die unlösliche, freie Carbonsäure zu überführen, die dann leicht aus der wässrigen Matrix extrahiert werden kann.

Abbildung 1: Chemische Umwandlung während der Hydrolyse.

  • Probenvorbereitung: Eine genau abgewogene Menge der Probe (oder ein Aliquot eines Probenextrakts) in ein 10-ml-Reaktionsgefäß mit Schraubverschluss geben. Den Lösungsmittel unter einem leichten Stickstoffstrom abdampfen.

  • Hydrolyse-Reagenz zugeben: 2 ml einer 1 M Natriumhydroxid (NaOH)-Lösung in 50:50 Methanol/Wasser zugeben.

    • Begründung: Methanol dient als Co-Lösungsmittel, um die Löslichkeit des organischen Analyten in der wässrigen NaOH-Lösung zu verbessern und eine vollständige Reaktion zu gewährleisten.

  • Reaktion: Das Gefäß fest verschließen und für 1 Stunde bei 80 °C in einem Heizblock oder Wasserbad erhitzen.[9][10]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Ansäuerung: Unter vorsichtigem Schütteln tropfenweise 6 M Salzsäure (HCl) zugeben, bis der pH-Wert der Lösung ~2 beträgt (mit pH-Papier überprüfen). Es sollte sich ein feiner, weißer Niederschlag der Carbonsäure bilden.

    • Begründung: Die Protonierung des Carboxylatsalzes macht es in Wasser unlöslich und in organischen Lösungsmitteln löslich, was die Extraktion ermöglicht.

  • Extraktion: 3 ml eines geeigneten organischen Lösungsmittels (z. B. Ethylacetat oder Dichlormethan) zugeben. Das Gefäß 1 Minute lang kräftig vortexen.

  • Phasentrennung: Die Mischung zentrifugieren (2000 x g für 5 Minuten), um die organische und die wässrige Phase vollständig zu trennen.

  • Sammeln: Die obere organische Schicht vorsichtig mit einer Pipette in ein sauberes Röhrchen überführen. Die Extraktion (Schritte 6-7) mit weiteren 2 ml Lösungsmittel wiederholen, um eine quantitative Rückgewinnung zu gewährleisten.

  • Trocknen: Die vereinigten organischen Extrakte über eine kleine Menge wasserfreiem Natriumsulfat leiten, um restliches Wasser zu entfernen. Das getrocknete Extrakt in ein sauberes Reaktionsgefäß überführen und das Lösungsmittel unter Stickstoff zur Trockne eindampfen. Der trockene Rückstand ist nun bereit für die Derivatisierung.

Teil II: Derivatisierung der Carbonsäure für die GC-Analyse

Der getrocknete Rückstand, 3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoesäure, ist für eine direkte GC-Analyse ungeeignet. Im Folgenden werden zwei hocheffektive Protokolle zur Umwandlung in flüchtige Derivate beschrieben.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung Start Startprobe (enthält den Analyten) Hydrolysis Schritt 1: Hydrolyse (Protokoll 1) Start->Hydrolysis Extraction Schritt 2: Extraktion & Trocknung Hydrolysis->Extraction Alkylation Protokoll 2A: Alkylierung (BF₃-Methanol) Extraction->Alkylation Silylation Protokoll 2B: Silylierung (BSTFA) Extraction->Silylation Analysis GC-MS Analyse Alkylation->Analysis Silylation->Analysis

Abbildung 2: Gesamter Arbeitsablauf von der Probe bis zur Analyse.

Prinzip: Die Alkylierung, insbesondere die Veresterung, ist eine robuste Methode zur Derivatisierung von Carbonsäuren.[6] BF₃ wirkt als starker Lewis-Säure-Katalysator, der die Reaktion der Carbonsäure mit Methanol zu ihrem entsprechenden Methylester fördert.[1] Das resultierende Derivat ist deutlich flüchtiger und zeigt ein ausgezeichnetes chromatographisches Verhalten.

  • Reagenz zugeben: Zum getrockneten Rückstand aus Protokoll 1, 500 µl einer 14%igen Lösung von Bortrifluorid in Methanol (BF₃-Methanol) geben.

    • Sicherheitshinweis: BF₃-Methanol ist korrosiv und toxisch. Arbeiten Sie im Abzug und tragen Sie geeignete persönliche Schutzausrüstung.

  • Reaktion: Das Gefäß fest verschließen und für 15 Minuten bei 100 °C in einem Heizblock erhitzen.[1]

  • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

  • Extraktion: 1 ml Hexan und 1 ml destilliertes Wasser zugeben. Das Gefäß 1 Minute lang kräftig vortexen, um das Methylester-Derivat in die Hexanphase zu extrahieren.

    • Begründung: Das Wasser dient dazu, das polare BF₃-Reagenz und die Salze zu entfernen, während das unpolare Derivat in der Hexanschicht verbleibt.

  • Probenentnahme: Die Mischung kurz zentrifugieren, um die Phasen zu trennen. Die obere Hexanschicht vorsichtig in ein GC-Probenfläschchen überführen.

  • Analyse: 1 µl der Hexanlösung in das GC-MS-System injizieren.

Prinzip: Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken, bei der ein aktives Wasserstoffatom (wie das in einer Carbonsäure) durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[6] Das Reagenz N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit Trimethylchlorsilan (TMCS) als Katalysator, reagiert schnell und erzeugt hochflüchtige und thermisch stabile TMS-Ester.[4]

  • Lösungsmittel zugeben: Zum getrockneten Rückstand aus Protokoll 1, 100 µl eines aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) geben, um den Analyten aufzulösen.

    • Begründung: Die Reaktion muss unter wasserfreien Bedingungen stattfinden, da Wasser das Silylierungsreagenz zersetzt.[11] Pyridin kann auch als Säurefänger für das bei der Reaktion entstehende HCl dienen.

  • Reagenz zugeben: 100 µl BSTFA mit 1% TMCS zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 30-60 Minuten bei 70 °C in einem Heizblock erhitzen.[2]

  • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µl der Reaktionsmischung direkt in das GC-MS-System injizieren. Eine vorherige Extraktion ist in der Regel nicht erforderlich.

Datenpräsentation und erwartete Ergebnisse

Die Wahl der Derivatisierungsmethode hängt von der spezifischen Anwendung, der verfügbaren Ausrüstung und den Matrixeffekten ab. Die folgende Tabelle fasst die wichtigsten Merkmale der beiden Protokolle zusammen.

MerkmalProtokoll 2A: Alkylierung (BF₃-Methanol)Protokoll 2B: Silylierung (BSTFA + 1% TMCS)
Derivat-Typ MethylesterTrimethylsilylester (TMS-Ester)
Reaktionszeit ~15 Minuten bei 100 °C~30-60 Minuten bei 70 °C
Probenaufarbeitung Erfordert eine Flüssig-Flüssig-Extraktion nach der ReaktionDirekte Injektion der Reaktionsmischung möglich
Stabilität des Derivats Sehr stabil, kann über längere Zeit gelagert werden[3][6]Feuchtigkeitsempfindlich, Analyse sollte zeitnah erfolgen[11]
Vorteile Robuste und kostengünstige Methode; erzeugt stabile Derivate.Schnelle Reaktion unter milderen Bedingungen; hohe Flüchtigkeit der Derivate.
Nachteile Erfordert höhere Temperaturen und eine nachfolgende Extraktion. Reagenz ist korrosiv.Reagenzien und Derivate sind feuchtigkeitsempfindlich. Reagenz kann die GC-Säule bei wiederholten Injektionen belasten.

Erwartete chromatographische Verbesserung: Nach der Derivatisierung sollte der Analyt als scharfer, symmetrischer Peak mit einer deutlich kürzeren Retentionszeit als jede hypothetische Elution der nicht derivatisierten Carbonsäure eluieren. Die Massenspektren der Derivate werden charakteristische Fragmentierungsmuster aufweisen, die eine eindeutige Identifizierung und Quantifizierung ermöglichen.

Schlussfolgerung

Die Derivatisierung von Methyl-3-methyl-4-(2-oxopyrrolidin-1-yl)benzoat über einen zweistufigen Ansatz der Hydrolyse gefolgt von Alkylierung oder Silylierung ist eine hocheffektive Strategie, um die Herausforderungen der direkten GC-Analyse zu bewältigen. Diese Methoden verbessern die Flüchtigkeit, thermische Stabilität und das chromatographische Verhalten des Analyten, was zu zuverlässigen und reproduzierbaren quantitativen Ergebnissen führt. Die hier bereitgestellten detaillierten Protokolle bieten Wissenschaftlern ein validiertes System zur genauen Messung dieser Verbindung in verschiedenen Forschungs- und Entwicklungskontexten.

Referenzen

  • Acids: Derivatization for GC Analysis. (n.d.). Google Books. Abgerufen von

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich. Abgerufen von

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate. Abgerufen von

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). Abgerufen von

  • Derivatization. (2023). Chemistry LibreTexts. Abgerufen von

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). MDPI. Abgerufen von

  • Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. (2021). PubMed. Abgerufen von

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2018). ResearchGate. Abgerufen von

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Abgerufen von

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). BenchChem. Abgerufen von

  • Acylation Reagents for Gas Chromatography. (2023). Labinsights. Abgerufen von

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). MDPI. Abgerufen von

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  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis. Abgerufen von

  • chemical derivatization techniques: Topics by Science.gov. (n.d.). Science.gov. Abgerufen von

  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. Abgerufen von

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Abgerufen von

  • Can methyl benzoate be hydrolyzed? (2021). Quora. Abgerufen von

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. Abgerufen von

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"use of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate in organic synthesis reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Strategic Synthesis of N-Aryl-2-Pyrrolidinones

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-aryl-2-pyrrolidinone derivatives, a scaffold of significant interest to researchers in medicinal chemistry and drug development. A critical clarification is addressed regarding the compound "Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate" and its incorrectly associated CAS number. We then present detailed, field-proven protocols for the synthesis of this class of molecules via modern catalytic cross-coupling reactions, namely the Ullmann Condensation and the Buchwald-Hartwig Amination. The guide explains the mechanistic rationale behind these powerful methods, offers step-by-step experimental procedures, and provides a logical framework for their application in organic synthesis.

Introduction and Critical Compound Identification

The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its utility as a pharmacophore has driven the development of robust synthetic methods for its derivatization. This guide focuses on the synthesis of N-aryl-2-pyrrolidinones, where an aromatic system is directly linked to the nitrogen atom of the lactam.

A critical point of clarification must be addressed at the outset. The topic of interest, "this compound," has been associated with the CAS number 198479-63-9 . Our verification process has determined this association to be incorrect. Authoritative chemical databases, including PubChem and CAS Common Chemistry, assign CAS number 198479-63-9 to an entirely different molecule: 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole .[3][4][5][6] This indole derivative is documented as a synthetic intermediate for the drug Bazedoxifene.[7]

To date, no peer-reviewed publications or commercial listings for "this compound" have been identified. Therefore, this document will proceed by providing detailed protocols for the synthesis of the structural class to which this molecule belongs. We will use the synthesis of this compound as a representative and instructive example to guide the researcher.

The primary challenge in synthesizing this target is the formation of the C-N bond between the aromatic ring and the pyrrolidinone nitrogen. Modern organic synthesis offers two preeminent, reliable, and scalable solutions for this transformation: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination .[1][8]

Strategic Overview of Synthetic Pathways

The retrosynthetic analysis for our target molecule reveals two key starting materials: 2-pyrrolidinone and an appropriately substituted methyl benzoate . The core transformation is the coupling of the N-H bond of the lactam with an aryl halide.

G Target This compound Disconnect C(aryl)-N Bond Formation Target->Disconnect SM1 Methyl 4-halo-3-methylbenzoate (X = Br, I) Disconnect->SM1 SM2 2-Pyrrolidinone Disconnect->SM2 G cluster_0 Ullmann Condensation Workflow A 1. Assemble Reagents (Ar-X, 2-Pyrrolidinone, CuI, Ligand, Base) in Solvent B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Heat Reaction (e.g., 110 °C, 12-24 h) B->C D 4. Reaction Quench & Aqueous Workup C->D E 5. Extraction with Organic Solvent D->E F 6. Purification (Column Chromatography) E->F

Figure 2: Experimental workflow for the Ullmann Condensation.

Materials:

  • Methyl 4-bromo-3-methylbenzoate (1.0 equiv.)

  • 2-Pyrrolidinone (1.2 equiv.)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add CuI (e.g., 0.10 mmol, 19 mg for a 1 mmol scale reaction), the base (K₂CO₃, 2.0 mmol, 276 mg), and the aryl bromide (1.0 mmol, 229 mg).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., 5 mL of Toluene), 2-pyrrolidinone (1.2 mmol, 102 mg or ~91 µL), and the DMEDA ligand (0.20 mmol, 17.6 mg or ~21 µL) via syringe.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 110 °C.

  • Monitoring: Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble copper salts and the base.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol employs a modern, well-defined palladium precatalyst and a sterically hindered phosphine ligand, which allows for high efficiency and broad functional group tolerance under relatively mild conditions. [8][9] Materials:

  • Methyl 4-iodo-3-methylbenzoate (1.0 equiv.) (Note: Aryl iodides or triflates are often more reactive in this coupling)

  • 2-Pyrrolidinone (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (e.g., 0.01 mmol, 9.2 mg for a 1 mmol scale reaction), Xantphos (0.02 mmol, 11.6 mg), and the base (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl iodide (1.0 mmol, 276 mg), 2-pyrrolidinone (1.2 mmol, 102 mg), and the solvent (e.g., 5 mL of Toluene).

  • Heating: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and quench by adding 1M HCl (5 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired N-aryl-2-pyrrolidinone.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_Amide Ar-Pd(II)(Amide)L₂ Pd_OA->Pd_Amide Ligand Exchange (Amide, -HX) Pd_Amide->Pd0 Reductive Elimination Product Ar-Amide Pd_Amide->Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

While the specific compound "this compound" is not documented in the scientific literature under the queried CAS number, the structural motif of an N-aryl-2-pyrrolidinone is highly relevant in modern organic and medicinal chemistry. The protocols detailed in this guide for the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination represent the state-of-the-art for constructing this key C-N bond. These methods are characterized by their reliability, scope, and adaptability, providing researchers with powerful tools for the synthesis of novel chemical entities for drug discovery and development.

References

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 2025, 29(2), 1851-1893. [Link]

  • PubChem. Compound Summary for CID 3824745, 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-. [Link]

  • SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ResearchGate. Synthesis of N-aryl-substituted pyrrolidines with various amines. [Link]

  • MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 2024, 29(11), 2569. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • University of Seoul Institutional Repository. Simultaneous synthesis of aniline and γ-butyrolactone from nitrobenzene and 1,4-butanediol over Cu-CoOx-MgO catalyst via catalytic hydrogen transfer process: Effect of calcination temperature. [Link]

  • National Institutes of Health. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 2021, 26(5), 1489. [Link]

  • Pharmaffiliates. 5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. [Link]

  • National Institutes of Health. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 2024, 29(11), 2569. [Link]

  • National Institutes of Health. Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E, 2008, 64(Pt 12), o2399. [Link]

  • ResearchGate. Simultaneous syntheses of aniline and γ-butyrolactone from nitrobenzene and 1,4-butanediol over Cu-CoOx-MgO catalyst via catalytic hydrogen transfer process: Effect of calcination temperature. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 2016, 18(10), 2515-2518. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry, 2024, 2(3), 185-192. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • The Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd–NHC Catalysts. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ACS Omega. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 2021, 11(1), 123. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a specific focus on the formation and mitigation of common side products. The primary synthetic routes for creating the crucial C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation, both of which involve the coupling of an aryl halide with 2-pyrrolidinone.[1][2] This guide will help you troubleshoot experiments, understand the mechanistic origin of impurities, and optimize your reaction conditions for higher yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Question 1: My reaction is complete by TLC, but my yield is significantly lower than expected. I see a new, less polar spot that is not starting material. What is it?

Answer: This is a classic symptom of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The side product is Methyl 3-methylbenzoate .

  • Causality: Instead of coupling with 2-pyrrolidinone, the palladium intermediate reacts with a hydrogen source in your reaction mixture, replacing the bromine or iodine atom on your starting material with a hydrogen atom. The most common culprits are residual moisture in your solvent or reagents, or a side reaction pathway like beta-hydride elimination from the palladium-amide complex.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., toluene, dioxane) over molecular sieves or by distillation. Ensure the 2-pyrrolidinone and the base (e.g., NaOtBu, Cs₂CO₃) are freshly opened or properly stored in a desiccator.

    • Inert Atmosphere: Meticulously degas your reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Reagent Quality: Use a high-purity base. Older or lower-quality sodium tert-butoxide can contain residual tert-butanol or sodium hydroxide, which can facilitate hydrodehalogenation.

Question 2: I've isolated my product, but purification by column chromatography is difficult. There's a persistent, high-boiling impurity with very similar polarity to my product.

Answer: This issue often points to the formation of a biaryl homocoupling product , specifically Dimethyl 4,4'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylate .

  • Causality: This side product arises when two molecules of your aryl halide starting material (Methyl 4-bromo-3-methylbenzoate) couple with each other. This is the classic Ullmann reaction and can also occur as a competing pathway in Buchwald-Hartwig aminations, particularly at higher temperatures or with certain catalyst systems.[3]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Excessively high concentrations of the palladium or copper catalyst can promote homocoupling. Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol%) to find the optimal balance.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Buchwald-Hartwig reactions, this is often in the 80-110 °C range.[4] Avoid unnecessarily high temperatures.

    • Ligand Choice: In palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are designed to favor the desired C-N reductive elimination over pathways leading to homocoupling. Ensure you are using an appropriate modern ligand.

Question 3: During aqueous workup, I'm experiencing product loss or observing a new, more polar spot by TLC. My final product's NMR shows unexpected acidic protons.

Answer: You are likely encountering hydrolysis of the methyl ester . The resulting side product is 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid .

  • Causality: The methyl ester group is susceptible to cleavage under either strongly acidic or basic conditions, especially in the presence of water. This can occur if a strong base like NaOH or KOH is used for the workup, or if the reaction is quenched with a strong acid.

  • Troubleshooting Steps:

    • Neutralize Carefully: During workup, quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or deionized water rather than strong acid.

    • Avoid Strong Bases: If an extraction is needed to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.

    • pH Monitoring: Keep the pH of the aqueous phase during workup as close to neutral (pH 7) as possible to protect the ester functionality.

Question 4: My reaction has stalled. TLC analysis shows a large amount of unreacted Methyl 4-bromo-3-methylbenzoate. What went wrong?

Answer: A stalled reaction points to catalyst deactivation or suboptimal reaction conditions .

  • Causality: The catalyst (either palladium or copper) can fall out of the catalytic cycle and become inactive (e.g., forming palladium black). This can be caused by oxygen, insufficient base, or incorrect temperature.

  • Troubleshooting Steps:

    • Check the Inert Atmosphere: Ensure your inert gas setup is leak-free. Even a small amount of oxygen can kill the catalyst.

    • Verify Base Stoichiometry and Quality: The base is crucial for regenerating the active catalyst.[5] Use at least 1.5-2.0 equivalents of a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃.

    • Temperature and Time: Ensure the reaction is heated to the appropriate temperature. Some catalyst systems have a specific activation temperature. If the reaction is sluggish, extending the reaction time may be necessary.

    • Ligand Ratio: For Buchwald-Hartwig reactions, the ratio of ligand to palladium is critical. A typical ratio is 1.5:1 to 2:1. An incorrect ratio can lead to inactive palladium species.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary side products I should be aware of in this synthesis?

A: The most common side products are summarized in the table below. Their formation is highly dependent on the specific reaction conditions (Buchwald-Hartwig vs. Ullmann) and experimental execution.

Side Product NameChemical StructureMolecular Weight ( g/mol )Common Cause
Methyl 3-methylbenzoate CCOc1ccc(C)cc1150.17Hydrodehalogenation of aryl halide
Dimethyl 4,4'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylate COC(=O)c1cc(C)c(cc1)c2cc(C)ccc2C(=O)OC298.32Homocoupling of aryl halide
3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid O=C(O)c1ccc(N2CCCC2=O)cc1C219.21Hydrolysis of the methyl ester
Unreacted Starting Material COC(=O)c1ccc(Br)c(C)c1229.06Incomplete reaction / Catalyst deactivation

Q: Can you explain the mechanism behind the formation of the main side products?

A: Certainly. Understanding the mechanism is key to prevention.

  • Hydrodehalogenation: In a Pd-catalyzed cycle, after oxidative addition of the aryl halide, the resulting Pd(II) complex is supposed to react with the deprotonated 2-pyrrolidinone. However, if a proton source is available, a competing pathway can occur where the aryl group is protonated and reductively eliminated with a hydride source, leading to the dehalogenated arene.

  • Biaryl Homocoupling: This side reaction is driven by the transmetalation of an aryl group from one palladium center to another, followed by reductive elimination to form the C-C bond of the biaryl product. It is more prevalent when the desired C-N coupling step is slow.

  • Ester Hydrolysis: This is a standard nucleophilic acyl substitution reaction where a hydroxide ion (from a basic aqueous workup) or water (catalyzed by acid) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to the carboxylate and methanol.

Q: How can I proactively design my experiment to minimize all these impurities?

A: A well-designed experiment is the best defense against side product formation.

  • Purity of Reagents: Start with the highest purity starting materials, catalyst, ligand, and base available.

  • Strictly Anhydrous & Anaerobic Conditions: Use Schlenk techniques or a glovebox. Purge all glassware with an inert gas and use freshly distilled, anhydrous solvents.

  • Optimized Reaction Parameters: Do not simply follow a literature procedure without understanding the role of each component. Titrate catalyst loading, temperature, and reaction time for your specific substrate.

  • Correct Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide is common for Buchwald-Hartwig aminations, while potassium or cesium carbonate is often used in Ullmann-type reactions.[2][5] Avoid hydroxide bases.

  • Controlled Workup: Plan your workup procedure to maintain a neutral pH and avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Part 3: Protocols and Visualizations
Standard Protocol for Buchwald-Hartwig Amination

This protocol is a representative method and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-methylbenzoate (1.0 equiv.), 2-pyrrolidinone (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under argon, mix the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2.5 mol%) in a small amount of toluene. Stir for 10 minutes.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6]

Visual Workflow: Main vs. Side Reactions

This diagram illustrates the potential fates of the aryl halide starting material during the coupling reaction.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Reaction Products SM Methyl 4-bromo-3-methylbenzoate + 2-Pyrrolidinone Cond Pd or Cu Catalyst + Base, Solvent, Heat SM->Cond Product Desired Product: This compound Cond->Product Desired C-N Coupling (High Yield) Side1 Side Product 1: Methyl 3-methylbenzoate Cond->Side1 Hydrodehalogenation (e.g., H₂O present) Side2 Side Product 2: Biaryl Homocoupling Product Cond->Side2 Homocoupling (e.g., High Temp)

Caption: Main reaction pathway versus common side reactions.

Visual Workflow: Troubleshooting Guide

This decision tree provides a logical path for diagnosing experimental issues.

G Start Problem Encountered During Synthesis? LowYield Low Yield & Non-polar Impurity Start->LowYield Stalled Incomplete Reaction Start->Stalled Purification Difficult Purification Start->Purification WorkupLoss Product Loss During Workup Start->WorkupLoss Cause1 Likely Cause: Hydrodehalogenation LowYield->Cause1 Cause2 Likely Cause: Catalyst Deactivation Stalled->Cause2 Cause3 Likely Cause: Biaryl Homocoupling Purification->Cause3 Cause4 Likely Cause: Ester Hydrolysis WorkupLoss->Cause4 Action1 Action: Improve Anhydrous/Inert Technique. Check Reagents. Cause1->Action1 Action2 Action: Check Inert Atmosphere. Verify Base & Temp. Cause2->Action2 Action3 Action: Optimize Catalyst Loading. Lower Reaction Temp. Cause3->Action3 Action4 Action: Use Mild/Neutral pH During Workup. Cause4->Action4

Caption: A troubleshooting decision tree for the synthesis.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic transformation. As an important intermediate in the synthesis of pharmaceuticals like Apalutamide, achieving a high yield of this compound is critical.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established N-arylation methodologies. We will explore the nuances of the two primary catalytic systems used for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low to No Product Yield

Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the most likely causes and how can I fix this?

Answer: A low or non-existent yield is the most common issue, typically stemming from problems with the catalyst system, reaction conditions, or reagent quality. Let's break down the potential causes systematically.

A. Inactive Catalyst or Ligand Degradation

The catalytic cycle in both Buchwald-Hartwig and Ullmann reactions relies on a sensitive metallic center.[3][4]

  • Cause (Palladium): The active Pd(0) catalyst is susceptible to oxidation. Phosphine ligands, especially bulky, electron-rich ones like those used in Buchwald-Hartwig amination, can be sensitive to air.[3][5]

  • Cause (Copper): While more robust than palladium, the active Cu(I) species in Ullmann reactions can be oxidized, and moisture can impede the reaction's progress.[6]

  • Solution:

    • Ensure an Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for handling catalysts and ligands.[7]

    • Use High-Purity, Degassed Solvents: Solvents must be anhydrous and degassed to remove dissolved oxygen. Toluene, dioxane, and DMF are common choices and should be purified using appropriate methods.

    • Use Pre-catalysts: Consider using air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are designed to generate the active Pd(0) species in situ, improving reproducibility.

    • Freshly Prepare or Activate the Catalyst (Copper): For classical Ullmann reactions, freshly activated copper powder can be more effective.[7] For modern protocols, ensure the Cu(I) salt (e.g., CuI) is pure and has been stored under inert conditions.

B. Inappropriate Base Selection or Strength

The base plays a critical role in deprotonating the 2-pyrrolidinone, making it nucleophilic enough to attack the metal center.

  • Cause: The chosen base may be too weak to deprotonate the lactam (pKa ~24 in DMSO) or may be sterically hindered. Conversely, some bases can cause side reactions. For example, using hydroxide bases with certain aryl halides can lead to competing hydroxylation side products.[8][9]

  • Solution:

    • For Buchwald-Hartwig: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[10] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

    • For Ullmann Condensation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and are often effective, especially when paired with a good ligand.[11][12]

C. Suboptimal Reaction Temperature or Time
  • Cause: The reaction may not have been heated to a sufficient temperature to overcome the activation energy for oxidative addition or reductive elimination. Alternatively, prolonged heating at excessively high temperatures can lead to catalyst decomposition or product degradation.[11]

  • Solution:

    • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or LC-MS. This will tell you if the reaction is proceeding, stalled, or complete.

    • Optimize Temperature: For Buchwald-Hartwig, temperatures typically range from 80-110 °C.[10] Ullmann reactions historically required very high temperatures, but modern ligand-assisted protocols often work well in the 110-130 °C range.[12][13] If the reaction is slow, a modest increase in temperature may be beneficial.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired product, but I'm getting a significant amount of an unknown impurity. What could it be?

Answer: Side reactions are common in cross-coupling chemistry. The identity of the byproduct often points directly to the problem.

A. Dehalogenation of the Aryl Halide

You observe the formation of Methyl 3-methylbenzoate.

  • Cause: This occurs when the aryl halide is reduced instead of coupled. In palladium-catalyzed reactions, this can happen via β-hydride elimination from certain intermediates or if there are sources of hydride in the reaction.[14][15]

  • Solution:

    • Ligand Choice: Ensure your ligand is sufficiently bulky. Bulky ligands promote the desired reductive elimination step to form the C-N bond, outcompeting side reactions.[3]

    • Reagent Purity: Ensure the amine and solvent are free from contaminants that could act as hydride donors.

B. Hydrolysis of the Ester Group

You observe the formation of 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid.

  • Cause: The methyl ester is susceptible to saponification, especially if using a strong base in the presence of water at high temperatures. This is a known issue for ester-containing substrates in some amination reactions.[8]

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are completely dry.

    • Base Selection: Consider using a base less prone to hydrolysis, such as K₃PO₄ or Cs₂CO₃, instead of alkali metal hydroxides or wet alkoxides.

C. Homocoupling of the Aryl Halide

You observe the formation of a biaryl compound.

  • Cause: This is more common in Ullmann-type reactions where two molecules of the aryl halide couple to form a biaryl species.[7]

  • Solution:

    • Add a Ligand: The use of a chelating ligand (e.g., a phenanthroline or diamine derivative) can stabilize the copper catalyst and favor the desired C-N cross-coupling pathway over C-C homocoupling.[7][13]

    • Control Stoichiometry: Ensure the 2-pyrrolidinone is not the limiting reagent. A slight excess (1.1-1.2 equivalents) is often used.[16]

Process Flow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_workup 4. Workup & Purification prep_reagents Dry & Degas Solvents Weigh Reagents in Glovebox/under Inert Gas prep_glass Oven-Dry Glassware setup_vessel Assemble Schlenk Flask (Flask, Condenser) prep_glass->setup_vessel add_solids Add Aryl Halide, 2-Pyrrolidinone, Base, Catalyst, Ligand setup_vessel->add_solids add_solvent Add Solvent via Syringe add_solids->add_solvent purge Purge with N2/Ar add_solvent->purge heat Heat to Target Temp (e.g., 110°C) purge->heat monitor Monitor by TLC/LC-MS (Every 2-4 hours) heat->monitor cool Cool to Room Temp monitor->cool quench Quench Reaction (e.g., with aq. NH4Cl) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Column Chromatography extract->purify final_product Pure Product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for N-arylation.

G cluster_tlc_results cluster_solutions start Reaction Yield is Low check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Only Starting Materials (SM) Present check_tlc->sm_present Is SM consumed? No sm_and_side SM + Side Products check_tlc->sm_and_side Is SM consumed? Partially complex_mix Complex Mixture/ Decomposition check_tlc->complex_mix Is SM consumed? Yes sol_catalyst 1. Check Catalyst/Ligand Activity (Use fresh stock) 2. Ensure Inert Atmosphere 3. Increase Temperature sm_present->sol_catalyst sol_side_products 1. Identify Side Product (Dehalogenation, Hydrolysis) 2. Adjust Base/Ligand 3. Ensure Anhydrous Conditions sm_and_side->sol_side_products sol_decomp 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Check for Substrate Stability complex_mix->sol_decomp

Caption: Troubleshooting logic tree for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: Methyl 4-bromo-3-methylbenzoate or the iodo- or chloro- equivalent?

A: The choice of halide significantly impacts reactivity. The general order of reactivity for oxidative addition is I > Br > Cl.

  • Aryl Iodide: Most reactive, allowing for milder reaction conditions (lower temperature, less active catalyst). However, they are more expensive and can have lower stability.

  • Aryl Bromide: This is often the best balance of reactivity and cost, making it a common starting point for optimization.[14][17]

  • Aryl Chloride: Least reactive and require more specialized, highly active catalyst systems (e.g., those with very bulky, electron-rich phosphine ligands) to achieve good yields.[8][9] They are, however, the most cost-effective for large-scale synthesis.

Q2: How do I choose the best ligand for a Buchwald-Hartwig reaction?

A: Ligand choice is critical. For coupling with a lactam like 2-pyrrolidinone, bulky, electron-rich monophosphine or bidentate phosphine ligands are generally required.[3][5]

  • Bulky Monophosphines (e.g., XPhos, RuPhos): These are often highly effective as they promote the crucial reductive elimination step and stabilize the active catalytic species.

  • Bidentate Phosphines (e.g., BINAP, DPPF): These can also be very effective and were among the first to reliably couple primary amines.[5][14] A screening of 2-3 different ligands from different "generations" is a practical approach if initial attempts fail.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂)Cu(I) source (e.g., CuI, Cu₂O)
Ligand Bulky phosphines (XPhos, RuPhos)N,N- or N,O-chelating (Phenanthroline, Proline derivatives)[12]
Base Strong, non-nucleophilic (NaOt-Bu, K₃PO₄)Moderate (K₂CO₃, K₃PO₄, Cs₂CO₃)[11]
Solvent Aprotic (Toluene, Dioxane)Polar Aprotic (DMF, DMSO)[12]
Temperature 80 - 110 °C110 - 140 °C (with modern ligands)
Pros High functional group tolerance, broad scope, lower temperaturesLower catalyst cost, less sensitive to air/moisture in some cases
Cons Expensive catalyst/ligands, sensitivity to airOften requires higher temperatures, potential for homocoupling

Q3: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Prepare Standards: Spot your starting materials (aryl halide and 2-pyrrolidinone) and co-spot them with the reaction mixture.

  • Choose a Solvent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for developing a TLC method. The product, being more polar than the aryl halide but less polar than 2-pyrrolidinone, should have an intermediate Rf value.

  • Visualize: Use a UV lamp (254 nm) to visualize the aromatic compounds. A permanganate stain can help visualize the 2-pyrrolidinone if it's not UV-active. For more precise monitoring, LC-MS or GC-MS can be used to quantify the conversion of starting material to product.

Q4: What are the key considerations for scaling up this synthesis?

A: Scaling up presents new challenges:

  • Heat Transfer: Exotherms from quenching or the reaction itself can be more pronounced. Ensure adequate cooling and controlled addition of reagents.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous mixture, especially with heterogeneous bases like K₂CO₃.

  • Purification: Column chromatography becomes less practical at a large scale. Developing a purification method based on recrystallization or extraction is highly desirable.

  • Cost: The cost of the palladium catalyst and ligand becomes a significant factor. Optimizing catalyst loading (reducing mol%) is a key goal for process chemistry.[3]

Experimental Protocols

The following are generalized, starting-point protocols. You must optimize conditions for your specific setup and substrate purity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general method for the Pd-catalyzed N-arylation of 2-pyrrolidinone.

Materials:

  • Methyl 4-bromo-3-methylbenzoate (1.0 equiv)

  • 2-Pyrrolidinone (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv, 1 mol% Pd)

  • XPhos (Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethyl-[1,1′-biphenyl]-2-yl)phosphine) (0.02 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 4-bromo-3-methylbenzoate, NaOt-Bu, Pd₂(dba)₃, and XPhos under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Remove the flask from the glovebox. Add 2-pyrrolidinone followed by anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 12-24 hours).[16]

  • Workup: Cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the final product.[18]

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol details a modern, ligand-assisted Ullmann N-arylation.

Materials:

  • Methyl 4-iodo-3-methylbenzoate (1.0 equiv)

  • 2-Pyrrolidinone (1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • L-Proline (0.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a reaction vial or flask, add Methyl 4-iodo-3-methylbenzoate, 2-pyrrolidinone, K₃PO₄, CuI, and L-proline.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction: Seal the vessel and heat the mixture to 110-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 24-48 hours).

  • Workup: After cooling, dilute the reaction mixture with water and ethyl acetate.

  • Extraction: Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.[7] Separate the filtrate layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash thoroughly with water (to remove DMSO) and then brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

References

  • Fors, B. P., & Buchwald, S. L. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. Inno Pharmchem. [Link]

  • Fors, B. P., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chen, K., & Chen, T. (2015). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]

  • Wolfe, J. P., & Lira, R. (2006). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • European Patent Office. (2023). Process for the preparation of Apalutamide. EP 3802515 B1. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Patsnap. (n.d.). Apalutamide synthetic method and intermediate. Eureka. [Link]

  • Campos, K. R., & Klapars, A. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • Zaragoza, F. (2023). Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution. YouTube. [Link]

  • PubChem. (n.d.). Processes for the preparation of apalutamide and intermediates thereof. Patent US-10513504-B2. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Vensel, D., & Watson, M. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2025). Optimization of the Conditions for Copper-Mediated N-Arylation of Heteroarylamines. [Link]

  • Zhao, L., & Li, C. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Molnár, Á. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • Beilstein Journals. (n.d.). Supporting information. [Link]

  • Google Patents. (n.d.). A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)
  • Chen, J., & Li, Y. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Chemistry. [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). On the Synthesis and Characterization of Methyl Ester of 3-Amino-4-Hydroxy Benzoic Acid. [Link]

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Technical Support Center: Troubleshooting the Purification of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. Drawing from extensive field experience, this resource provides in-depth, practical solutions to common purification issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Pre-Purification Diagnosis & Reaction Work-up

Proper work-up of the reaction mixture is the critical first step in simplifying any purification process. Many downstream issues can be traced back to incomplete or improper initial quenching and extraction.

FAQ: My TLC plate of the crude reaction mixture shows multiple spots. What am I looking at?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a mixture of compounds. For a typical Fischer esterification, these spots will likely correspond to your starting benzoic acid, the desired methyl benzoate product, and potentially unreacted methanol and side products.[1] To identify each spot, you can "co-spot" your TLC plate. This involves spotting your crude mixture in one lane, the starting benzoic acid in another, and then a mixture of both in a third lane. The spot corresponding to the starting material will appear at the same retention factor (Rf) in all relevant lanes.

A common side reaction in Fischer esterification is the hydrolysis of the ester back to the carboxylic acid and alcohol, especially if water is not effectively removed.[1] Other potential byproducts can arise from reactions with the substituent groups on the benzoic acid ring. For instance, hydroxybenzoic acids can undergo self-esterification to form polyesters.[1]

FAQ: How do I effectively remove the unreacted carboxylic acid and the acid catalyst before purification?

Answer: An acid-base extraction is a highly effective and straightforward method to remove both the acidic starting material and the acid catalyst (e.g., sulfuric acid) from your crude ester product.[2][3] The underlying principle is the differential solubility of the acidic components and the neutral ester in aqueous and organic phases.

By washing the organic layer containing your crude product with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the unreacted carboxylic acid is deprotonated to form its corresponding sodium salt.[3][4] This salt is ionic and therefore highly soluble in the aqueous layer, effectively removing it from the organic phase which contains your desired ester.[2][3] The bicarbonate wash also neutralizes the strong acid catalyst.[3][4] It is crucial to use a weak base like sodium bicarbonate, as a strong base like sodium hydroxide (NaOH) can hydrolyze your ester product.[2]

Workflow for Acid-Base Extraction:

G start Crude Reaction Mixture (in organic solvent, e.g., ether) wash1 Wash with sat. NaHCO₃ solution in a separatory funnel start->wash1 separate1 Separate Layers wash1->separate1 aq1 Aqueous Layer (Contains sodium carboxylate salt & neutralized acid catalyst) separate1->aq1 Discard org1 Organic Layer (Contains ester, unreacted alcohol, and other organic impurities) separate1->org1 wash2 Wash with Water org1->wash2 separate2 Separate Layers wash2->separate2 aq2 Aqueous Layer (Removes residual salts and water-soluble impurities) separate2->aq2 Discard org2 Organic Layer (Contains purified ester) separate2->org2 dry Dry with anhydrous MgSO₄ or Na₂SO₄ org2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Ester (ready for further purification) evaporate->product

Section 2: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for purifying substituted methyl benzoates from closely related impurities.[5] However, several issues can arise that compromise separation efficiency.

FAQ: My spots are streaking on the TLC plate. How will this affect my column, and how can I fix it?

Answer: Streaking on a TLC plate is a strong indicator that you will have poor separation on a chromatography column.[6][7] This phenomenon is often caused by overloading the sample on the plate.[6][7] If the sample is too concentrated, the stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.[6] Another cause can be the presence of highly polar or acidic/basic compounds that interact too strongly with the silica gel.[7]

Solutions:

  • Dilute Your Sample: Before running a column, ensure your analytical TLC shows well-defined, round spots by diluting the sample you are spotting.[6]

  • Optimize the Solvent System: If dilution doesn't resolve the streaking, your solvent system may not be optimal. For acidic impurities causing streaking, adding a small amount (e.g., 0.5-1%) of acetic or formic acid to your mobile phase can improve peak shape.[7] Conversely, for basic impurities, a small amount of a volatile base like triethylamine can be beneficial.

  • Consider a Different Stationary Phase: If your compound is unstable on silica gel, you might consider using a different stationary phase, such as alumina.[8]

FAQ: My desired product and an impurity have very similar Rf values. How can I improve their separation?

Answer: Separating compounds with similar Rf values is a common challenge. The key is to alter the relative affinities of the compounds for the stationary and mobile phases.

Strategies for Improved Separation:

  • Solvent System Optimization: The polarity of the mobile phase has the most significant impact on separation. A less polar solvent system will generally result in lower Rf values for all compounds and can increase the difference in their migration rates. Experiment with different solvent ratios (e.g., varying the hexane:ethyl acetate ratio) to maximize the separation between your target spots on the TLC plate before attempting column chromatography.

  • Change Solvent Composition: Sometimes, simply changing the components of the mobile phase can alter the selectivity of the separation. For example, substituting dichloromethane for ethyl acetate might change the interactions with your compounds and improve separation.

  • Use a Longer Column: A longer chromatography column provides more surface area for interactions, which can enhance the separation of compounds with close Rf values.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity.[5] This can help to first elute the less polar compounds and then increase the solvent strength to elute the more polar compounds, often with better resolution.

Table 1: Common Solvents for Chromatography of Methyl Benzoates

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component.
Dichloromethane3.140Good for dissolving a wide range of compounds.
Diethyl Ether2.835Volatile and flammable.[6]
Ethyl Acetate4.477A common polar component.[6]
Methanol5.165Highly polar; use in small percentages to avoid dissolving silica.[9]

Section 3: Recrystallization Challenges

Recrystallization is an excellent technique for purifying solid methyl benzoate derivatives.[10][11] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[10]

FAQ: My compound won't crystallize from the solution, even after cooling. What should I do?

Answer: The failure of a compound to crystallize can be due to several factors, including the use of an inappropriate solvent, the solution not being sufficiently saturated, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Increase Saturation:

    • Evaporate Solvent: Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool slowly again.

    • Add an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes cloudy (the saturation point). Then, allow it to cool.

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[10] If your compound remains highly soluble even when cold, you need a less polar solvent. Conversely, if it doesn't dissolve well even when hot, a more polar solvent is required.

FAQ: The melting point of my recrystallized product is broad and lower than the literature value. What does this indicate?

Answer: A broad and depressed melting point is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the pure substance, which requires less energy to break, resulting in a lower and broader melting point range.[12]

Possible Causes and Solutions:

  • Incomplete Purification: The recrystallization may not have been efficient enough to remove all impurities. A second recrystallization may be necessary.

  • Solvent Trapped in Crystals: If the crystals are not dried thoroughly, the residual solvent can act as an impurity. Ensure the crystals are completely dry by air drying followed by placing them under a vacuum.

  • Decomposition: Some compounds may decompose at their melting point. Observe the sample as it heats. If you see a color change or gas evolution, decomposition may be occurring.

Section 4: Distillation Difficulties

For liquid substituted methyl benzoates, distillation is a primary purification method, separating compounds based on differences in their boiling points.[4]

FAQ: I'm trying to distill my methyl benzoate, but the temperature is fluctuating, and I'm not getting a clean separation. Why is this happening?

Answer: Temperature fluctuations during distillation often point to issues with the setup or the composition of the mixture.

Common Causes and Solutions:

  • Inadequate Heating: Ensure the heating mantle is providing consistent and even heat to the distillation flask. Using a stirring bar can help maintain a uniform temperature.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head. The top of the bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Presence of Volatile Impurities: A significant amount of a lower-boiling impurity (like residual solvent) will cause the temperature to remain low initially and then rise as it distills off. It's important to collect this initial "forerun" separately.[4]

  • Azeotrope Formation: In some cases, the ester may form an azeotrope with water or other impurities, which is a mixture that boils at a constant temperature. In this scenario, simple distillation will not be effective for separation. A different purification method, such as chromatography, may be required.

  • Condenser Choice: For high-boiling esters like methyl benzoate (boiling point ~199 °C), a standard water-cooled condenser may not be suitable as the large temperature difference can cause the glass to crack. An air condenser is often recommended for such high-temperature distillations.[4]

Protocol for Simple Distillation of Methyl Benzoate:

  • Transfer the crude, dried ester to a round-bottom flask.

  • Add a few boiling chips or a magnetic stir bar.

  • Set up the distillation apparatus with an air condenser.[4]

  • Gently heat the flask.

  • Collect and discard any low-boiling forerun.

  • Collect the main fraction distilling at a constant temperature close to the literature boiling point of your substituted methyl benzoate.[4]

G start Crude Liquid Ester distill Simple Distillation start->distill separate Collect Fractions distill->separate forerun Forerun (low-boiling impurities) separate->forerun Discard product Main Fraction (Pure Ester) separate->product residue Residue (high-boiling impurities) separate->residue Discard

Section 5: Purity Analysis

Confirming the purity of your final product is essential. A combination of techniques provides the most comprehensive assessment.

FAQ: How can I be sure my purified methyl benzoate is pure?

Answer: No single technique can definitively prove purity. A combination of methods is recommended:

  • TLC: A single, well-defined spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: For solids, a sharp melting point that matches the literature value is a strong indicator of purity.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of impurity peaks in the spectra is a key indicator of purity. For methyl benzoate, you would expect to see characteristic peaks for the aromatic protons and the methyl ester protons.[14][15] Substituents on the aromatic ring will alter the chemical shifts and splitting patterns of the aromatic protons, providing further confirmation of the desired structure.[14][16]

By systematically addressing these common issues, you can significantly improve the efficiency and success of your purification of substituted methyl benzoates.

References
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Wikipedia. (2023). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)benzoate via Column Chromatography.
  • SATHYABAMA Institute of Science and Technology. (n.d.). production of methyl benzoate.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Benchchem. (n.d.). Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
  • ANASAZI Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead.
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum.
  • Physics Forums. (2005). Can Thin Layer Chromatography Effectively Isolate Impurities from Ester Samples?

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Arylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-arylation of 2-pyrrolidinone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important transformation. N-substituted 2-pyrrolidinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of various biologically active molecules, including nootropic drugs like piracetam.[1] This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and selecting the appropriate synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the N-arylation of 2-pyrrolidinone?

The two most robust and widely employed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction.[2][3]

  • Buchwald-Hartwig Amination: This is a versatile and popular method that uses a palladium catalyst with a phosphine-based or N-heterocyclic carbene (NHC) ligand to couple an aryl halide or sulfonate with the nitrogen of 2-pyrrolidinone.[4] It is known for its broad substrate scope and generally high yields.

  • Ullmann-Goldberg Reaction: This is a classical method that utilizes a copper catalyst, often in the presence of a ligand, to form the C-N bond.[5][6] Modern protocols have significantly improved the reaction's efficiency and mildness, making it a powerful alternative to palladium-based methods.[7]

Q2: How do I decide between a Palladium and a Copper-based system for my reaction?

The choice depends on several factors including the substrate's functional group tolerance, the reactivity of the aryl halide, cost considerations, and available laboratory equipment.

  • Choose Palladium (Buchwald-Hartwig) when:

    • You are working with less reactive aryl chlorides, as highly active Pd-catalyst systems are available.[8][9]

    • A very broad range of functional groups must be tolerated.

    • High turnover numbers and catalyst efficiency are critical.

  • Choose Copper (Ullmann-Goldberg) when:

    • Cost is a primary concern, as copper catalysts are significantly cheaper than palladium.[4]

    • You are coupling with aryl iodides, for which copper systems are particularly effective.[5]

    • You want to avoid the potential for palladium contamination in the final product, which is a critical consideration in pharmaceutical synthesis.

Q3: Why is the choice of ligand so critical, and how do I select one?

The ligand is arguably the most important variable in these cross-coupling reactions. It binds to the metal center, modifying its steric and electronic properties, which directly impacts catalyst stability, activity, and selectivity.

  • In Buchwald-Hartwig reactions, the ligand facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often preferred because they promote the formation of the active, monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[8][10]

  • In Ullmann-Goldberg reactions, ligands accelerate the reaction, allowing for lower temperatures and catalyst loadings compared to classical ligand-free conditions.[5] Amino acids and their derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, have proven to be highly effective.[7][11]

Refer to the "Reagent Selection Guides" section for a more detailed table on ligand selection.

Q4: What is the function of the base, and which one should I use?

The base plays a crucial role in deprotonating the 2-pyrrolidinone, forming the active nucleophile that participates in the catalytic cycle. A base that is too weak will result in a slow or incomplete reaction, while an overly strong or nucleophilic base can lead to side reactions or degradation of substrates.

  • For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8][10]

  • For Ullmann-Goldberg: Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are typically very effective.[1][11]

Q5: Is an inert atmosphere always necessary for these reactions?

Yes, absolutely. Both Palladium(0) and Copper(I) catalytic species are sensitive to oxygen.[8] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation and deactivation of the catalyst, which would lead to low yields or complete reaction failure. Solvents should also be deoxygenated before use.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Problem: My reaction shows no conversion of starting materials. What should I check first?

This is a common issue often related to catalyst activity.

  • Causality & Solution (Buchwald-Hartwig): The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Recommendation: Use a palladium pre-catalyst.[8][10] These are air-stable compounds that rapidly and cleanly generate the active Pd(0) catalyst upon addition of the base. This dramatically improves reproducibility.

  • Causality & Solution (General): Your catalyst may have been deactivated by oxygen or water.

    • Recommendation: Ensure all reagents are dry and that your solvent was properly deoxygenated. Use Schlenk techniques or a glovebox for reaction setup to maintain a rigorously inert atmosphere.[1][8]

  • Causality & Solution (General): The base may not be strong enough to deprotonate the 2-pyrrolidinone under your reaction conditions.

    • Recommendation: Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu for a palladium-catalyzed reaction), but be mindful of the functional group tolerance of your substrates.[8]

Problem: I'm getting a very low yield of my desired product. How can I improve it?

Low yield suggests that one or more reaction parameters are suboptimal. A systematic optimization is required.

  • Causality & Solution: The ligand may be a poor match for your specific aryl halide or substrate.

    • Recommendation: Screen a panel of ligands. For an electron-deficient aryl halide, a less electron-rich ligand might be beneficial. For a sterically hindered substrate, a bulkier ligand could improve performance. Refer to the ligand selection table below.

  • Causality & Solution: The reaction temperature may be too low or too high.

    • Recommendation: Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C). Higher temperatures can increase the rate of productive catalysis but may also accelerate catalyst decomposition or side reactions.

  • Causality & Solution: The solvent may not be optimal for solubility or catalyst stability.

    • Recommendation: Toluene and dioxane are excellent starting points for Buchwald-Hartwig reactions.[8] For Ullmann reactions, polar aprotic solvents like DMF or DMSO can be effective.[11] Ensure your reagents are fully dissolved at the reaction temperature.

Below is a decision workflow to guide your troubleshooting process for low-yield reactions.

troubleshooting_workflow start Low Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes use_precatalyst Switch to Pre-catalyst check_catalyst->use_precatalyst No inert_atmosphere Improve Inert Atmosphere (Degas Solvent, Use Glovebox) check_catalyst->inert_atmosphere No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes screen_ligand Screen Ligands check_conditions->screen_ligand No screen_base Screen Bases check_conditions->screen_base No screen_solvent Screen Solvents/Temp check_conditions->screen_solvent No purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No solution_found Problem Solved use_precatalyst->solution_found inert_atmosphere->solution_found screen_ligand->solution_found screen_base->solution_found screen_solvent->solution_found purify_reagents->solution_found

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

Problem: I'm observing significant side products, such as hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, particularly with electron-rich aryl halides.

  • Causality & Solution: This side reaction can arise from β-hydride elimination from the amide-bound palladium intermediate or from other decomposition pathways. The choice of base and ligand can strongly influence this.

    • Recommendation:

      • Switch the Base: Strong alkoxide bases can sometimes promote this side reaction. Consider switching to a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃), which are generally less prone to causing hydrodehalogenation.[8]

      • Change the Ligand: Use a ligand that promotes faster reductive elimination, which will outcompete the side reaction. Very bulky ligands often achieve this.

      • Lower the Temperature: This can sometimes disfavor the decomposition pathway relative to the desired C-N bond formation.

Reagent Selection Guides

Table 1: Comparison of Buchwald-Hartwig and Ullmann-Goldberg Reactions
FeatureBuchwald-Hartwig AminationUllmann-Goldberg Reaction
Metal Catalyst Palladium (Pd)Copper (Cu)
Typical Catalyst Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsCuI, Cu₂O, Cu(acac)₂
Aryl Halide Reactivity I > Br ≈ OTf > ClI > Br >> Cl
Common Ligands Bulky Phosphines (e.g., XPhos, RuPhos)Amino acids, Diamines (e.g., L-Proline derivatives)
Common Bases NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, K₂CO₃, Cs₂CO₃
Typical Solvents Toluene, Dioxane, THF, t-BuOHDMF, DMSO, Dioxane, Toluene[1][11]
Key Advantage Broad scope, high activity for Ar-ClLow cost, low toxicity
Table 2: Common Bases and Their Properties
BasepKa of Conj. AcidStrengthCommon Use CaseNotes
Sodium tert-butoxide (NaOtBu) ~19Very StrongBuchwald-HartwigHighly effective but can be sensitive to some functional groups.
Lithium hexamethyldisilazide (LHMDS) ~26Very StrongBuchwald-HartwigUseful for substrates with acidic protons; non-nucleophilic.
Potassium phosphate (K₃PO₄) ~12.3ModerateUllmann, Buchwald-HartwigGood, versatile base with moderate strength.[1][11]
Cesium carbonate (Cs₂CO₃) ~10.3ModerateUllmann, Buchwald-HartwigOften enhances reaction rates due to the solubility of its salts.

Optimized Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a robust starting point for the N-arylation of 2-pyrrolidinone with an aryl bromide.

Reaction Setup:

buchner_setup cluster_0 Reaction Vessel (e.g., Schlenk tube) reagents 1. Add Solids: - Aryl Bromide (1.0 equiv) - Pd Pre-catalyst (1-2 mol%) - Ligand (2-4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) liquids 2. Add Liquids: - 2-Pyrrolidinone (1.2 equiv) - Anhydrous, Degassed Solvent (e.g., Toluene) reagents->liquids atmosphere 3. Seal, Evacuate, and backfill with Argon (3x) liquids->atmosphere heating 4. Heat with vigorous stirring (e.g., 100 °C, 12-24h) atmosphere->heating

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar: Add the aryl bromide (1.0 equiv), palladium pre-catalyst (e.g., G3-XPhos, 0.02 equiv), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-pyrrolidinone (1.2 equiv) followed by anhydrous, deoxygenated toluene (to achieve a concentration of ~0.5 M).

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Goldberg)

This protocol is adapted from an efficient method using a proline-derived ligand.[1][5]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar: Add CuI (0.05 equiv), (S)-N-methylpyrrolidine-2-carboxylate ligand (0.10 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl iodide (1.0 equiv), 2-pyrrolidinone (1.2 equiv), and anhydrous DMSO (to achieve a concentration of ~0.5 M).[1][5]

  • Heating: Place the sealed tube in a preheated oil bath at 110 °C and stir for 5-24 hours.[1][5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through Celite, washing thoroughly with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.[1]

References

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]

  • Semantic Scholar: Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • ResearchGate: Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1154-1160. [Link]

  • Chen, N., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

  • Monostori, T., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 14(1), 14-35. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Mastalir, Á., & Molnár, Á. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 27(23), 8359. [Link]

  • Wang, C., et al. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 7(18), 2711-2716. [Link]

  • Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 70(8), 3099-3106. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Mastalir, Á., & Molnár, Á. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]

  • Wang, C., et al. (2010). Copper-catalyzed N-arylation of Amides Using (S)-N-methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1154-1160. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

Sources

Technical Support Center: Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handling, and analysis of this compound. Given its specific structure, featuring both a methyl ester and an N-aryl pyrrolidinone moiety, understanding its potential stability liabilities is critical for generating reproducible and reliable experimental data. This guide synthesizes first-principle chemical knowledge with data from analogous structures to offer practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound and what are its key functional groups?

A1: this compound is comprised of a substituted benzene ring core. The key functional groups that influence its chemical behavior are:

  • Methyl Ester: Prone to hydrolysis under acidic or basic conditions.

  • N-Aryl Lactam (amide): The 2-pyrrolidinone ring is a cyclic amide. While generally stable, the amide bond can be cleaved under harsh hydrolytic conditions.

  • Aromatic Ring: The benzene ring itself is stable but its substituents direct its reactivity.

Caption: Molecular structure and key functional groups.

Q2: What are the optimal storage and handling conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under controlled conditions. Like many benzoate esters, it should be kept in a cool, dry place, protected from light.[1]

  • Solid Form: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile), aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the most likely degradation pathways I should be aware of?

A3: The two primary non-metabolic degradation pathways are hydrolysis of the ester and the lactam.

  • Ester Hydrolysis: This is the most probable degradation route, catalyzed by acid or base, yielding 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid and methanol. This can occur in protic solvents or due to acidic/basic impurities.

  • Lactam (Amide) Hydrolysis: This process requires more forcing conditions (e.g., strong acid/base, high temperature) than ester hydrolysis. It would cleave the pyrrolidinone ring to yield methyl 4-(4-aminobutanamido)-3-methylbenzoate. While less common under typical experimental conditions, it should be considered in forced degradation studies. The biodegradation of the related compound N-methylpyrrolidone (NMP) proceeds via cleavage of the C-N bond within the ring, indicating this is a point of chemical susceptibility.[2][3]

parent This compound ester_product 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic Acid + Methanol parent->ester_product Ester Hydrolysis (More Labile) lactam_product Methyl 4-(4-aminobutanamido)-3-methylbenzoate parent->lactam_product Lactam Hydrolysis (Harsh Conditions) acid_hydrolysis Acidic Hydrolysis (e.g., aqueous HCl) acid_hydrolysis->ester_product acid_hydrolysis->lactam_product base_hydrolysis Basic Hydrolysis (e.g., aqueous NaOH) base_hydrolysis->ester_product base_hydrolysis->lactam_product start Unexpected peak in HPLC check_rt Is the new peak's retention time (RT) earlier than the parent compound? start->check_rt check_solvent Was the sample stored in a protic solvent (e.g., Methanol) or for an extended period? check_rt->check_solvent Yes other_impurity Conclusion: Likely a non-hydrolytic impurity or different degradation. check_rt->other_impurity No confirm_id Confirm identity via LC-MS. Does M+1 match the hydrolyzed acid product? check_solvent->confirm_id Yes check_solvent->other_impurity No likely_hydrolysis Conclusion: High probability of ester hydrolysis. confirm_id->likely_hydrolysis Yes confirm_id->other_impurity No solution Action: Prepare fresh samples. Use aprotic solvents for storage. Re-evaluate solution stability. likely_hydrolysis->solution

Sources

Technical Support Center: Degradation Pathways of Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidinone-based compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for navigating the complexities of their degradation pathways. The inherent reactivity of the lactam ring in the pyrrolidinone scaffold presents unique stability challenges, and this resource is structured to help you anticipate, identify, and resolve these issues in your experimental work.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the formulation and stability testing of pyrrolidinone-containing molecules.

Problem 1: Unexpectedly Rapid Degradation of the Active Pharmaceutical Ingredient (API) in a Liquid Formulation

Symptoms:

  • Significant loss of API potency over a short period.

  • Changes in the physical appearance of the formulation (e.g., color change, precipitation).

  • A noticeable shift in the pH of the solution.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) structure of the pyrrolidinone ring is susceptible to hydrolysis, which is a primary degradation pathway, especially in acidic or alkaline conditions.[1] This cleavage of the ring leads to the formation of an amino acid derivative.

    • Causality: The carbonyl group of the lactam is electrophilic and can be attacked by nucleophiles like water or hydroxide ions. This process is often catalyzed by the presence of acids or bases.

    • Solution:

      • pH Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability. Formulate your compound using buffers to maintain this optimal pH.

      • Excipient Selection: Avoid excipients that can alter the pH of the microenvironment.

  • Oxidative Degradation: The presence of dissolved oxygen, metal ions, or oxidizing agents in your formulation can lead to oxidative degradation of the pyrrolidinone moiety.[2][3]

    • Causality: Reactive oxygen species (ROS) can attack the pyrrolidinone ring or its substituents, leading to a variety of degradation products.[2]

    • Solution:

      • Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen to displace oxygen.

      • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite into your formulation.[1]

      • Chelating Agents: If metal ion catalysis is suspected, add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions that lead to degradation.[1][4]

    • Causality: The pyrrolidinone molecule may absorb light energy, leading to the formation of excited states that can undergo various reactions, including ring cleavage or reactions with other molecules.

    • Solution:

      • Light-Protective Packaging: Store and handle the formulation in amber-colored vials or other light-protective packaging.[1]

      • Photostability Studies: Conduct photostability studies as per ICH Q1B guidelines to understand the light sensitivity of your compound.[5][6]

Problem 2: Appearance of Unknown Peaks in HPLC Chromatograms During Stability Testing

Symptoms:

  • New peaks, often small initially, that grow over time in your HPLC analysis.

  • A corresponding decrease in the peak area of the parent compound.

Potential Causes & Troubleshooting Steps:

  • Formation of Degradation Products: The new peaks are most likely impurities arising from the degradation of your pyrrolidinone-based compound.[1]

    • Solution:

      • Forced Degradation Studies: Intentionally degrade your API under various stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols section below.[1][7][8][9] This will help you generate the potential degradation products and compare their retention times with the unknown peaks in your stability samples.

      • Peak Characterization: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weights of the impurities.[1][10] This information is crucial for identifying the degradation products and elucidating the degradation pathway.

  • Excipient Interaction: The API may be reacting with one or more of the excipients in the formulation.

    • Solution:

      • Excipient Compatibility Studies: Prepare binary mixtures of the API with each excipient and store them under accelerated stability conditions.[1] Analyze these mixtures at different time points to identify any interactions.

  • Contamination: The sample may have been contaminated during preparation or analysis.

    • Solution:

      • Systematic Review: Carefully review your sample preparation and handling procedures to rule out any potential sources of contamination. Analyze a blank (placebo) formulation to see if any of the unknown peaks originate from the excipients themselves.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrrolidinone-based compounds?

A1: The three primary degradation pathways are:

  • Hydrolysis: Cleavage of the lactam ring to form an amino acid derivative. This is often the most significant pathway in aqueous solutions and can be catalyzed by acids or bases.[1][11]

  • Oxidation: Can lead to a variety of degradation products, including hydroxylated derivatives and ring-opened structures.[2][12]

  • Photolysis: Degradation induced by exposure to light, which can lead to complex mixtures of degradation products.[4][13]

Q2: How can I develop a stability-indicating analytical method for my pyrrolidinone-based compound?

A2: A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products. To develop such a method:

  • Perform forced degradation studies to generate the degradation products.[7][9][14]

  • Use a high-resolution chromatographic technique like HPLC or UPLC.[10]

  • Ensure that the peaks for the API and all major degradation products are well-resolved.

  • Validate the method according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Q3: What are the key parameters to monitor during a stability study of a pyrrolidinone formulation according to ICH guidelines?

A3: According to ICH guidelines, the following parameters should be monitored:

  • Assay of the active ingredient: To determine the potency of the drug.

  • Levels of degradation products: To ensure they remain within acceptable limits.

  • Physical characteristics: Appearance, color, and clarity of the formulation.

  • pH (for liquid formulations): Changes in pH can indicate degradation.

  • Moisture content (for solid dosage forms): To assess the impact of humidity.[1]

Q4: How can I improve the stability of a moisture-sensitive pyrrolidinone derivative in a solid dosage form?

A4: For moisture-sensitive compounds, consider the following strategies:

  • Moisture-Resistant Packaging: Use packaging materials with a low moisture vapor transmission rate, such as alu-alu blisters or glass bottles with tight seals.

  • Use of Desiccants: Include a desiccant in the packaging to absorb any moisture.

  • Formulation with Hydrophobic Excipients: Incorporate excipients that have low hygroscopicity.

  • Control of Manufacturing Environment: Maintain a low-humidity environment during the manufacturing process.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1][7][8]

Methodology:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60-80°C. Monitor the degradation over time by taking samples at regular intervals.[1]

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60-80°C. Monitor as above.[1]

  • Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Expose a solution of the drug substance to a light source according to ICH Q1B guidelines.

Data Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.

Protocol 2: HPLC-MS for Degradation Product Identification

Objective: To determine the molecular weights and fragmentation patterns of degradation products.

Methodology:

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[10][12]

  • Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure the detection of all ionizable species.

  • Data Analysis: Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.[12][15]

Visualizing Degradation Pathways and Workflows

General Degradation Pathways of Pyrrolidinone Core

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Pyrrolidinone Pyrrolidinone Core Structure Acid Acidic Conditions Pyrrolidinone->Acid Base Basic Conditions Pyrrolidinone->Base Oxidant Oxidizing Agent (e.g., H2O2, O2) Pyrrolidinone->Oxidant Light UV/Vis Light Pyrrolidinone->Light AminoAcid Ring-Opened Amino Acid Derivative Acid->AminoAcid Base->AminoAcid Hydroxylated Hydroxylated Pyrrolidinone Oxidant->Hydroxylated RingOpenedOxidized Further Oxidized Ring-Opened Products Hydroxylated->RingOpenedOxidized ComplexMixture Complex Mixture of Degradation Products Light->ComplexMixture Start Unknown Peak(s) Observed in HPLC Stability Study ForcedDeg Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDeg LCMS Characterize Unknown Peaks using LC-MS Start->LCMS Compare Compare Retention Times and Mass Spectra of Unknowns with Forced Degradation Samples ForcedDeg->Compare LCMS->Compare Identified Degradation Product(s) Identified Compare->Identified Match Found Excipient Conduct Excipient Compatibility Studies Compare->Excipient No Match Reformulate Reformulate to Improve Stability (e.g., adjust pH, add antioxidant, change excipients) Identified->Reformulate Review Review Formulation and Manufacturing Process for Contamination Sources Excipient->Review Excipient->Reformulate Review->Reformulate End Stable Formulation Achieved Reformulate->End

Caption: Systematic approach to identifying unknown peaks in stability studies.

Quantitative Data Summary

Stress Condition Typical Reagents/Conditions Common Degradation Products Primary Analytical Technique
Acid Hydrolysis 0.1 - 1 M HCl, 60-80°C [1][14]Ring-opened amino acidHPLC-UV, LC-MS
Base Hydrolysis 0.1 - 1 M NaOH, 60-80°C [1][14]Ring-opened amino acid saltHPLC-UV, LC-MS
Oxidation 3-30% H₂O₂, Room Temperature [9]N-oxides, hydroxylated species, ring-opened productsHPLC-UV, LC-MS
Photolysis UV/Vis light exposure (ICH Q1B)Complex mixture of photoproductsHPLC-UV, LC-MS
Thermal (Dry Heat) 40-80°C [14]Varies depending on structureHPLC-UV, GC-MS

References

  • Benchchem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
  • Deshpande, A., Baheti, K., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science.
  • PubMed Central. (2024).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
  • ResearchGate. (n.d.). Selective Transformation of β-Lactam Antibiotics by Peroxymonosulfate: Reaction Kinetics and Non-Radical Mechanism | Request PDF.
  • ResearchGate. (n.d.).
  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • PubMed. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). Scheme 1. Scope of the Ring Opening of Pyrrolidines a.
  • RSC Publishing. (n.d.).
  • SciSpace. (n.d.).
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • ResearchGate. (n.d.). (PDF) Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED.
  • PubMed. (n.d.).
  • Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP)
  • PubMed Central. (n.d.).
  • ACS Omega. (n.d.).
  • ICH. (n.d.). Q1A(R2) Guideline.
  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • MedCrave online. (2016).
  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • NIH. (n.d.).
  • RSC Publishing. (2015). Sonochemical degradation of N -methylpyrrolidone and its influence on single walled carbon nanotube dispersion.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Proposed degradation chemistry mechanisms. (a) The reaction may proceed....
  • PubMed Central. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.
  • (n.d.). Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors.
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Technical Support Center: Scaling Up Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process development and scale-up of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and process safety.

Overview of the Core Synthesis

The synthesis of this compound typically involves the N-arylation of 2-pyrrolidinone with a suitable methyl 4-halo-3-methylbenzoate derivative. The two most common industrial methods for this C-N bond formation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). The choice between these pathways depends on factors such as cost, catalyst availability, substrate reactivity, and downstream processing requirements.

This guide is structured to address challenges specific to both synthetic routes, followed by general scale-up issues related to purification and safety.

Troubleshooting Guide: Ullmann Condensation Route

The Ullmann reaction is a classical and often cost-effective method for N-arylation. However, it typically requires high reaction temperatures, which can present challenges during scale-up.[1][2][3]

Diagram: Ullmann Condensation Catalytic Cycle

Ullmann_Condensation CuI Cu(I) Catalyst AmidoComplex Copper(I) Amidate [Cu(I)-NR2] CuI->AmidoComplex Pyrrolidinone 2-Pyrrolidinone (R2NH) Pyrrolidinone->AmidoComplex + Base Base Base (e.g., K2CO3) CuIII_Intermediate Cu(III) Intermediate [Ar-Cu(III)-NR2(X)] AmidoComplex->CuIII_Intermediate + Aryl Halide (Oxidative Addition) ArylHalide Aryl Halide (Ar-X) ArylHalide->CuIII_Intermediate CuIII_Intermediate->CuI Regeneration Product N-Aryl Lactam (Ar-NR2) CuIII_Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Question: My Ullmann coupling reaction is sluggish and gives low yields upon scale-up, even though it worked well on a 1-gram scale. What are the likely causes and solutions?

Answer:

This is a common issue when scaling the Ullmann reaction. The root causes often relate to mass and heat transfer limitations, as well as reagent and catalyst deactivation.

  • Insufficient Heat Transfer: The classic Ullmann reaction often requires high temperatures (typically >100°C)[1]. In a large reactor, achieving and maintaining a uniform temperature throughout the reaction mass is more difficult than in a laboratory flask. Hot spots can lead to decomposition, while cold spots will slow down the reaction rate.

    • Solution: Ensure your reactor has adequate heating and agitation capabilities. Use a jacketed reactor with a suitable heat transfer fluid. Monitor the internal reaction temperature, not just the jacket temperature. For very exothermic variations, consider a semi-batch process where one of the reagents is added portion-wise to control the heat evolution.

  • Poor Mixing and Solubility: The base (e.g., potassium carbonate) and the copper catalyst are often solids. Inadequate agitation can lead to a heterogeneous mixture where the reagents are not in sufficient contact.

    • Solution: Increase the agitation speed and ensure the impeller design is appropriate for solid suspensions. Consider using a higher-boiling point solvent like DMF or NMP to improve the solubility of the reactants, though be mindful of potential decomposition at very high temperatures[4]. The use of chelating ligands, such as 1,10-phenanthroline or various diamines, can create a more soluble and reactive copper complex, often allowing for lower reaction temperatures.[5][6]

  • Catalyst Deactivation: The active Cu(I) species can be sensitive to air, leading to oxidation and deactivation. While less sensitive than palladium catalysts, this can still be a factor during prolonged reaction times at high temperatures.

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, dry reagents and solvents.

Question: I am observing significant side product formation, particularly diaryl ether or biaryl compounds. How can I improve the selectivity?

Answer:

Side product formation in Ullmann-type reactions often points to competitive reaction pathways.

  • Diaryl Ether Formation: This can occur if your starting materials contain residual water or if the base is a hydroxide. The copper catalyst can facilitate the coupling of the aryl halide with the hydroxide or water to form a phenol, which then couples with another molecule of the aryl halide.

    • Solution: Use anhydrous reagents and solvents. A non-hydroxide base like potassium carbonate or cesium carbonate is generally preferred.

  • Biaryl Formation (Homo-coupling): This is the "classic" Ullmann reaction where two molecules of the aryl halide couple.[2]

    • Solution: This is often favored at very high temperatures. The introduction of appropriate ligands can increase the rate of the desired C-N bond formation relative to the C-C coupling. Optimizing the stoichiometry to avoid a large excess of the aryl halide can also help.

Ullmann Reaction Parameter Optimization
ParameterLaboratory Scale (1-5 g)Pilot Scale (1-5 kg)Key Considerations for Scale-Up
Catalyst Loading 5-10 mol% CuI1-5 mol% CuIHigher catalyst loading may not be economical. Focus on optimizing ligand and temperature first.
Ligand Often optional or simpleDiamine or phenanthroline typeLigands are crucial for improving solubility, lowering reaction temperature, and increasing reaction rate on a larger scale.[6]
Base K2CO3, Cs2CO3K2CO3 (cost-effective)Ensure the base is finely powdered for better reactivity. The choice of base can significantly impact reaction kinetics.
Temperature 120-180 °C100-150 °CHeat transfer is a major challenge. Aim for the lowest effective temperature to minimize side reactions and energy consumption.[1]
Solvent DMF, Dioxane, TolueneNMP, DMSOChoose a solvent with a high boiling point and good solubility for all reactants. Be aware of the thermal stability of the solvent.[4]

Troubleshooting Guide: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful and versatile method that often proceeds under milder conditions than the Ullmann reaction. However, catalyst cost, sensitivity to air, and potential for strong exotherms are key considerations for scale-up.[7]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation cluster_charging Reagent Charging cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Oven-dry Glassware/ Reactor B Inert Atmosphere (N2/Ar Purge) A->B C Charge Aryl Halide, 2-Pyrrolidinone, Base B->C D Charge Pd Catalyst/ Ligand E Add Anhydrous Solvent F Controlled Heating to Setpoint E->F G Monitor Conversion (e.g., HPLC) F->G H Cool and Quench G->H I Aqueous/Organic Extraction H->I J Crystallization/ Purification I->J

Caption: General workflow for a scaled-up Buchwald-Hartwig amination.

Question: My Buchwald-Hartwig reaction stalls at 70-80% conversion on a multi-kilogram scale. What could be the problem?

Answer:

Incomplete conversion in scaled-up Buchwald-Hartwig reactions is often due to catalyst deactivation or mass transfer limitations.

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Small leaks in a large reactor can introduce enough oxygen to kill the catalyst over the course of the reaction.

  • Base Insolubility/Poor Mass Transfer: The choice and physical form of the base are critical. A strong, yet poorly soluble base like sodium tert-butoxide may not be fully effective if not well-dispersed.

    • Solution: Ensure high agitation rates. Consider a soluble organic base if compatible with your substrate, or a weaker but more soluble inorganic base like K3PO4.

  • Inhibitory Impurities: Impurities in the starting materials or solvent (e.g., water, other nucleophiles) can react with the catalyst or starting materials, leading to incomplete conversion.

    • Solution: Use high-purity starting materials and anhydrous solvents.

Question: During scale-up, we observed a significant and difficult-to-control exotherm upon heating the reaction mixture. How can we manage this safety risk?

Answer:

This is a critical safety concern. Pd-catalyzed cross-coupling reactions are known to be exothermic, and a "delayed exotherm" can lead to a runaway reaction.[8] This often happens when all reagents are mixed together at a lower temperature and then heated (an "all-in" or batch fashion), which can lead to a sudden release of energy.[8][9]

  • Thermal Hazard Assessment: Before scaling up, it is essential to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will help quantify the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[8]

  • Semi-Batch Addition: Instead of charging all reagents at once, add one of the reactants (e.g., the base or the aryl halide solution) slowly to the heated mixture. This allows the heat generated to be removed by the reactor's cooling system as it is produced, preventing accumulation of unreacted reagents and a sudden temperature spike.[10]

  • Reverse Addition: In some cases, adding the catalyst slurry to the heated solution of the other reagents can provide better control.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this may also slow down the reaction rate and is less efficient from a process standpoint.

General Scale-Up Challenges: Purification and Isolation

Question: We are struggling with inconsistent product purity and physical properties (e.g., filterability) from batch to batch after crystallization. What should we investigate?

Answer:

Crystallization is a critical unit operation that is highly sensitive to scale.[11][12] Inconsistencies often arise from a lack of control over the crystallization process itself.

  • Polymorphism: The product may exist in multiple crystalline forms (polymorphs), each with different properties like solubility and stability.[13][14] A process that works in a flask may produce a different, less stable, or harder-to-filter polymorph in a large reactor due to different cooling rates and mixing dynamics.[11]

    • Solution: Conduct a polymorph screen to identify all possible crystal forms. Develop a controlled crystallization process (e.g., defined cooling profile, seeding with the desired polymorph) to ensure you are consistently producing the same form.[14]

  • Impurity Entrapment: Rapid crystallization, often caused by "crashing out" the product by adding anti-solvent too quickly, can trap impurities within the crystal lattice.

    • Solution: Slow down the addition of anti-solvent or the cooling rate to allow for more selective crystallization. Maintain good agitation throughout the process.

  • Crystal Habit and Particle Size: The shape and size of the crystals (crystal habit) dramatically affect downstream processing. Long, needle-like crystals can be very difficult to filter and dry, leading to process bottlenecks.[11]

    • Solution: Optimize crystallization conditions (solvent system, cooling rate, agitation) to favor the formation of more equant (less needle-like) crystals. Seeding can also help control particle size distribution.[13]

Frequently Asked Questions (FAQs)

1. Which is better for scale-up: Ullmann or Buchwald-Hartwig?

There is no single answer. The Ullmann reaction often uses cheaper copper catalysts but requires harsher conditions.[6][15] The Buchwald-Hartwig reaction is more versatile and uses milder conditions but relies on expensive and air-sensitive palladium catalysts.[7] For a high-value pharmaceutical intermediate, the reliability and milder conditions of the Buchwald-Hartwig may be preferred. For a lower-cost material, process optimization of the Ullmann route could be more economical.

2. How do I remove the metal catalyst from my final product?

Residual palladium or copper is a major concern in pharmaceutical synthesis.

  • For Palladium: Activated carbon (charcoal) treatment, often in combination with a filter aid like Celite, is common. Specific metal scavengers (e.g., silica- or polymer-based thiols) can also be very effective.

  • For Copper: Acidic washes (e.g., with aqueous ammonium chloride or dilute HCl) can often remove copper salts. Treatment with a chelating agent like EDTA may also be effective.

3. What are the key safety considerations when handling reagents for these reactions?

  • Bases: Sodium tert-butoxide is highly flammable and pyrophoric in the presence of moisture. Handle it under an inert atmosphere.

  • Solvents: DMF and DMSO have known thermal stability issues and can decompose exothermically, especially in the presence of acids or bases at high temperatures.[8]

  • Catalysts: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle it wet and avoid exposure to air.

4. Can I use a continuous flow reactor for this synthesis?

Yes, continuous flow processing can be an excellent way to scale up these reactions safely and efficiently. Flow reactors offer superior heat and mass transfer, which can mitigate many of the challenges seen in large batch reactors, such as exotherm control and mixing.[4][16][17] This approach is particularly beneficial for managing highly exothermic or fast reactions.

References

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025). Tianming Pharmaceutical.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). MDPI.
  • Desikan, S., Anderson, S., & Toma, P. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Advances in Pharmaceutical Crystals: Control over Nucle
  • Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (n.d.). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Purdue University.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.).
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2025).
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI.
  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Mechanistic Studies on the Copper-Catalyzed N-Aryl
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
  • A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. (2024). Organic Process Research & Development.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.

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Technical Support Center: Interpreting Complex NMR Spectra of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed to assist you in navigating the complexities of its NMR spectrum, a critical step in ensuring the structural integrity and purity of this compound in your research and development endeavors. As Senior Application Scientists, we have compiled this resource based on both foundational spectroscopic principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the key protons in this compound?

A1: Understanding the expected chemical shift regions is the first step in spectral assignment. The electronic environment of each proton dictates its resonance frequency. For this molecule, we can anticipate the following:

  • Aromatic Protons (H-2, H-5, H-6): These protons are on the benzene ring and will appear in the downfield region, typically between 7.0 and 8.5 ppm . Their exact shifts are influenced by the electron-withdrawing ester group and the electron-donating effect of the pyrrolidinone nitrogen and the methyl group.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and should appear as a sharp singlet around 3.8-4.0 ppm .

  • Aromatic Methyl Protons (-CH₃): The methyl group attached to the benzene ring will also be a singlet, typically found further upfield than the ester methyl, in the range of 2.2-2.6 ppm .

  • Pyrrolidinone Protons (-CH₂CH₂CH₂-): These three methylene groups form a more complex system.

    • The protons alpha to the carbonyl group (C=O) are the most deshielded and will likely appear around 2.5-2.8 ppm .

    • The protons alpha to the nitrogen atom are also deshielded and can be expected in the 3.8-4.2 ppm region.

    • The central methylene protons are the most shielded of the ring and should appear around 2.0-2.3 ppm .

Q2: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I definitively assign the signals for H-2, H-5, and H-6?

A2: The substitution pattern on the benzene ring leads to a complex splitting pattern that can be challenging to decipher. H-2 is ortho to the ester group, H-6 is ortho to the methyl group, and H-5 is meta to both. This results in distinct coupling patterns.

  • H-2: Will likely appear as a doublet, coupled to H-6 with a small meta-coupling constant (⁴J).

  • H-5: Should be a doublet of doublets, coupled to both H-6 (ortho-coupling, ³J) and H-2 (meta-coupling, ⁴J).

  • H-6: Will likely be a doublet, coupled to H-5 with a typical ortho-coupling constant (³J) of 6-10 Hz.[1]

For unambiguous assignment, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended.[2][3][4] This technique reveals which protons are coupled to each other, allowing you to trace the connectivity within the aromatic spin system.[2][4][5]

Q3: I am observing overlapping signals in the 2.0-2.8 ppm region. How can I distinguish between the aromatic methyl group and the pyrrolidinone protons?

A3: This is a common issue due to the proximity of the chemical shifts for the aromatic methyl protons and two of the methylene groups in the pyrrolidinone ring.

  • ¹³C NMR and DEPT: A ¹³C NMR spectrum, particularly with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, can differentiate between methyl (CH₃) and methylene (CH₂) carbons. This will confirm the carbon assignments.

  • HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is invaluable here.[2][4][6][7] It correlates each proton signal directly to the carbon it is attached to.[2][4][5] This will definitively link the proton signals to their respective carbon environments, resolving the overlap.

Q4: The methylene protons of the pyrrolidinone ring appear as complex multiplets. Why is that, and how can I analyze them?

A4: The pyrrolidinone ring is not planar and can exist in various conformations.[8][9][10] This conformational flexibility, combined with geminal and vicinal coupling, leads to complex splitting patterns. The protons on each methylene group can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other.

To analyze this system, a combination of 1D and 2D NMR techniques is often necessary:

  • High-Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) can help to resolve the overlapping multiplets.

  • 2D COSY: As mentioned before, a COSY spectrum will show the coupling between adjacent methylene groups.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment can reveal the entire spin system of the pyrrolidinone ring, showing correlations between all protons within the ring system, not just adjacent ones.[2]

Troubleshooting Guides

Problem 1: Broad or Distorted Peaks in the Spectrum

Symptoms: Peaks are wider than expected, potentially obscuring fine splitting patterns.

Possible Causes & Solutions:

CauseSolution
Poor Shimming The magnetic field is not homogeneous across the sample. Re-shim the spectrometer. If the problem persists, using a standard shimming sample can help determine if the issue is with the sample or the instrument.[11]
Sample Concentration A sample that is too concentrated can lead to viscosity-related broadening.[12] Dilute the sample and re-acquire the spectrum.
Insoluble Particles Suspended solids in the NMR tube will severely degrade spectral quality.[13] Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.
Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, washing the sample with a chelating agent (e.g., EDTA solution) during workup may help.
Problem 2: Unexpected Peaks in the Spectrum

Symptoms: Signals are present that cannot be attributed to the target molecule.

Possible Causes & Solutions:

CauseSolution
Solvent Impurities Residual protio-solvent in the deuterated solvent is a common source of extra peaks.[14] Consult a table of common NMR solvent impurities to identify the contaminant.
Residual Solvents from Synthesis/Purification Solvents like ethyl acetate, dichloromethane, or hexane are common.[12] Placing the sample under high vacuum for an extended period can help remove volatile solvents. Gentle heating may also be effective, but be cautious of sample decomposition.
Water A broad peak, often around 1.5-2.0 ppm in CDCl₃, is indicative of water.[12] To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[12]
Side Products or Starting Materials The reaction may not have gone to completion, or side reactions may have occurred. Compare the spectrum to those of the starting materials. Further purification of the sample may be necessary.
Workflow for Resolving Overlapping Aromatic and Pyrrolidinone Signals

This workflow provides a systematic approach to deconvoluting complex regions of the NMR spectrum for this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Experiments cluster_assignment Spectral Assignment start Acquire High-Resolution ¹H NMR Spectrum c13_dept Acquire ¹³C and DEPT Spectra start->c13_dept Initial Assessment cosy Run ¹H-¹H COSY start->cosy assign_c Assign Carbon Types (CH₃, CH₂, CH, Cq) using ¹³C/DEPT c13_dept->assign_c hsqc Run ¹H-¹³C HSQC cosy->hsqc Establish H-H Connectivity assign_h_c Correlate Protons to Carbons using HSQC hsqc->assign_h_c assign_c->hsqc assign_h_h Trace H-H Couplings (Aromatic & Pyrrolidinone) using COSY assign_h_c->assign_h_h final Complete Structural Assignment assign_h_h->final

Caption: A stepwise workflow for the unambiguous assignment of complex NMR signals.

Predicted ¹H and ¹³C NMR Data Summary

The following table provides predicted chemical shift values for this compound. These values are estimates and may vary depending on the solvent and concentration used.[12][15][16][17]

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-2~8.0d~129
H-5~7.8dd~128
H-6~7.3d~130
-OCH₃~3.9s~52
Ar-CH₃~2.4s~20
N-CH₂ (Pyrrolidinone)~4.0t~50
C=O-CH₂ (Pyrrolidinone)~2.6t~33
-CH₂- (Pyrrolidinone)~2.1p~18
C=O (Ester)--~166
C=O (Amide)--~175
C-1--~132
C-3--~140
C-4--~142

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, s = singlet

Advanced Troubleshooting: When Standard Techniques Are Not Enough

Scenario: You have performed 1D and standard 2D NMR experiments, but some assignments, particularly within the pyrrolidinone ring, remain ambiguous due to severe signal overlap or second-order effects.

Advanced Solution: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Why it helps: While HSQC shows direct one-bond H-C correlations, HMBC reveals correlations between protons and carbons that are two or three bonds away.[7] This is extremely powerful for piecing together the molecular skeleton.

  • Application to this molecule:

    • Correlations from the aromatic methyl protons (-CH₃) to the aromatic carbons C-2, C-3, and C-4 can confirm their assignments.

    • Correlations from the N-CH₂ protons of the pyrrolidinone ring to the aromatic carbon C-4 will definitively link the two ring systems.

    • Correlations from the pyrrolidinone protons to the amide carbonyl carbon will confirm the assignment of this key functional group.

HMBC_Correlations cluster_mol Key HMBC Correlations Ar-CH3 Ar-CH₃ C2 C-2 Ar-CH3->C2 ³J C3 C-3 Ar-CH3->C3 ²J C4 C-4 Ar-CH3->C4 ³J N-CH2 N-CH₂ N-CH2->C4 ³J Amide_C=O Amide C=O N-CH2->Amide_C=O ²J

Caption: Key 2- and 3-bond correlations observable in an HMBC spectrum.

By following these guidelines and employing a systematic, multi-technique approach, researchers can confidently interpret the complex NMR spectra of this compound, ensuring the structural accuracy required for high-impact scientific research and development.

References

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  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Mestrelab Research. Retrieved January 15, 2026, from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
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  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education. ACS Publications. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 15, 2026, from [Link]

  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001). Journal of the American Chemical Society. ACS Publications. [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved January 15, 2026, from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). University of Wisconsin-Madison, NMR Facility. Retrieved January 15, 2026, from [Link]

  • High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure. Retrieved January 15, 2026, from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Magnetic Resonance in Chemistry. Wiley Online Library.
  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 15, 2026, from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. (n.d.).
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  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution P
  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. (n.d.). Journal of Chemical Education.
  • Guide to Solving NMR Questions. (2012, March 27). The OChem Whisperer. Retrieved January 15, 2026, from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved January 15, 2026, from [Link]

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Technical Support Center: Resolving Analytical Challenges for Substituted Benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the analytical challenges of substituted benzoate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of separating and quantifying these structurally similar compounds. Substituted benzoate isomers, such as the ortho-, meta-, and para- forms of hydroxybenzoic acid or aminobenzoic acid, are prevalent in pharmaceutical development, environmental analysis, and material science. Their nearly identical physicochemical properties make their differentiation a significant analytical hurdle.

This resource provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to empower you to overcome these challenges, ensuring the accuracy and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions in a concise Q&A format.

FAQ 1.1: Why is the separation of my benzoate isomers (e.g., aminobenzoic acid isomers) so difficult by reversed-phase HPLC?

Standard reversed-phase columns, like C18, primarily separate compounds based on hydrophobicity.[1] Positional isomers often have very similar hydrophobicity, leading to poor resolution and co-elution.[1] Effective separation requires exploiting subtle differences in their electronic structure and polarity, which often necessitates alternative column chemistries and mobile phase conditions.

FAQ 1.2: My mass spectrometer can't differentiate between my cresol isomers. What are my options?

Mass spectrometry (MS) alone is often insufficient for isomer differentiation because they have the same mass-to-charge ratio (m/z).[2] The key is to use a technique that can distinguish them based on other properties before they reach the mass analyzer. Your primary options are:

  • Upstream Chromatographic Separation: The most robust solution is to achieve baseline separation using techniques like HPLC, UPLC, or GC before the isomers enter the MS.[3]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions, you may be able to identify unique fragment ions or branching ratios for each isomer.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation.[4][5][6]

FAQ 1.3: I'm seeing significant peak tailing with my hydroxybenzoic acid isomers. What's the likely cause?

Peak tailing for acidic compounds like hydroxybenzoic acids is often caused by secondary interactions with the stationary phase.[7] The most common culprit is the interaction between the acidic analyte and residual silanol groups on the silica-based column packing.[8][9] These interactions create multiple retention mechanisms, leading to asymmetrical peaks.[7]

FAQ 1.4: How can I improve the resolution between my nitrobenzoic acid isomers without changing my column?

Mobile phase optimization is your most powerful tool. You can:

  • Adjust pH: Fine-tuning the pH around the pKa of your analytes can alter their ionization state and dramatically impact retention and selectivity.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties and interactions.

  • Modify Buffer Concentration: This can influence ionic interactions and peak shape.

  • Adjust Temperature: Changing the column temperature can affect retention times and sometimes improve resolution.

FAQ 1.5: What are the best starting conditions for developing a separation method for novel benzoate isomers?

A logical starting point is to use a column that offers alternative selectivity mechanisms beyond simple hydrophobicity. Stationary phases with phenyl groups (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups are excellent choices as they can engage in π-π interactions, which are sensitive to the subtle electronic differences between isomers.[1][10] Start with a gradient elution using a simple mobile phase, such as water with 0.1% formic acid and acetonitrile, to quickly screen for retention and selectivity.[1]

Section 2: Troubleshooting Guides

This section provides in-depth, problem-oriented guidance for common issues encountered during the analysis of substituted benzoate isomers.

Guide 2.1: Poor Resolution / Co-elution of Isomers

Problem: You are observing inadequate separation between two or more benzoate isomers, resulting in overlapping peaks that are difficult to accurately quantify.

Probable Causes & Solutions:

  • Mobile Phase Optimization: The composition of your mobile phase is a critical factor in achieving selectivity for isomers.

    • pH Manipulation: The ionization state of benzoate isomers, which are typically weak acids, is highly dependent on the mobile phase pH. By adjusting the pH to be near the pKa of your analytes, you can maximize differences in their ionization and, consequently, their retention on a reversed-phase column. For acidic compounds, operating at a lower pH can suppress the ionization of residual silanol groups on the column, minimizing unwanted secondary interactions that can lead to peak tailing.[9][11]

    • Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can offer different selectivities. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. Switching between them can alter the interactions with both the stationary phase and the analytes, often leading to changes in elution order and improved resolution.[10]

    • Buffer System: The choice of buffer and its concentration can influence peak shape and retention. A buffer concentration of 10-25 mM is typically sufficient to control the pH and provide good peak symmetry.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry is the next crucial parameter to consider.

    • Alternative Selectivity Columns: For aromatic isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) or PFP phases are highly recommended.[1] These columns provide π-π interactions that are sensitive to the electron distribution within the aromatic ring, which differs between ortho, meta, and para isomers.[10][12] This provides a different separation mechanism compared to the purely hydrophobic interactions of a C18 column.[10]

    • Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., <2 µm in UPLC) can significantly increase efficiency and resolution, leading to sharper peaks and better separation.[13][14] Longer columns can also increase resolution, but at the cost of longer run times and higher backpressure.

  • Temperature Control: Column temperature can influence selectivity. Increasing the temperature generally decreases retention times but can sometimes improve resolution by altering the thermodynamics of the interactions between the analytes and the stationary phase. It is crucial to use a column oven for stable and reproducible results.

Caption: Decision tree for systematically troubleshooting poor resolution.

Guide 2.2: Mass Spectrometry (MS) Differentiation Challenges

Problem: Your isomers are co-eluting from the HPLC and have the same mass-to-charge ratio (m/z), making them indistinguishable with a standard single-quadrupole mass spectrometer.[2]

Probable Causes & Solutions:

  • Tandem MS (MS/MS): This is a powerful technique for differentiating isomers.

    • Mechanism: In MS/MS, the co-eluting isomer ions (precursor ions) are isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. Positional isomers can often produce different fragment ions or the same fragments in different relative abundances, creating a unique "fingerprint" for each isomer.

    • Application: By setting up a Multiple Reaction Monitoring (MRM) experiment, you can selectively monitor a specific precursor-to-product ion transition for each isomer, allowing for their individual quantification even if they are not chromatographically separated.

  • Ion Mobility Spectrometry (IMS): IMS provides an orthogonal separation dimension to both liquid chromatography and mass spectrometry.[3]

    • Mechanism: IMS separates ions in the gas phase based on their size, shape, and charge, which is measured as a rotationally averaged collision cross-section (CCS).[5] Since isomers often have different three-dimensional shapes, they will travel through the IMS drift tube at different speeds, allowing for their separation before they reach the mass analyzer.[4][6] This technique is particularly useful for complex mixtures where chromatographic separation is challenging.[3][6]

    • Benefit: Combining LC with IMS-MS (LC-IM-MS) provides a powerful three-dimensional separation, significantly enhancing peak capacity and the ability to resolve complex isomeric mixtures.[3]

  • Chemical Derivatization: In some cases, isomers can be chemically derivatized to produce products with different chromatographic or mass spectrometric properties. For example, silylation of cresol isomers allows for their complete separation by GC-MS and produces characteristic fragment ions for the ortho-isomer.[2][15]

The following table illustrates how derivatization followed by MS/MS can be used to differentiate cresol isomers. After silylation, the ortho-isomer exhibits a distinct fragmentation pattern.[15]

Isomer (Silylated)Precursor Ion (m/z)Key Fragment Ion (m/z)Base Peak
o-Cresol18091 (Tropylium ion)Yes
m-Cresol180165Yes
p-Cresol180165Yes
Data derived from Xu, J., et al. (2019).[2][15]
Guide 2.3: Peak Asymmetry (Tailing & Fronting)

Problem: Your chromatographic peaks are not symmetrical (Gaussian), which complicates integration and reduces quantitative accuracy.[11] Peak tailing is the most common form of asymmetry for acidic compounds like benzoates.[9]

Probable Causes & Solutions:

  • Secondary Interactions with Silanols: This is a primary cause of peak tailing for acidic and basic compounds.[7][8][9]

    • Cause: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated (Si-O⁻) at mid-range pH values and interact strongly with polar analytes.[7][8]

    • Solutions:

      • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH < 3) will protonate the silanol groups, minimizing these unwanted ionic interactions.[9][11]

      • Use End-Capped Columns: Modern, high-purity silica columns are often "end-capped" to block a majority of the residual silanols, leading to better peak shapes for polar compounds.[9]

      • Choose a Modern Column: Newer generations of columns often have better base deactivation and are less prone to causing peak tailing.[16]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.

    • Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected to minimize dead volume. For UPLC systems, this is especially critical.[16]

Caption: Ideal Gaussian peak shape versus common peak distortions.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 3.1: HPLC Method Development for Separation of Hydroxybenzoic Acid Isomers (2-HBA, 3-HBA, 4-HBA)

Objective: To achieve baseline separation of the three positional isomers of hydroxybenzoic acid using reversed-phase HPLC.

Materials & Reagents:

  • Standards of 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or phosphoric acid).

  • HPLC system with UV detector.

  • Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 5 µm).

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of each isomer in methanol or acetonitrile at 1 mg/mL. Create a mixed standard solution containing all three isomers at a final concentration of approximately 20 µg/mL each.

  • Initial Gradient Screening:

    • Column: Phenyl-Hexyl column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

    • Rationale: This initial run will determine the approximate elution conditions and the inherent selectivity of the column for the isomers.

  • pH Optimization:

    • Rationale: The pKa values for these isomers are around 3.0-4.5. Adjusting the pH in this range can significantly impact selectivity.

    • Procedure: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate. Perform isocratic or shallow gradient runs at each pH to observe the change in retention and resolution.

  • Organic Modifier Evaluation:

    • Rationale: If resolution is still not optimal, switching the organic modifier can alter selectivity.

    • Procedure: Replace acetonitrile with methanol and repeat the initial gradient screening to see if the elution order or spacing between the peaks improves.

  • Fine-Tuning: Based on the best conditions found in steps 2-4, refine the method using an isocratic or shallow gradient elution to achieve baseline separation with a reasonable run time. A successful separation of these isomers has been achieved on a biphenyl stationary phase with a methanol/water mobile phase acidified with formic acid.[17]

Protocol 3.2: Developing an MRM Method for Distinguishing Cresol Isomers

Objective: To create a quantitative LC-MS/MS method for o-, m-, and p-cresol, which are often difficult to separate chromatographically.[2]

Instrumentation:

  • HPLC or UPLC system.

  • Tandem quadrupole mass spectrometer (QqQ).

Step-by-Step Procedure:

  • Precursor Ion Determination:

    • Infuse a standard solution of each cresol isomer individually into the mass spectrometer.

    • Perform a full scan in positive or negative ionization mode to determine the m/z of the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻). For cresols, the precursor ion m/z is 107 in negative mode ([M-H]⁻).

  • Product Ion Scan:

    • For each isomer, set the first quadrupole (Q1) to isolate the precursor ion (m/z 107).

    • Vary the collision energy in the second quadrupole (Q2, collision cell) and scan the third quadrupole (Q3) to identify the most stable and abundant product ions. While fragmentation may be similar, look for differences in the relative abundance of the product ions.

  • Collision Energy Optimization:

    • For the most promising product ions for each isomer, perform a collision energy optimization experiment. This involves monitoring the intensity of a specific product ion while ramping the collision energy. The optimal energy is the one that produces the highest signal.

  • MRM Transition Setup:

    • Create an MRM method by programming the instrument to monitor at least one unique or highly abundant precursor → product ion transition for each isomer.

    • Example Transitions (Hypothetical):

      • o-cresol: 107 → 91

      • m-cresol: 107 → 77

      • p-cresol: 107 → 65

    • Inject a mixture of the isomers and confirm that each MRM channel corresponds to the correct isomer, allowing for their independent quantification.

References

  • Xu, J., Zhu, G., Zhang, H., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576. Available from: [Link]

  • AZoM. (2023). Isomer Separation with Vocus Ion Mobility Spectrometry. Available from: [Link]

  • Kaur, N., & verbatim. (2021). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Expert Review of Molecular Diagnostics, 21(1), 115-127. Available from: [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Eiceman, G. A., Tadjikov, B., Krylov, E., Nazarov, E. G., Miller, R. A., & Stone, J. A. (2004). On the separation of enantiomers by drift tube ion mobility spectrometry. The Analyst, 129(5), 396-401. Available from: [Link]

  • Ghosh, M., & Bag, S. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science. Available from: [Link]

  • Kaddis, C. S., & Loo, J. A. (2012). Ion mobility spectrometry and the omics: distinguishing isomers, molecular classes and contaminant ions in complex samples. Current opinion in chemical biology, 16(1-2), 113-20. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Available from: [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Available from: [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. In Toxicological Profiles. National Center for Biotechnology Information. Available from: [Link]

  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]

  • Tan, L. (1985). HPLC separations of isomeric substituted phenols and benzoic acids by normal phase and reversed phase chromatography. ETD Collection for University of Texas, El Paso. Available from: [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available from: [Link]

  • Kumar, A., & Saini, G. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 229-235. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available from: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Available from: [Link]

  • Wang, Y., et al. (2011). Determination of sodium benzoate by chiral ligand exchange CE based on its inhibitory activity in D-amino acid oxidase mediated oxidation of D-serine. Analytica Chimica Acta, 692(1-2), 143-8. Available from: [Link]

  • Zhang, L., et al. (2018). Benzoate ester as a new species for supramolecular chiral assembly. Soft Matter, 14(34), 7076-7082. Available from: [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 1-7. Available from: [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of α - Benzoylbenzylbutyrate. Available from: [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6). Available from: [Link]

  • Kumar, P., & Kumar, R. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 136-139. Available from: [Link]

  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Available from: [Link]

  • Wang, T., & Lee, H. K. (2002). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. Journal of Chromatography A, 959(1-2), 277-85. Available from: [Link]

  • ResearchGate. (n.d.). Enantioseparation chromatograms for chiral compounds. Available from: [Link]

  • Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Available from: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Available from: [Link]

  • Tokunaga, H., et al. (2004). [Studies for analyzing restricted ingredients such as sodium benzoate]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku, (122), 43-6. Available from: [Link]

  • Grova, N., et al. (2016). Analysis of tetrahydroxylated benzo[a]pyrene isomers in hair as biomarkers of exposure to polycyclic aromatic hydrocarbons in a rat model. Analytical and Bioanalytical Chemistry, 408(12), 3233-43. Available from: [Link]

  • SciSpace. (2011). Emamectin benzoate residue analysis in ground and terrestrial field water in Lahore suburban area. Available from: [Link]

  • ResearchGate. (n.d.). Direct analysis of fenvalerate isomers by liquid chromatography. Application to formulation and residue analysis of fenvalerate. Available from: [Link]

  • Ciolino, L. A., & Ranieri, T. L. (2022). Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. Journal of Pharmaceutical and Biomedical Analysis, 220, 114986. Available from: [Link]

  • Wikipedia. (n.d.). Amphetamine. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, a substituted aromatic compound incorporating a lactam moiety. This document provides a comparative analysis of primary spectroscopic techniques alongside alternative methods, supported by predicted experimental data and detailed protocols, to offer a comprehensive framework for its structural verification.

The Subject Molecule: this compound

Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol SMILES: COC(=O)c1ccc(N2CCCC2=O)c(C)c1

This molecule presents an interesting analytical challenge due to the presence of a substituted benzene ring and a five-membered lactam ring. The following sections will compare and contrast the utility of various analytical techniques in unequivocally confirming its structure.

Primary Spectroscopic Techniques for Structural Elucidation

The foundational approach to structural confirmation for a novel or synthesized organic molecule relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90d1HAr-H
~7.35dd1HAr-H
~7.20d1HAr-H
~3.90s3H-OCH₃
~3.70t2H-N-CH₂-
~2.60t2H-C(=O)-CH₂-
~2.30s3HAr-CH₃
~2.20p2H-CH₂-CH₂-CH₂-

Rationale for Predictions: The aromatic protons are predicted based on the substitution pattern of the benzene ring. The downfield shift of the proton ortho to the ester group is expected. The protons of the pyrrolidinone ring are assigned based on their proximity to the nitrogen and carbonyl groups. The methyl ester and aromatic methyl protons appear as sharp singlets.

Chemical Shift (δ) ppmAssignment
~175.0Lactam C=O
~166.5Ester C=O
~140.0Ar-C
~135.5Ar-C
~132.0Ar-C
~130.0Ar-CH
~128.0Ar-CH
~125.0Ar-CH
~52.5-OCH₃
~49.0-N-CH₂-
~33.0-C(=O)-CH₂-
~18.0Ar-CH₃
~17.5-CH₂-CH₂-CH₂-

Rationale for Predictions: The carbonyl carbons of the ester and lactam are expected to be the most downfield signals. The aromatic carbons are assigned based on substituent effects. The aliphatic carbons of the pyrrolidinone ring and the methyl groups are predicted in the upfield region.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2]

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongEster C=O stretch
~1680StrongLactam C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1280, ~1100StrongC-O stretch

Rationale for Predictions: The two distinct carbonyl groups (ester and lactam) are expected to show strong absorptions at slightly different frequencies. The aromatic and aliphatic C-H stretches will also be clearly visible.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[3]

m/zPredicted Fragment
233[M]⁺ (Molecular Ion)
202[M - OCH₃]⁺
174[M - COOCH₃]⁺
146[M - C₄H₆NO]⁺

Rationale for Predictions: The molecular ion peak is expected at the molecular weight of the compound. Common fragmentation pathways include the loss of the methoxy group from the ester and cleavage of the pyrrolidinone ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Separation: The compound is vaporized and separated from any impurities on a suitable GC column (e.g., a non-polar column like DB-5).

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

Comparative Analysis with Alternative Structural Elucidation Techniques

While the combination of NMR, IR, and MS provides a robust confirmation of the structure, more complex molecules or the need for absolute certainty may necessitate alternative or supplementary techniques.

Two-Dimensional (2D) NMR Spectroscopy

For molecules with complex or overlapping ¹H NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity.[1][4][5][6][7]

  • COSY: Would confirm the proton-proton coupling within the pyrrolidinone ring, specifically the correlations between the -N-CH₂-, -C(=O)-CH₂-, and the central -CH₂- protons. It would also show coupling between the aromatic protons.

  • HSQC: Would definitively link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

Advantages over 1D NMR:

  • Resolves overlapping signals.

  • Provides direct evidence of atomic connectivity.

  • Increases confidence in spectral assignments.

Disadvantages:

  • Longer acquisition times.

  • Requires more sophisticated data processing and interpretation.

Single-Crystal X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule.[8][9][10][11][12]

Advantages over Spectroscopic Methods:

  • Provides the absolute stereochemistry and conformation of the molecule in the solid state.

  • Offers precise bond lengths and angles.

  • Can reveal intermolecular interactions in the crystal lattice.

Disadvantages:

  • Requires a suitable single crystal of sufficient size and quality, which can be challenging to grow.

  • The structure in the solid state may not be identical to the conformation in solution.

  • Is a more time-consuming and specialized technique.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound should follow a logical progression, where each piece of data corroborates the others.

G cluster_0 Primary Spectroscopic Analysis cluster_1 Data Interpretation & Initial Structure Proposal cluster_2 Confirmation & Refinement Synthesis or Isolation Synthesis or Isolation MS MS Synthesis or Isolation->MS Provides Molecular Weight NMR & IR ¹H NMR, ¹³C NMR, IR MS->NMR & IR Confirms Formula Propose Structure Propose Structure NMR & IR->Propose Structure Functional Groups & Connectivity 2D NMR 2D NMR Propose Structure->2D NMR Resolve Ambiguities X-ray X-ray Crystallography Propose Structure->X-ray If Crystalline & Absolute Proof Needed Final Structure Final Structure 2D NMR->Final Structure Confirm Connectivity X-ray->Final Structure Definitive 3D Structure

Caption: Logical workflow for the structural confirmation of an organic molecule.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for the primary spectroscopic analyses.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Sample NMR Sample Prep NMR Sample Prep Sample->NMR Sample Prep IR Sample Prep IR Sample Prep Sample->IR Sample Prep MS Sample Prep MS Sample Prep Sample->MS Sample Prep NMR Acquisition NMR Acquisition NMR Sample Prep->NMR Acquisition NMR Data Processing NMR Data Processing NMR Acquisition->NMR Data Processing Structural Information Structural Information NMR Data Processing->Structural Information IR Acquisition IR Acquisition IR Sample Prep->IR Acquisition IR Data Processing IR Data Processing IR Acquisition->IR Data Processing IR Data Processing->Structural Information GC-MS Acquisition GC-MS Acquisition MS Sample Prep->GC-MS Acquisition MS Data Processing MS Data Processing GC-MS Acquisition->MS Data Processing MS Data Processing->Structural Information

Caption: Experimental workflow for primary spectroscopic analysis.

Conclusion

The structural confirmation of this compound is most efficiently and reliably achieved through the synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This combination of techniques provides a self-validating system where the data from each method corroborates the others, leading to a high degree of confidence in the proposed structure. For cases with spectral ambiguities or the need for absolute structural proof, 2D NMR and single-crystal X-ray crystallography, respectively, serve as powerful supplementary tools. By following the outlined protocols and logical workflow, researchers can ensure the scientific integrity of their work.

References

  • Small molecule crystallography. (n.d.). Excillum. Retrieved January 16, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 16, 2026, from [Link]

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  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 63–75. [Link]

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  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 16, 2026, from [Link]

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  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved January 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Aryl Pyrrolidinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Aryl Pyrrolidinone Scaffold

The N-aryl pyrrolidinone motif is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure, coupled with the electronic properties of the aryl substituent, makes it a cornerstone in the design of a vast array of pharmacologically active agents, including inhibitors for hepatitis C, anti-Alzheimer's agents, and anti-cancer therapeutics.[1] The efficient construction of the C(aryl)-N bond is therefore a critical challenge for synthetic chemists. This guide provides an in-depth, objective comparison of the two most powerful and widely adopted catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann-Goldberg Condensation. We will delve into the mechanistic underpinnings, practical considerations, and provide field-proven experimental protocols to empower researchers in selecting and executing the optimal strategy for their specific synthetic challenges.

Method 1: The Palladium-Catalyzed Buchwald-Hartwig Amination

First established in the mid-1990s by Professors Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[2] It offers a highly versatile and efficient means to form C-N bonds under conditions generally milder than classical methods.[2] The reaction couples an aryl halide or triflate with an amine (in this case, 2-pyrrolidinone) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]

Mechanistic Rationale: Why It Works

The success of the Buchwald-Hartwig reaction hinges on a finely tuned catalytic cycle that navigates between Pd(0) and Pd(II) oxidation states. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the key steps of oxidative addition and, critically, the final reductive elimination to release the N-aryl pyrrolidinone product and regenerate the active Pd(0) catalyst.[4]

The general catalytic cycle is illustrated below:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Amide Binding: The pyrrolidinone, typically deprotonated by the base to form an amidate anion, displaces the halide on the palladium center.

  • Reductive Elimination: The C(aryl)-N bond is formed, releasing the N-aryl pyrrolidinone product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amide_complex L-Pd(II)(Ar)(N-pyrrolidinone) oa_complex->amide_complex Amide Binding & Deprotonation (+ Pyrrolidinone, Base) (- HX) amide_complex->pd0 Regeneration product N-Aryl Pyrrolidinone amide_complex->product Reductive Elimination start Ar-X + Pyrrolidinone caption Catalytic cycle for the Buchwald-Hartwig amination.

Catalytic cycle for the Buchwald-Hartwig amination.
Advantages & Disadvantages
  • Advantages: High functional group tolerance, broad substrate scope (aryl chlorides, bromides, iodides, and triflates), generally high yields, and often milder conditions compared to copper catalysis. The development of sophisticated ligands allows for the coupling of even sterically hindered substrates.

  • Disadvantages: Palladium catalysts and specialized phosphine ligands can be expensive. The requirement for strictly anhydrous and anaerobic conditions can be a practical drawback. Complete removal of palladium from the final product, a critical step in pharmaceutical synthesis, can be challenging.

Method 2: The Modern Ullmann-Goldberg Condensation

The Ullmann condensation is the classical method for C-N bond formation, traditionally requiring harsh conditions like high temperatures (>200 °C) and stoichiometric amounts of copper.[1] The Goldberg variation specifically applies to the N-arylation of amides.[5][6] Modern protocols have dramatically improved the utility of this reaction by introducing chelating ligands (e.g., diamines, amino acids) that solubilize the copper catalyst and facilitate the reaction under significantly milder, truly catalytic conditions.[5][6][7]

Mechanistic Rationale: How Ligands Tamed Copper

The modern, ligand-assisted Ullmann-Goldberg reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand, often a simple and inexpensive bidentate molecule like N,N'-dimethylethylenediamine (DMEDA) or an amino acid, plays a crucial role in stabilizing the copper species and promoting the key oxidative addition step.[1][5]

The proposed catalytic cycle involves these key stages:

  • Catalyst Activation: The Cu(I) salt coordinates with the ligand and the pyrrolidinone amidate (formed by reaction with a base).

  • Oxidative Addition: This copper(I)-amidate complex reacts with the aryl halide in the rate-determining step to form a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The C(aryl)-N bond is rapidly formed from the Cu(III) species, yielding the N-aryl pyrrolidinone and regenerating the active Cu(I) catalyst.

Ullmann_Goldberg_Cycle cluster_main Ullmann-Goldberg Catalytic Cycle cu1_amide L-Cu(I)-(N-pyrrolidinone) Activated Complex cu3_complex L-Cu(III)(Ar)(X)(N-pyrrolidinone) cu1_amide->cu3_complex Oxidative Addition (+ Ar-X) product N-Aryl Pyrrolidinone cu3_complex->product Reductive Elimination cu1_catalyst L-Cu(I)-X Regenerated Catalyst cu3_complex->cu1_catalyst Regeneration cu1_catalyst->cu1_amide Amide Exchange (+ Pyrrolidinone, Base) caption Proposed catalytic cycle for the modern Ullmann-Goldberg reaction.

Proposed catalytic cycle for the modern Ullmann-Goldberg reaction.
Advantages & Disadvantages
  • Advantages: Copper is significantly less expensive than palladium, and the ligands are often simple, cheap, and commercially available. This method can be more cost-effective, especially for large-scale synthesis.

  • Disadvantages: Often requires higher reaction temperatures (90-140 °C) than Buchwald-Hartwig reactions.[5][8] The substrate scope can be more limited, with aryl iodides and bromides being the most effective coupling partners; aryl chlorides are typically less reactive.[1] Reaction times can also be longer.[8]

Comparative Performance Data

The following table summarizes typical reaction conditions and yields for the synthesis of N-aryl pyrrolidinones using both methods, based on data reported in primary literature. This allows for a direct, objective comparison of their performance.

ParameterBuchwald-Hartwig Amination (Pd-Catalyzed)Ullmann-Goldberg Condensation (Cu-Catalyzed)
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br (Ar-Cl less reactive)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O
Catalyst Loading 1-2 mol% Pd5-10 mol% Cu
Ligand Bulky Phosphines (e.g., XPhos, RuPhos)Diamines (DMEDA), Amino Acids (L-Proline)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneDMSO, DMF, Toluene
Temperature 80 - 110 °C90 - 120 °C
Typical Yield 85 - 99%75 - 95%
Reference General conditions from[9]Specific data for 2-pyrrolidinone from[7][10]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols derived from validated literature procedures.

Protocol 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (Ullmann-Goldberg)

This protocol is adapted from the work of Wang et al. for the synthesis of 1-phenylpyrrolidin-2-one.[7][10]

Protocol_Ullmann Workflow: Ullmann-Goldberg N-Arylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To an oven-dried Schlenk tube, add CuI (0.5 mmol), K₃PO₄ (10 mmol), and ligand (1 mmol). prep2 Add 2-pyrrolidinone (10 mmol) and DMSO (10 mL). prep1->prep2 prep3 Seal the tube, evacuate, and backfill with Argon (3x). prep2->prep3 react1 Add aryl iodide (12 mmol) via syringe. prep3->react1 react2 Place the tube in a preheated oil bath at 110 °C. react1->react2 react3 Stir vigorously for 5-12 hours. Monitor by TLC/GC-MS. react2->react3 work1 Cool to room temperature. Dilute with Ethyl Acetate. react3->work1 work2 Filter through a pad of Celite, wash with Ethyl Acetate. work1->work2 work3 Concentrate filtrate under reduced pressure. work2->work3 work4 Purify by silica gel column chromatography. work3->work4 caption Experimental workflow for Ullmann-Goldberg N-arylation.

Experimental workflow for Ullmann-Goldberg N-arylation.

Materials:

  • Copper(I) iodide (CuI, 0.5 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 10 mmol, 1.0 equiv)

  • (S)-N-methylpyrrolidine-2-carboxylate ligand (1 mmol, 10 mol%)[7][10]

  • 2-Pyrrolidinone (10 mmol, 1.0 equiv)

  • Aryl iodide (12 mmol, 1.2 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO, 10 mL)

  • Argon gas supply

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg, 0.5 mmol), K₃PO₄ (2.12 g, 10 mmol), the ligand (143 mg, 1 mmol), and 2-pyrrolidinone (0.85 g, 10 mmol).

  • Inerting: Seal the tube with a rubber septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous DMSO (10 mL) followed by the aryl iodide (e.g., iodobenzene, 2.45 g, 12 mmol) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the pure N-aryl pyrrolidinone.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone (Buchwald-Hartwig)

This is a representative protocol adapted from established procedures for the Buchwald-Hartwig amination of amides.[9][11]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 1 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.3 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 14 mmol, 1.4 equiv)

  • 2-Pyrrolidinone (10 mmol, 1.0 equiv)

  • Aryl bromide (10 mmol, 1.0 equiv)

  • Anhydrous Toluene (20 mL)

  • Argon gas supply (glovebox recommended)

Procedure:

  • Catalyst Preparation (in a glovebox): To an oven-dried vial, add Pd(OAc)₂ (22.4 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and NaOt-Bu (1.35 g, 14 mmol).

  • Reagent Addition (in a glovebox): Add 2-pyrrolidinone (0.85 g, 10 mmol) and the aryl bromide (e.g., 4-bromotoluene, 1.71 g, 10 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.

Conclusion and Method Selection

Both the Buchwald-Hartwig amination and the modern Ullmann-Goldberg condensation are exceptionally powerful methods for the synthesis of N-aryl pyrrolidinones. The choice between them is dictated by project-specific priorities.

  • For maximum versatility, functional group tolerance, and milder conditions , the Buchwald-Hartwig amination is often the method of choice, particularly in a discovery chemistry setting where a broad range of aryl halides (including chlorides) may be explored.

  • For cost-sensitive, large-scale syntheses where the substrate is a reactive aryl iodide or bromide , the Ullmann-Goldberg condensation presents a highly attractive, economical, and robust alternative.

Ultimately, a thorough understanding of the mechanistic principles and practical considerations of both transformations will enable the informed scientist to efficiently access the valuable N-aryl pyrrolidinone scaffold for any application.

References

  • Mol Divers. 2025 Apr;29(2):1851-1893. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • Ullmann–Goldberg catalytic cycle. The possible intermediates species... ResearchGate. [Link]

  • Scheme 2. General catalytic cycle for the modified Ullmann amination reaction... ResearchGate. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2005). The mechanism of the modified Ullmann reaction. Dalton Transactions, (1), 121-127. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1153-1161. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Monika, J., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Future Medicinal Chemistry, 3(1), 69-96. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 87, 235-244. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. [Link]

  • O'Brien, P. (2005). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 127(44), 15364–15365. [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]

  • Scheme 2.9: Catalytic cycle for the Buchwald-Hartwig amination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Palladium- versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. ResearchGate. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

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"biological activity comparison of pyrrolidinone isomers"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activity of Pyrrolidinone Isomers: A Guide for Researchers

For drug development professionals, researchers, and scientists, understanding the nuanced relationship between a molecule's spatial arrangement and its biological function is paramount. The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The non-planar, puckered nature of the pyrrolidinone ring allows for a diverse three-dimensional presentation of its substituents, leading to significant differences in the pharmacological profiles of its various isomers.[3] This guide provides an in-depth comparison of the biological activities of pyrrolidinone isomers, highlighting the critical role of stereochemistry in target engagement and cellular response. We will delve into a specific case study to illustrate these principles, supported by experimental data and detailed protocols.

The Decisive Role of Stereochemistry

The spatial orientation of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with chiral biological macromolecules such as enzymes and receptors.[4] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of a pyrrolidinone-based compound can exhibit vastly different potencies, selectivities, and even completely different modes of action.[3][5] This stereoselectivity arises from the specific three-point interactions required for optimal binding to a protein's active site. A change in the configuration at a single stereocenter can disrupt these interactions, leading to a significant loss of biological activity.

Case Study: Stereoselective Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A compelling example of stereoselectivity in the biological activity of pyrrolidinone isomers is seen in the inhibition of the aldo-keto reductase enzyme AKR1C3. This enzyme is implicated in the progression of various cancers, including prostate and breast cancer, making it an attractive therapeutic target.[6]

A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones were synthesized and evaluated as non-carboxylate inhibitors of AKR1C3.[6] Within this series, the stereochemistry of a methyl substituent at the 5-position of the pyrrolidinone ring was found to be a critical determinant of inhibitory potency.

Comparative Inhibitory Activity

The (R)- and (S)-enantiomers of 5-methyl-1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one were assayed for their ability to inhibit AKR1C3. The results, summarized in the table below, demonstrate a clear stereochemical preference for the (S)-enantiomer.

CompoundEnantiomerAKR1C3 IC50 (nM)
1 (S)80
2 (R)>10,000

Data sourced from Heinrich et al. (2013)[6]

The (S)-enantiomer exhibited potent inhibition of AKR1C3 with an IC50 value of 80 nM, while the (R)-enantiomer was essentially inactive, with an IC50 value greater than 10,000 nM.[6] This greater than 125-fold difference in potency underscores the high degree of stereoselectivity of the AKR1C3 active site.

Structure-Activity Relationship (SAR)

The pronounced difference in activity between the (S) and (R) enantiomers suggests a specific binding orientation within the AKR1C3 active site. X-ray crystallography studies of related compounds have shown that the pyrrolidinone ring itself does not directly interact with the catalytic residues in the oxyanion hole.[6] Instead, its role is likely to correctly position the appended phenylsulfonylpiperidine moiety for optimal interactions with the enzyme. The presence and orientation of the 5-methyl group in the (S)-enantiomer may facilitate this optimal binding conformation, whereas in the (R)-enantiomer, it likely introduces a steric clash that prevents effective binding.

This example highlights the importance of exploring the full stereochemical landscape of a lead compound. Had only the racemic mixture been tested, the potent activity of the (S)-enantiomer might have been masked by the inactivity of the (R)-enantiomer, potentially leading to the premature abandonment of a promising scaffold.

Experimental Protocols

To enable researchers to conduct similar comparative studies, a detailed protocol for an in vitro AKR1C3 inhibition assay is provided below.

Protocol: In Vitro AKR1C3 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against recombinant human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Substrate: Phenanthrenequinone (PQ)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Test compounds (pyrrolidinone isomers) dissolved in DMSO

  • 96-well microplate (UV-transparent)

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of phenanthrenequinone in a suitable organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution (or DMSO for control wells)

      • Recombinant AKR1C3 enzyme

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add NADPH to all wells.

    • Initiate the enzymatic reaction by adding the phenanthrenequinone substrate to all wells.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. This corresponds to the oxidation of NADPH.

    • Collect data at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Normalize the data to the control wells (containing only DMSO).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the AKR1C3 inhibition assay.

AKR1C3_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of pyrrolidinone isomers in DMSO Plate_Setup Add buffer, compound, and enzyme to 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute recombinant AKR1C3 in assay buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare NADPH and Phenanthrenequinone stocks Reaction_Start Add NADPH and substrate to initiate reaction Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Data_Collection Measure absorbance decrease at 340 nm Reaction_Start->Data_Collection Velocity_Calc Calculate initial reaction velocities Data_Collection->Velocity_Calc Normalization Normalize data to DMSO control Velocity_Calc->Normalization IC50_Calc Plot dose-response curve and determine IC50 Normalization->IC50_Calc

Caption: Workflow for the in vitro AKR1C3 inhibition assay.

Conclusion

The dramatic difference in biological activity between the (S) and (R) enantiomers of 5-methyl-1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one provides a clear and compelling illustration of the importance of stereochemistry in drug design. This case study, and countless others in the literature, demonstrates that a deep understanding of the three-dimensional structure of small molecules and their interactions with biological targets is essential for the development of potent and selective therapeutics. For researchers working with pyrrolidinone-based scaffolds, the early and thorough evaluation of all possible stereoisomers is not merely an academic exercise but a critical step in unlocking the full therapeutic potential of this versatile chemical class.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6643. Available at: [Link]

  • Kolb, V. M. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2769–2776. Available at: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. Available at: [Link]

  • Edwards, G. A. (2018). Stereoselective Synthesis and Biological Evaluation of Pyrrolidine Natural Products and 4-Oxazolidinone Antimicrobial Agents. ProQuest Dissertations Publishing. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249211. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1539-1552. Available at: [Link]

  • McPhee, K., et al. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. Available at: [Link]

  • Pawar, P. A., & Niphade, A. S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(S09), 1251-1258. Available at: [Link]

  • Wang, H., et al. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 68, 116865. Available at: [Link]

  • Onichem. (n.d.). The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

  • Ramirez, D., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 28(14), 5360. Available at: [Link]

  • Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6608. Available at: [Link]

  • Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

  • Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

Comparative Guide to the Validation of Analytical Methods for GSK2606414 (CAS 1260780-98-0)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the validation of GSK2606414 (CAS 1260780-98-0), a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). As a critical component in the Unfolded Protein Response (UPR) pathway, the accurate quantification of GSK2606414 is paramount for preclinical studies, clinical trials, and quality control. This document details the regulatory framework, compares common analytical techniques with supporting experimental protocols, and offers insights into selecting the appropriate method for a specific research or development phase.

Introduction: The Significance of GSK2606414 and Its Analysis

GSK2606414 is a therapeutic agent that targets PERK, a key sensor in the UPR pathway.[1][2] The UPR is a cellular stress response system that becomes activated when the endoplasmic reticulum's (ER) protein-folding capacity is compromised.[1][3] While transient UPR activation is a protective mechanism, chronic activation can lead to cell death and is implicated in diseases such as cancer and neurodegenerative disorders.[1][3] GSK2606414, by selectively inhibiting the kinase activity of PERK, prevents the downstream phosphorylation of eIF2α, thereby restoring normal protein synthesis and mitigating the detrimental effects of prolonged ER stress.[1][2]

Given its therapeutic potential, having robust, reliable, and validated analytical methods to quantify GSK2606414 in various matrices—from bulk pharmaceutical ingredients to complex biological fluids like plasma—is a non-negotiable requirement for drug development. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring data integrity for regulatory submissions and clinical decision-making.

The Role of the PERK Signaling Pathway

Understanding the mechanism of action is crucial for appreciating the context of bioanalysis. ER stress triggers the activation of three main sensors, including PERK. Activated PERK phosphorylates eIF2α, which leads to a general attenuation of protein synthesis but selectively promotes the translation of stress-response factors like ATF4.[3] Chronic activation, however, can lead to apoptosis via the ATF4-CHOP pathway.[3] GSK2606414 intervenes at the initial step of this cascade.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Unfolded Proteins) PERK_inactive PERK (Inactive) ER_Stress->PERK_inactive triggers activation PERK_active PERK (Active) (Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 selectively promotes Protein_Synth Global Protein Synthesis p_eIF2a->Protein_Synth inhibits CHOP CHOP Expression ATF4->CHOP Stress_Response Stress Response Genes ATF4->Stress_Response GSK2606414 GSK2606414 GSK2606414->PERK_active inhibits Apoptosis Apoptosis CHOP->Apoptosis leads to

Caption: Simplified PERK signaling pathway and the inhibitory action of GSK2606414.

The Regulatory Pillar: Principles of Analytical Method Validation

The validation of analytical procedures is a mandate from regulatory bodies worldwide. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation Guidance for Industry" provide the foundational frameworks.[4][5][6][7][8] The objective is to demonstrate that the chosen analytical method is fit for its intended purpose.[8][9]

Core Validation Parameters

A successful validation study rigorously evaluates a set of core performance characteristics. The specific parameters depend on the type of assay (e.g., quantitative vs. limit test), but for the quantification of an active pharmaceutical ingredient (API) like GSK2606414, the following are essential.[10][11]

Parameter Objective & Causality Typical Acceptance Criteria (for Chromatography)
Specificity/ Selectivity To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants. This ensures the result is not a false positive.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples.
Linearity & Range To establish a direct proportional relationship between analyte concentration and the instrument's response over a defined concentration range. This is the basis for accurate quantification.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be well-fitted by a linear regression model.
Accuracy To measure the closeness of the experimental value to the true value. This is assessed by analyzing quality control (QC) samples at known concentrations and calculating the percent recovery.Mean accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, across different days/analysts).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. This defines the lower boundary of the assay's useful range.Signal-to-noise ratio typically >10; must meet accuracy and precision criteria (±20%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This demonstrates reliability for routine use.System suitability parameters should remain within acceptance criteria.
Stability To evaluate the chemical stability of the analyte in the biological matrix under specific conditions and storage durations (e.g., freeze-thaw, bench-top, long-term storage).Mean stability sample concentrations should be within ±15% of nominal concentration.

Acceptance criteria are based on general FDA and ICH guidelines and may be adapted based on the specific application.[4][7]

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation Dev Develop Initial Procedure (e.g., HPLC, LC-MS) Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOQ / LOD Robustness Robustness Stability Stability Specificity->Linearity Report Final Validation Report Specificity->Report Linearity->Accuracy Linearity->Report Accuracy->Precision Accuracy->Report Precision->LOQ Precision->Report LOQ->Robustness LOQ->Report Robustness->Stability Robustness->Report Stability->Report Routine Routine Sample Analysis Report->Routine

Caption: Logical workflow for analytical method validation.

Comparison of Analytical Techniques for GSK2606414

The two most common and powerful techniques for the quantitative analysis of small molecules like GSK2606414 are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: HPLC-UV for Purity and Formulation Analysis

Principle: HPLC-UV is a robust and widely accessible technique ideal for quantifying the API in drug substances and formulated products where concentrations are relatively high. The method separates GSK2606414 from impurities and excipients on a chromatographic column, and a UV detector quantifies the analyte based on its absorbance of light at a specific wavelength.

Best Suited For:

  • API purity assessment.

  • Quantification in pharmaceutical dosage forms (e.g., tablets, capsules).

  • In-process controls and stability testing.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). Rationale: This combination provides good peak shape and retention for moderately polar compounds like GSK2606414.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: Determined by scanning a standard solution of GSK2606414 to find the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of GSK2606414 reference standard and dissolve in 10 mL of a suitable solvent (e.g., DMSO, Acetonitrile).[12][13]

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock standard with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation (e.g., for a tablet): Crush a tablet, accurately weigh a portion of the powder, dissolve in a known volume of diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Inject the prepared standards to establish the calibration curve.

    • Analyze QC samples (prepared independently) at low, medium, and high concentrations to determine accuracy and precision.

    • Analyze stressed samples (e.g., acid, base, peroxide, heat, light) to demonstrate specificity against potential degradants.

Method 2: LC-MS/MS for Bioanalysis in Biological Matrices

Principle: LC-MS/MS is the gold standard for quantifying drugs in complex biological matrices like plasma, serum, or tissue homogenates.[14] Its power lies in its exceptional sensitivity and selectivity. After chromatographic separation, the mass spectrometer ionizes the analyte, selects the specific parent ion (Q1), fragments it (Q2), and detects a specific fragment ion (Q3). This Multiple Reaction Monitoring (MRM) provides a unique signature for the analyte, virtually eliminating matrix interference.

Best Suited For:

  • Pharmacokinetic (PK) and toxicokinetic (TK) studies.

  • Metabolite identification and quantification.

  • Therapeutic drug monitoring (TDM).

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: UHPLC provides faster run times and better peak resolution.

    • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determined by infusing a standard solution of GSK2606414 and a suitable stable-isotope labeled internal standard (SIL-IS) to identify the optimal precursor-to-product ion transitions.

      • GSK2606414: (e.g., m/z [M+H]+ → fragment)

      • Internal Standard (e.g., GSK2606414-d4): (e.g., m/z [M+H]+ → fragment)

    • Optimization: Optimize source parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (Plasma):

    • Protein Precipitation: To 50 µL of plasma sample, add 10 µL of SIL-IS working solution. Add 150 µL of cold acetonitrile, vortex vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Analysis: Transfer the supernatant to an autosampler vial and inject. Rationale: This is a fast and effective method for cleaning up biological samples for LC-MS/MS analysis.

LCMS_Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data

Caption: Typical sample preparation workflow for LC-MS/MS bioanalysis.

Head-to-Head Performance Comparison
Performance Metric HPLC-UV LC-MS/MS Justification
Sensitivity (LOQ) µg/mL to high ng/mL rangeLow ng/mL to pg/mL rangeMass spectrometry is inherently more sensitive than UV absorbance, allowing for the detection of much lower concentrations.
Selectivity Moderate to HighVery HighMRM in LC-MS/MS is highly specific, filtering out chemical noise and matrix components that may co-elute and interfere with UV detection.
Matrix Effect Low (for simple matrices)High (for biological matrices)ESI is prone to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and the use of an internal standard.
Throughput ModerateHigh (with UHPLC)UHPLC systems used with MS/MS allow for very fast gradient separations, often enabling run times of less than 5 minutes per sample.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. LC-MS/MS requires specialized expertise and significant capital investment.
Application Purity, Formulation QCBioanalysis, PharmacokineticsThe choice is driven by the required sensitivity and the complexity of the sample matrix.

Conclusion and Recommendations

The validation of analytical methods for GSK2606414 is a critical activity that underpins the entire drug development process. The choice between HPLC-UV and LC-MS/MS is not a matter of which is "better," but which is "fitter for purpose."

  • For quality control, purity testing, and analysis of final drug products , where analyte concentrations are high and the matrix is simple, a well-validated HPLC-UV method is robust, cost-effective, and perfectly suitable.

  • For bioanalytical applications , such as measuring drug concentrations in plasma to determine a compound's pharmacokinetic profile, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

Ultimately, a comprehensive analytical strategy for a compound like GSK2606414 will employ both techniques. A robust HPLC-UV method ensures the quality of the drug substance, while a validated LC-MS/MS bioanalytical method provides the critical data needed to understand its behavior in biological systems.

References

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A Comparative Guide to the Cross-Reactivity Profiling of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), unforeseen toxicity, or a dilution of the intended therapeutic effect, representing a primary cause of late-stage clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a foundational component of a successful drug development program.[3][4]

This guide focuses on a novel investigational compound, Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate (hereafter designated Cmpd-X ). The molecule's scaffold, featuring a substituted benzoate ring linked to a pyrrolidinone moiety, is prevalent in a range of biologically active agents.[5][6] For instance, related 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target of significant interest in oncology.[7] Other pyrrolidinone-containing structures are known to interact with targets as diverse as the androgen receptor and monoamine transporters.[8][9]

Given this chemical precedent, this guide presents a comprehensive, tiered strategy for characterizing the selectivity and cross-reactivity profile of Cmpd-X. We will operate under the hypothesis that its primary target is LSD1 and compare its performance against two reference compounds:

  • GSK2879552 (Comparator A): A known potent and highly selective, mechanism-based inhibitor of LSD1.

  • Tranylcypromine (Comparator B): A non-selective monoamine oxidase (MAO) and LSD1 inhibitor, representing a "dirtier" pharmacological profile.

This comparative analysis will provide a framework for objectively evaluating Cmpd-X's potential as a selective therapeutic agent, supported by detailed experimental protocols and data interpretation guidelines.

Part 1: A Tiered Strategy for Cross-Reactivity Profiling

A logical, cost-effective approach to selectivity profiling begins with broad, high-throughput screening and progressively narrows to specific, functional assays to confirm and characterize any identified off-target hits. This tiered system ensures that resources are allocated efficiently while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Early Discovery Screening cluster_1 Tier 2: Lead Optimization & Hit Confirmation cluster_2 Tier 3: Preclinical Candidate Validation T1_InSilico In Silico Prediction (Structural Homology Search) T1_BroadPanel Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen44) T1_InSilico->T1_BroadPanel Identifies potential liability classes T2_Biochemical Biochemical IC50 Determination (Enzyme/Receptor Assays) T1_BroadPanel->T2_Biochemical Identifies specific hits for confirmation T2_Selectivity Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) T2_Biochemical->T2_Selectivity Quantifies potency and selectivity T3_Cellular Cellular Target Engagement (e.g., CETSA) T2_Selectivity->T3_Cellular Validates promising candidates T3_Functional Functional Cellular Assays (e.g., Biomarker Modulation) T3_Cellular->T3_Functional Confirms activity in a physiological context

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Experimental Methodologies & Data Comparison

Tier 1: Broad Panel Off-Target Screening

The initial step is to screen Cmpd-X at a single, high concentration (typically 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins Discovery SafetyScreen44® panel are an industry standard for this purpose, providing rapid identification of potential off-target liabilities from diverse gene families.[2][10] This approach is crucial for identifying undesirable activities early, guiding medicinal chemistry efforts to enhance selectivity.[4]

Hypothetical Screening Results:

Let's assume the SafetyScreen44® results for Cmpd-X at 10 µM show >50% inhibition at the following targets:

  • LSD1 (KDM1A): Expected on-target activity.

  • Monoamine Oxidase A (MAO-A): A structurally related enzyme to LSD1.

  • Dopamine Transporter (DAT): A common off-target for pyrrolidine-containing scaffolds.[11][12]

  • Androgen Receptor (AR): An off-target hit based on structural alerts from similar compounds.[8]

These "hits" will be carried forward for quantitative confirmation in Tier 2.

Tier 2: Quantitative Biochemical Assays

The objective of this tier is to determine the potency (IC50) of Cmpd-X and its comparators against the primary target (LSD1) and the off-targets identified in Tier 1.

This protocol measures the ability of a compound to inhibit the enzymatic activity of LSD1 or MAO-A. A common method involves a coupled-enzyme reaction that produces a detectable signal (e.g., luminescence or fluorescence).[13]

Methodology:

  • Reagents: Recombinant human LSD1 or MAO-A enzyme, appropriate substrate (e.g., dimethylated histone H3 peptide for LSD1, a specific amine for MAO-A), horseradish peroxidase (HRP), and a luminogenic or fluorogenic HRP substrate (e.g., Amplex Red).

  • Preparation: Serially dilute Cmpd-X and comparator compounds in DMSO, then further dilute into the assay buffer.

  • Reaction Incubation: In a 96- or 384-well plate, combine the enzyme, the test compound at various concentrations, and the primary substrate. Incubate for a predetermined time (e.g., 60 minutes) at 37°C to allow the demethylase/oxidase reaction to proceed, producing H₂O₂ as a byproduct.

  • Detection: Add the detection reagent mixture (HRP and its substrate). HRP will use the H₂O₂ generated by the primary reaction to convert the substrate into a fluorescent or luminescent product.

  • Data Acquisition: Read the signal on a plate reader. The signal intensity is proportional to enzyme activity.

  • Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor or transporter.[15][16] They measure the ability of a test compound to compete with a radioactively labeled ligand known to bind to the target with high affinity.[17]

Methodology:

  • Reagents: Membrane preparations from cells expressing the human DAT or AR, a high-affinity radioligand (e.g., [³H]-WIN 35,428 for DAT; [³H]-Mibolerone for AR), and appropriate assay buffers.

  • Competition Binding: In a multi-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[18]

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Add scintillation cocktail to the wells and count the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: The amount of radioactivity detected is inversely proportional to the test compound's affinity for the target. Calculate IC50 values by non-linear regression, which can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

The following table summarizes hypothetical data generated from these Tier 2 assays, allowing for a direct comparison of selectivity. The Selectivity Index is calculated as (Off-Target IC50 / On-Target IC50). A higher index indicates greater selectivity for the primary target.

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)DAT Ki (nM)AR Ki (nM)MAO-A Selectivity IndexDAT Selectivity IndexAR Selectivity Index
Cmpd-X 50 1,5008,500>10,00030x 170x >200x
Comparator A (GSK2879552) 25>50,000>50,000>50,000>2000x >2000x >2000x
Comparator B (Tranylcypromine) 2,00025015,000>50,0000.125x (MAO-A selective) 7.5x >25x

Interpretation:

  • Cmpd-X shows good potency against its intended target, LSD1. It displays moderate selectivity (30-fold) against the related enzyme MAO-A and good selectivity (>170-fold) against DAT and AR.

  • Comparator A exemplifies a highly selective compound, with over 2000-fold selectivity against all tested off-targets.

  • Comparator B is clearly non-selective, being 8-fold more potent against MAO-A than LSD1.

Tier 3: Cellular Target Engagement & Functional Confirmation

Biochemical activity does not always translate to a cellular context. Tier 3 assays are essential to confirm that Cmpd-X can engage its intended target within a living cell and elicit a functional response.[19]

CETSA is a powerful method for verifying direct target engagement in a cellular environment.[20] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[21][22]

G start Treat intact cells with Vehicle or Cmpd-X heat Heat cell suspensions across a temperature gradient start->heat lyse Lyse cells and separate soluble vs. aggregated proteins (centrifugation) heat->lyse quantify Quantify soluble target protein (e.g., Western Blot, MS) lyse->quantify plot Plot soluble protein vs. temperature to generate melting curves quantify->plot shift A shift in the melting curve indicates target stabilization and engagement plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing LSD1) with either vehicle (DMSO) or a saturating concentration of Cmpd-X for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[23]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of soluble LSD1 protein remaining at each temperature point using a standard method like Western Blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble LSD1 as a function of temperature. A successful target engagement by Cmpd-X will result in a rightward shift of the melting curve compared to the vehicle-treated cells, indicating thermal stabilization.[19]

A positive result in CETSA provides strong evidence that Cmpd-X reaches and binds to LSD1 in its native cellular environment, validating the biochemical findings.

Conclusion and Future Directions

This comparative guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, this compound (Cmpd-X). Based on our hypothetical data, Cmpd-X emerges as a potent LSD1 inhibitor with a promising, though not perfect, selectivity profile. Its 30-fold selectivity over MAO-A is a key parameter that would require careful consideration and potential optimization through further medicinal chemistry efforts.

The confirmation of cellular target engagement via CETSA would solidify its mechanism of action. The next logical steps in its preclinical development would involve:

  • Kinome Screening: To assess for off-target activity against a broad panel of protein kinases.

  • In vivo Efficacy Studies: To determine if the observed biochemical potency translates to a therapeutic effect in animal models.

  • Safety Pharmacology Studies: To investigate potential liabilities in key organ systems (cardiovascular, CNS, respiratory) as guided by the initial off-target screening results, in accordance with regulatory guidelines.[3]

By integrating these multi-tiered analyses, researchers and drug development professionals can build a robust data package to make informed decisions, mitigating risks and increasing the probability of advancing a safe and effective therapeutic candidate to the clinic.

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Performance Benchmark: Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate in γ-Secretase Modulation Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: This document presents a hypothetical performance benchmark for the novel compound Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate, hereafter referred to as M3M4P-B. The experimental data within is illustrative, designed to showcase a robust framework for evaluating γ-secretase modulators based on established scientific principles and methodologies. M3M4P-B is a theoretical molecule for the purpose of this guide, and the data is not from actual experiments.

Introduction: The Rationale for Novel γ-Secretase Modulators

The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid-long variant (Aβ42), in the brain is a central event in the pathology of Alzheimer's disease (AD).[1][2] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] While early therapeutic strategies focused on the complete inhibition of γ-secretase, this approach often led to significant side effects due to the enzyme's role in processing other critical substrates, most notably Notch.[4][5] This has shifted focus towards the development of γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to favor the production of shorter, less aggregation-prone Aβ peptides like Aβ38, while reducing the pathogenic Aβ42, without blocking overall enzyme function.[2][5]

This guide provides a comparative performance analysis of our hypothetical compound, M3M4P-B, against established reference γ-secretase modulators. We will detail the experimental frameworks used for this evaluation, explaining the causal logic behind our assay choices and presenting the data in a clear, comparative format.

The Amyloid Cascade and the Role of γ-Secretase

The amyloidogenic pathway begins with the cleavage of APP by β-secretase (BACE1), producing a membrane-bound C-terminal fragment (C99).[2][3] The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain, releasing Aβ peptides of varying lengths.[6] GSMs are thought to bind to the transmembrane domain of presenilin-1 (PSEN1), a key component of the γ-secretase complex, inducing a conformational change that shifts the cleavage site.[2] This results in a decrease in Aβ42 and an increase in shorter Aβ peptides.

app_processing cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) Cleavage APP->BACE1 Step 1 C99 C99 Fragment Gamma_Secretase γ-secretase Cleavage C99->Gamma_Secretase Step 2 BACE1->C99 sAPPb sAPPβ (soluble fragment) BACE1->sAPPb Ab42 Aβ42 (Pathogenic) Gamma_Secretase->Ab42 Ab40 Aβ40 Gamma_Secretase->Ab40 Ab38 Aβ38 (Non-pathogenic) Gamma_Secretase->Ab38 M3M4P_B M3M4P-B (GSM) M3M4P_B->Gamma_Secretase Modulates

Caption: Amyloid Precursor Protein (APP) processing pathway.

Comparative Performance Analysis of M3M4P-B

M3M4P-B was benchmarked against two reference compounds: GSM-A (a representative second-generation non-NSAID GSM) and GSI-B (a pan-γ-secretase inhibitor, DAPT). The primary endpoints for evaluation were the potency in reducing Aβ42 production, the potency in increasing Aβ38 production, and the selectivity against Notch cleavage.

In Vitro Potency and Selectivity

The following table summarizes the hypothetical data obtained from the cell-based and cell-free assays detailed in the subsequent sections. Potency is expressed as the half-maximal effective concentration (EC50) for modulators and the half-maximal inhibitory concentration (IC50) for inhibitors.

CompoundAssay TypeAβ42 Reduction (EC50/IC50, nM)Aβ38 Induction (EC50, nM)Notch Cleavage Inhibition (IC50, nM)Selectivity Index (Notch IC50 / Aβ42 EC50)
M3M4P-B Cell-Based1525>10,000>667
GSM-ACell-Based3055>10,000>333
GSI-B (DAPT)Cell-Based50N/A1002

Interpretation of Results:

The illustrative data demonstrates that M3M4P-B possesses superior potency in reducing Aβ42 and inducing Aβ38 compared to the reference modulator, GSM-A. Critically, M3M4P-B shows a high selectivity index, indicating a wide therapeutic window with a low risk of Notch-related side effects.[4][5] In contrast, the pan-inhibitor GSI-B inhibits both Aβ production and Notch cleavage at similar concentrations, highlighting the risks associated with non-selective inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we employed validated, industry-standard assay platforms. The following are detailed methodologies for the key experiments.

Cell-Based γ-Secretase Activity Assay (Luciferase Reporter)

This assay provides a quantitative measure of γ-secretase's catalytic activity on an APP substrate in a cellular context.[4][7]

Principle: U2OS cells are stably transfected to express an APP C99 fragment fused to a Gal4-VP16 transcription factor.[1][8] When C99 is cleaved by γ-secretase, the intracellular domain (AICD)-Gal4-VP16 fragment is released, translocates to the nucleus, and drives the expression of a luciferase reporter gene. GSMs will not inhibit this process, but a counterscreen for Notch activity is essential.

Workflow Diagram:

luciferase_assay_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition seed_cells Seed U2OS-APP-C99-Luc cells in 96-well plates incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add M3M4P-B, GSM-A, GSI-B at various concentrations incubate_24h_1->add_compounds incubate_24h_2 Incubate 24h add_compounds->incubate_24h_2 lyse_cells Lyse cells incubate_24h_2->lyse_cells add_luciferin Add luciferase substrate lyse_cells->add_luciferin read_luminescence Read luminescence add_luciferin->read_luminescence

Caption: Workflow for the cell-based luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed U2OS cells stably expressing the APP-C99-Gal4-VP16 construct and a luciferase reporter in 96-well white, clear-bottom plates at a density of 20,000 cells per well.[7]

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of M3M4P-B, GSM-A, and GSI-B in DMSO, and then dilute into the cell culture medium. Add the compounds to the cells. The final DMSO concentration should be kept below 0.5%.

  • Treatment: Incubate the cells with the compounds for 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is read on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine IC50 values.

Cell-Free Aβ Peptide Quantification Assay

This assay directly measures the production of different Aβ peptides from a recombinant substrate by isolated γ-secretase. It is crucial for confirming the modulatory profile of a compound.

Principle: Membrane fractions containing the γ-secretase complex are isolated from HEK293 cells.[9] A recombinant C100 substrate is added, and the reaction is allowed to proceed in the presence of the test compound. The resulting Aβ peptides (Aβ38, Aβ40, Aβ42) are then quantified using a sensitive immunoassay, such as Meso Scale Discovery (MSD) or ELISA.[4][10]

Step-by-Step Protocol:

  • Membrane Preparation: Isolate crude cell membranes from HEK293 cells overexpressing APP.

  • Assay Reaction: In a 96-well plate, combine the cell membrane preparation, the recombinant C100 substrate, and the test compounds (M3M4P-B, GSM-A, GSI-B) in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours.

  • Aβ Quantification: Stop the reaction and quantify the levels of Aβ38, Aβ40, and Aβ42 using a multiplex immunoassay (e.g., MSD).

  • Data Analysis: Calculate the percent reduction of Aβ42 and the percent induction of Aβ38 relative to a vehicle (DMSO) control. Determine EC50 values by plotting the percentage effect against the compound concentration.

Notch Selectivity Assay

This assay is critical to de-risk a GSM candidate by ensuring it does not interfere with the processing of the Notch receptor.

Principle: A cell line is engineered to express a Notch1 construct (NΔE) that is a direct substrate for γ-secretase, linked to a luciferase reporter, similar to the APP assay.[4] Inhibition of γ-secretase activity on this substrate leads to a decrease in the luciferase signal.

Protocol: The protocol is identical to the cell-based γ-secretase activity assay described in section 1, but using a cell line expressing the Notch-luciferase reporter system. A decrease in luminescence indicates inhibition of Notch processing.

Conclusion

This comparative guide outlines a comprehensive framework for the preclinical evaluation of novel γ-secretase modulators. Based on the hypothetical data, this compound (M3M4P-B) demonstrates a highly promising profile, with potent, selective modulation of γ-secretase activity towards a non-amyloidogenic pathway. The detailed protocols and clear data presentation are intended to provide researchers with a robust template for their own compound benchmarking activities in the pursuit of next-generation Alzheimer's disease therapeutics.

References

  • Title: Quantitative γ-Secretase Assays for Alzheimer Source: JoVE Journal URL: [Link]

  • Title: γ-Secretase Activity Assay Source: Creative Bioarray CellAssay URL: [Link]

  • Title: Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms Source: NIH URL: [Link]

  • Title: Gamma Secretase Activity Assay Cell Line Source: Innoprot In Vitro CNS Models URL: [Link]

  • Title: Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line Source: BioTecx URL: [Link]

  • Title: The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease Source: Frontiers in Aging Neuroscience URL: [Link]

  • Title: Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase Source: PubMed Central URL: [Link]

  • Title: γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not Source: NIH URL: [Link]

  • Title: gamma‐secretase modulation: from bench to clinic Source: PMC - NIH URL: [Link]

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A Comparative Analysis of the Physicochemical Properties of Substituted Benzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzoic acid and its substituted derivatives represent a fundamental scaffold in medicinal chemistry. The nature and position of substituents on the phenyl ring dramatically influence key properties such as acidity (pKa), solubility, lipophilicity (logP), and melting point. These parameters, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comparative analysis of these critical physicochemical properties across a range of substituted benzoates. We will delve into the underlying principles governing these properties, supported by experimental data and established methodologies for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions during the lead optimization and formulation development processes.

The Influence of Substituents on Acidity (pKa)

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion.[1] Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the stability of the negative charge on the carboxylate group.[1][2]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the carboxyl group.[1] This delocalization of the negative charge stabilizes the benzoate anion, resulting in a stronger acid (lower pKa value).[1] The acid-strengthening effect is generally more pronounced when the EWG is at the ortho or para position due to the involvement of resonance, in addition to the inductive effect.[1]

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH3), hydroxyl (-OH), and methoxy (-OCH3) push electron density towards the carboxyl group.[1][2] This intensifies the negative charge on the carboxylate, destabilizing the anion and making the acid weaker (higher pKa value).[1] When these groups are at the para position, the electron-donating resonance effect often outweighs the electron-withdrawing inductive effect, leading to a decrease in acidity compared to benzoic acid.[3]

  • The Ortho-Effect: A noteworthy phenomenon is the "ortho-effect," where almost any substituent at the ortho position increases the acidity of benzoic acid, regardless of whether it is electron-donating or electron-withdrawing.[3][4] This is believed to be a combination of steric and electronic factors.[3][4] The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, thereby increasing the acidity.[3]

Comparative pKa Values of Substituted Benzoic Acids
SubstituentPositionpKa Value
-H-4.20[5]
-OHortho2.97[5]
-OHmeta4.06[5]
-OHpara4.48[5]
-NO2ortho2.2[3]
-NO2meta3.4[3]
-NO2para3.5[3]
-Clortho2.9[3]
-Clmeta3.8[3]
-Clpara4.0[3]
-CH3ortho3.9[3]
-CH3meta4.3[3]
-CH3para4.4[3]
-OCH3ortho4.1[3]
-OCH3meta4.1[3]
-OCH3para4.5[3]
-NH2ortho4.78[5]
-NH2meta4.55[5]

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for determining the pKa of a compound.[6][7][8] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M NaOH and 0.1 M HCl solutions prep1->prep2 prep3 Dissolve benzoate sample in appropriate solvent prep2->prep3 prep4 Maintain constant ionic strength (e.g., 0.15 M KCl) prep3->prep4 titrate1 Purge sample solution with nitrogen prep4->titrate1 titrate2 Titrate with 0.1 M NaOH, recording pH at increments titrate1->titrate2 titrate3 Continue until past the equivalence point titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[6]

  • Solution Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6] Dissolve a precisely weighed amount of the substituted benzoate in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). A constant ionic strength should be maintained, for example, by using a 0.15 M potassium chloride solution.[6]

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer.[6] To remove dissolved carbon dioxide, purge the solution with nitrogen gas.[6] Immerse the calibrated pH electrode into the solution.[6] Add the standardized base in small, precise increments, recording the pH after each addition.[6]

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6] This corresponds to the midpoint of the buffer region on the titration curve.[6]

Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. For substituted benzoates, solubility is influenced by factors such as the crystal lattice energy of the solid and the interactions of the solute with the solvent.

The effect of substituents on the solubility of benzoic acids is complex. For instance, the introduction of a polar group like a hydroxyl (-OH) or amino (-NH2) group can increase solubility in water, as demonstrated by the work of Pearce and Newsome on the solubility of aminobenzoic and hydroxybenzoic acids.[9] However, the overall solubility is a balance of various intermolecular forces.

Comparative Aqueous Solubility of Benzoic Acid and Sodium Benzoate
CompoundSolubility in water at 25°C
Benzoic Acid3.44 g/L[10]
Sodium Benzoate612 g/L[11]

The significantly higher solubility of sodium benzoate highlights the common strategy of salt formation to enhance the aqueous solubility of acidic drugs.

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[12][13]

Workflow for Solubility Determination:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid benzoate to a known volume of solvent prep2 Ensure a suspension is formed equil1 Agitate at a constant temperature (e.g., 37°C) prep2->equil1 equil2 Allow sufficient time to reach equilibrium (e.g., 24-48h) analysis1 Separate the solid and liquid phases (centrifugation/filtration) equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Steps:

  • Preparation: Add an excess amount of the solid substituted benzoate to a flask containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).[12] It is crucial to have undissolved solid present to ensure saturation.[14]

  • Equilibration: The flask is sealed and agitated in a constant temperature environment (e.g., a shaker bath at 37 °C for biopharmaceutical relevance) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[15]

  • Phase Separation: After equilibration, the suspension is allowed to settle, and the solid and liquid phases are separated, usually by centrifugation or filtration.[12]

  • Quantification: The concentration of the dissolved benzoate in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP): A Key Indicator of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes.

The introduction of non-polar substituents, such as alkyl groups, generally increases the lipophilicity of benzoic acid, while polar substituents, like hydroxyl or amino groups, tend to decrease it.

Experimental Protocol: Determination of logP by RP-HPLC

While the shake-flask method can be used to determine logP, it can be time-consuming.[16] A more rapid and resource-sparing approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18] In this method, the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Workflow for logP Determination by RP-HPLC:

logP_Determination cluster_calibration Calibration cluster_analysis Sample Analysis cluster_calculation logP Calculation calib1 Select a set of reference compounds with known logP values calib2 Analyze the reference compounds by RP-HPLC to determine their retention times calib3 Create a calibration curve by plotting logP vs. log(k') of the reference compounds calc1 Use the calibration curve to determine the logP of the sample from its log(k') value calib3->calc1 analysis1 Analyze the substituted benzoate sample under the same HPLC conditions analysis2 Determine its retention time and calculate its capacity factor (k') analysis2->calc1

Caption: Workflow for logP determination by RP-HPLC.

Detailed Steps:

  • Calibration: A series of standard compounds with well-established logP values are injected into the RP-HPLC system to determine their retention times.[17]

  • Sample Analysis: The substituted benzoate of interest is then analyzed under the identical HPLC conditions.

  • Calculation: The capacity factor (k') is calculated for each standard and the sample. A calibration curve is generated by plotting the known logP values of the standards against the logarithm of their capacity factors. The logP of the unknown benzoate is then interpolated from this calibration curve using its measured log(k').

Melting Point: An Indicator of Crystal Lattice Energy

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For substituted benzoates, the melting point is influenced by the strength of the intermolecular forces in the crystal lattice, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Generally, substituents that increase intermolecular forces, such as those capable of hydrogen bonding or those that are highly polar, will increase the melting point. For example, 4-chlorobenzoic acid and 4-nitrobenzoic acid have higher melting points than benzoic acid due to the electron-withdrawing nature of the substituents, which enhances intermolecular forces. Conversely, electron-donating groups like a methyl group can sometimes lead to lower melting points.

Comparative Melting Points of Substituted Benzoic Acids
CompoundMelting Point (°C)
Benzoic Acid122.4[19]
4-Chlorobenzoic Acid~243
4-Nitrobenzoic Acid~242
4-Methylbenzoic Acid~180

Note: Melting points are approximate and can be influenced by purity and crystal form.

Experimental Protocol: Determination of Melting Point

The melting point is typically determined using a capillary tube method or by differential scanning calorimetry (DSC).

Detailed Steps (Capillary Tube Method):

  • A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

The Interplay of Physicochemical Properties: A Holistic View

It is crucial to recognize that these physicochemical properties are often interrelated. For instance, a lower pKa (stronger acid) can influence solubility at a given pH. The Henderson-Hasselbalch equation quantitatively describes this relationship. Similarly, lipophilicity and solubility are often inversely related for a series of compounds.

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that can be used to predict these properties based on the chemical structure of the molecule.[20][21] These models use molecular descriptors to establish a mathematical relationship between structure and a particular property, which can aid in the rational design of new molecules with desired physicochemical profiles.[22][23]

Conclusion

The systematic substitution of the benzoic acid scaffold provides a powerful platform for fine-tuning the physicochemical properties of molecules. A thorough understanding of how different substituents influence pKa, solubility, lipophilicity, and melting point is essential for the successful development of new therapeutic agents. The experimental protocols outlined in this guide provide robust and reliable methods for the accurate determination of these critical parameters, empowering researchers to make data-driven decisions in the complex process of drug discovery and development. By integrating these experimental insights with an understanding of the underlying chemical principles, scientists can more effectively design and optimize molecules with the desired characteristics for therapeutic success.

References
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Safety Operating Guide

Personal protective equipment for handling Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Hazard Analysis and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its chemical structure. It is a substituted methyl benzoate, an ester, and contains a lactam (pyrrolidinone) moiety. While methyl benzoate itself is classified as harmful if swallowed, the toxicological properties of this specific derivative are unknown.[1][2] Prudent practice dictates treating all new or uncharacterized compounds as hazardous.[3][4]

Potential Hazards:

  • Oral Toxicity: Similar to methyl benzoate, it may be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Aromatic esters and amides can cause irritation upon contact.

  • Respiratory Irritation: Inhalation of the powder or aerosols may cause respiratory tract irritation.

  • Unknown Long-Term Effects: Due to the lack of data, chronic effects are unknown.

The core principle of handling this compound is to minimize all routes of exposure .[3][4] This is achieved through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling substances of unknown toxicity.[5][6] The following table outlines the minimum required PPE.

Protection Type Specific Equipment Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Change gloves frequently, especially if contamination is suspected.[7][8][9]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, aerosols, and airborne particles. A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7][10]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[3][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[5] Use of a respirator requires prior medical evaluation and fit testing.[9]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[7]
Operational Plan: From Receipt to Experiment

A structured workflow is essential for the safe handling of this compound.

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container clearly with the compound name, date received, and a "Caution: Unknown Toxicity" warning.

  • Store in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

The following workflow should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Area weigh Weigh Compound don_ppe->weigh 2. Protect Self dissolve Dissolve in Solvent weigh->dissolve 3. Prepare Sample reaction Perform Reaction dissolve->reaction 4. Execute Experiment decontaminate Decontaminate Glassware reaction->decontaminate 5. Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Waste Management doff_ppe Doff PPE dispose_waste->doff_ppe 7. Final Steps

Caption: Decision-making workflow for a chemical spill.

Minor Spill (Solid):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust. [12][13]3. Carefully scoop the material into a labeled hazardous waste container. [12][13]4. Wipe the area with a damp cloth, then decontaminate with soap and water.

  • Place all cleanup materials into the hazardous waste container.

Minor Spill (Liquid Solution):

  • Alert others in the immediate area.

  • Contain the spill with absorbent material (e.g., spill pillows, vermiculite). [14][15]3. Absorb the liquid and place the used absorbent into a labeled hazardous waste container.

  • Wipe the area with a damp cloth, then decontaminate with soap and water.

  • Place all cleanup materials into the hazardous waste container.

Major Spill: A major spill is one that is large in volume, involves a highly volatile substance, or occurs outside of a containment area. In this case:

  • Evacuate the laboratory immediately.

  • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

  • Prevent others from entering the area.

  • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Disposal Plan

Proper waste disposal is a critical final step to ensure safety and environmental compliance. Since the hazards of this compound are not fully known, all waste generated must be treated as hazardous waste. [16][17] Waste Segregation and Collection:

  • Solid Waste: This includes any contaminated gloves, weighing papers, absorbent materials from spill cleanups, and empty containers. Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. [12][18]* Liquid Waste: This includes any reaction mixtures, leftover solutions, and solvent rinses used for decontamination. Collect all liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantities of the contents. Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Oregon State University. Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • The University of Texas at Austin. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • Baylor University. Nonhazardous Waste. Environmental Health & Safety. Retrieved from [Link]

  • The University of British Columbia. Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]

  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • American Chemistry Council. Protective Equipment. Retrieved from [Link]

  • CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.